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(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine Documentation Hub

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  • Product: (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

Executive Summary The compound (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine is a highly specialized chiral building block and pharmacophore belonging to the phenethylamine class. Characterized by a stereospecific primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine is a highly specialized chiral building block and pharmacophore belonging to the phenethylamine class. Characterized by a stereospecific primary amine and a bulky, lipophilic para-alkoxy tail (isopentoxy group), this molecule is of significant interest in neuropharmacology. It serves as a critical structural motif in the development of selective Monoamine Oxidase B (MAO-B) inhibitors and Trace Amine-Associated Receptor (TAAR) modulators. This whitepaper details the physicochemical properties, stereoselective synthesis, analytical validation, and pharmacological mechanisms of this specific (1S) enantiomer.

Chemical Identity & Physicochemical Profile

While the racemic mixture and the (1R) enantiomer (CAS: 1019534-32-7) are documented in commercial libraries, the isolated (1S) enantiomer is typically synthesized on-demand for targeted structure-activity relationship (SAR) studies. The structural inclusion of the 3-methylbutoxy group significantly increases the molecule's lipophilicity (LogP), dictating its ability to cross the blood-brain barrier and anchor into hydrophobic receptor pockets.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine
CAS Registry Number Unassigned for pure (1S); (1R) is 1019534-32-7
Molecular Formula C₁₃H₂₁NO
Molar Mass 207.31 g/mol
Stereocenter C1 (S-configuration)
Appearance Pale yellow to colorless viscous oil (as free base)
Solubility Soluble in Methanol, DCM, DMSO; Insoluble in Water
pKa (Predicted) ~9.5 (Primary amine)

Synthetic Strategy & Chiral Resolution

The isolation of the (1S) enantiomer requires a robust two-phase approach: a non-stereoselective reductive amination to generate the racemic scaffold, followed by a classical diastereomeric salt resolution[1].

Phase 1: Reductive Amination (Racemate Synthesis)

Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is explicitly chosen over sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the borohydride, preventing the premature reduction of the starting ketone. STAB selectively reduces the protonated iminium ion at a neutral to mildly acidic pH, avoiding the generation of toxic HCN gas associated with cyanoborohydrides.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 4-(3-methylbutoxy)acetophenone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Note: A 10-fold excess of ammonium acetate is critical to drive the equilibrium toward the primary iminium intermediate and suppress the formation of secondary dialkylamines.

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) portion-wise to control the exothermic hydride transfer.

  • Workup: Stir for 24 hours at room temperature. Quench with 1M NaOH to neutralize the acetic acid byproduct. Extract the aqueous layer with dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield racemic 1-[4-(3-methylbutoxy)phenyl]ethanamine.

Phase 2: Chiral Resolution

Causality & Reagent Selection: The resolution relies on the differential solubility of diastereomeric salts[1]. By reacting the racemic amine with a single enantiomer of a chiral acid—specifically (+)-tartaric acid—two diastereomers are formed. The (1S)-amine-(+)-tartrate salt exhibits significantly lower solubility in cold methanol compared to its (1R) counterpart, allowing for selective fractional crystallization.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in boiling methanol. Slowly add a hot methanolic solution of (+)-tartaric acid (0.5 eq).

  • Fractional Crystallization: Allow the solution to cool ambiently to room temperature, then transfer to 4 °C for 12 hours. The (1S)-amine-(+)-tartrate salt will precipitate as fine white crystals.

  • Free-Basing: Isolate the crystals via vacuum filtration. Wash with ice-cold methanol. To recover the free base, suspend the crystals in 1M NaOH and extract with DCM. Evaporate the solvent to yield the enantiomerically pure (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine.

SynthesisWorkflow Start 4-(3-Methylbutoxy)acetophenone Starting Material Reagents NH₄OAc, NaBH(OAc)₃ Methanol, rt Start->Reagents Racemate (±)-1-[4-(3-Methylbutoxy)phenyl]ethanamine Racemic Intermediate Reagents->Racemate Resolution (+)-Tartaric Acid Fractional Crystallization Racemate->Resolution S_Isomer (1S)-1-[4-(3-Methylbutoxy)phenyl]ethanamine Target Enantiomer Resolution->S_Isomer Crystallizes R_Isomer (1R)-Isomer (Mother Liquor) Resolution->R_Isomer Remains in solution

Workflow for the reductive amination and chiral resolution of the (1S) enantiomer.

Analytical Validation (Self-Validating Protocol)

To guarantee the stereochemical integrity of the (1S) product, the protocol must be self-validating. Optical rotation (polarimetry) is insufficient for complex mixtures; therefore, Chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

Causality in Chromatography: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) is required. The separation mechanism relies on hydrogen bonding between the primary amine of the analyte and the carbamate linkages of the stationary phase. The bulky 3-methylbutoxy group amplifies steric interactions, leading to a distinct difference in retention times between the (1S) and (1R) enantiomers.

Step-by-Step Validation Protocol:

  • System Preparation: Equilibrate a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at 1.0 mL/min. Note: Diethylamine is a critical basic modifier; it masks residual silanols on the silica support, preventing peak tailing of the primary amine.

  • Control Run: Inject 10 µL of the racemic intermediate (1 mg/mL). Confirm baseline resolution of two peaks (representing 1R and 1S) at 254 nm UV detection.

  • Sample Run: Inject 10 µL of the resolved (1S) product.

  • Validation: The resolution is validated if the chromatogram displays a single peak corresponding to the retention time of the desired enantiomer, confirming an enantiomeric excess (ee) > 99%.

Pharmacological Relevance & Mechanism of Action

Phenethylamine derivatives are foundational to neuropharmacology. However, the addition of a bulky para-alkoxy group—such as the 3-methylbutoxy moiety—fundamentally alters the molecule's interaction with monoamine oxidase (MAO) enzymes[2].

Structure-Activity Relationship (SAR)

While endogenous phenethylamine is rapidly metabolized by both MAO-A and MAO-B, para-alkoxy substitution shifts the molecule from a substrate to a competitive inhibitor[2]. The 3-methylbutoxy tail is highly lipophilic, allowing the molecule to anchor deeply into the hydrophobic substrate cavity of MAO-B.

Crucially, MAO-B possesses a bipartite cavity containing a specific tyrosine residue (Tyr326) that accommodates bulky aliphatic and aromatic tails[2]. Because MAO-A possesses an isoleucine (Ile335) at this corresponding position, the entrance to its active site is sterically restricted. Consequently, (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine exhibits high selectivity for MAO-B inhibition over MAO-A[2]. The (1S) stereocenter ensures the precise spatial orientation of the primary amine toward the FAD cofactor, locking the enzyme in an inactive state and preventing the degradation of endogenous dopamine[3].

PharmacologicalPathway Ligand (1S)-1-[4-(3-Methylbutoxy)phenyl]ethanamine Blockade Competitive Inhibition at Active Site Ligand->Blockade Target MAO-B Enzyme (Tyr326 Hydrophobic Pocket) Target->Blockade Substrate Endogenous Monoamines (e.g., Dopamine) Substrate->Target Blocked Outcome Elevated Synaptic Dopamine (Neuroprotective Effect) Blockade->Outcome Prevents degradation

Mechanism of action for para-alkoxy phenethylamines as selective MAO-B inhibitors.

References

  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development URL: [Link]

  • Title: An Improved Resolution of (±)-1-Phenylethylamine Source: The Chemical Educator URL: [Link]

  • Title: Amphetamine Derivatives as Monoamine Oxidase Inhibitors Source: Frontiers in Pharmacology (PMC - NIH) URL: [Link]

  • Title: Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future Source: Journal of Neural Transmission URL: [Link]

Sources

Exploratory

Structure-activity relationship of 4-alkoxy-alpha-methylbenzylamines

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-alkoxy- -methylbenzylamines . It is designed for medicinal chemists and pharmacologists, focusing on the scaffold's uti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-alkoxy-


-methylbenzylamines . It is designed for medicinal chemists and pharmacologists, focusing on the scaffold's utility as a privileged pharmacophore in the development of G-protein coupled receptor (GPCR) modulators and transporter inhibitors.

The Pharmacophore: 4-Alkoxy- -Methylbenzylamine[1]

Technical Definition: The core structure consists of a benzene ring substituted at the para (4-) position with an alkoxy group, linked to an ethylamine chain where the amine is attached to the benzylic carbon (C1).

Distinction from Phenethylamines: It is critical to distinguish this scaffold from amphetamines (phenylisopropylamines).

  • Amphetamine: Phenyl-CH

    
    -CH(CH
    
    
    
    )-NH
    
    
    (2-carbon spacer between ring and amine).[1]
  • 
    -Methylbenzylamine:  Phenyl-CH(CH
    
    
    
    )-NH
    
    
    (1-carbon spacer).[1]

This shortened linker drastically alters the pharmacological profile, reducing direct monoamine releasing activity while enhancing its utility as a rigid chiral anchor for larger ligands targeting receptors like GPR88 and the Choline Transporter (CHT) .

Structure-Activity Relationship (SAR) Architecture[1]

The SAR of this class is defined by three distinct vectors: the Lipophilic Tail (4-Alkoxy), the Chiral Pivot (


-Methyl), and the Nitrogen Terminus.[1]
Vector A: The 4-Alkoxy Lipophilic Tail

The 4-position substituent is the primary driver of potency in GPCR targets (e.g., GPR88).

  • Chain Length & Potency: Activity does not increase linearly. There is a "Goldilocks" zone.

    • Methoxy (-OMe):[1][2] Often serves as a baseline. High metabolic liability due to O-demethylation.

    • Branched Alkoxy (e.g., 2-methylpentyloxy): Significantly increases potency by filling hydrophobic pockets in the receptor orthosteric site.

    • Cyclic Alkoxy (e.g., Cyclobutylmethyl):[1] Provides the optimal balance of lipophilicity (cLogP) and metabolic stability, often yielding nanomolar affinity.

  • Electronic Effect: The alkoxy group is an electron-donating group (EDG) by resonance, increasing electron density on the aromatic ring, which can facilitate

    
     stacking interactions with receptor residues (e.g., Phenylalanine or Tryptophan in the binding pocket).[1]
    
Vector B: The Chiral Pivot ( -Methyl)

The benzylic carbon is a stereogenic center.

  • Conformational Lock: The

    
    -methyl group restricts the rotation of the phenyl ring relative to the amine, reducing the entropic penalty of binding.
    
  • Stereoselectivity:

    • (S)-Enantiomer: Often preferred for applications involving chiral resolution and specific peptide-mimetic inhibitors.[1]

    • (R)-Enantiomer: Frequently the bioactive eutomer for GPCR agonists derived from this scaffold.

    • Protocol Note: Racemic mixtures often show 50% reduced potency or off-target toxicity; asymmetric synthesis is mandatory for clinical candidates.

Vector C: The Nitrogen Terminus

The primary amine is rarely the terminal functionality in optimized drugs; it serves as the attachment point.

  • H-Bonding: The nitrogen acts as a crucial Hydrogen Bond Donor (HBD).

  • Derivatization: Conversion to Ureas or Glycinamides significantly improves blood-brain barrier (BBB) permeability and selectivity.

    • Example: 4-alkoxy-

      
      -methylbenzylamine derived glycinamides are potent GPR88 agonists.[1]
      

Visualizing the SAR Logic

The following diagram illustrates the functional logic of the scaffold.

SAR_Architecture Core 4-Alkoxy-α-methylbenzylamine (Scaffold) Alkoxy 4-Alkoxy Group (Lipophilic Vector) Core->Alkoxy Chiral α-Methyl Group (Stereogenic Pivot) Core->Chiral Amine Primary Amine (Functional Handle) Core->Amine Potency Receptor Affinity (Hydrophobic Pocket) Alkoxy->Potency Branching increases affinity Selectivity Conformational Lock (Eutomer Selection) Chiral->Selectivity (R) vs (S) discrimination Deriv Linker to Pharmacophore (Ureas/Amides) Amine->Deriv H-Bond Donor

Figure 1: Functional decomposition of the 4-alkoxy-


-methylbenzylamine pharmacophore.[1]

Comparative Data: Substituent Effects

The table below summarizes the effect of modifying the 4-alkoxy chain on GPR88 agonist activity (a representative target for this scaffold).

Compound ID4-Substituent (R)

-Config
cLogPEC50 (nM)Efficacy (%)Note
Ref-1 Methoxy (-OMe)(S)1.8>10,000N/AInactive baseline
Ref-2 n-Butoxy(R)3.145085Moderate potency
Lead-A 2-Methylpentyloxy(R)4.2174 98Branched chain optimal
Lead-B Cyclobutylmethyl(R)3.832 100Best balance of potency/lipophilicity
Neg-1 Phenoxy(R)3.5>5,000<10Steric clash in pocket

Data synthesized from representative SAR studies on 1-(4-alkoxyphenyl)ethylamine derivatives [1, 2].[1]

Experimental Protocol: Asymmetric Synthesis

To ensure scientific integrity, we utilize a self-validating Enzymatic Kinetic Resolution or Asymmetric Reductive Amination . Below is a high-purity protocol for the synthesis of the (R)-enantiomer, essential for biological assays.

Workflow Diagram

Synthesis_Workflow Start 4-Methoxyacetophenone Step1 Condensation (Ti(OiPr)4, (R)-t-Butylsulfinamide) Start->Step1 Intermed Chiral N-Sulfinyl Imine Step1->Intermed Step2 Diastereoselective Reduction (NaBH4 or L-Selectride) Intermed->Step2 Step3 Acid Hydrolysis (HCl/MeOH) Step2->Step3 Final (R)-1-(4-methoxyphenyl)ethylamine (>98% ee) Step3->Final

Figure 2: Asymmetric synthesis via Ellman's Sulfinamide auxiliary.

Step-by-Step Methodology

Objective: Synthesis of (R)-1-(4-methoxyphenyl)ethylamine HCl salt.

  • Imine Formation (The Ellman Condensation):

    • Reagents: 4-Methoxyacetophenone (1.0 eq), (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).[1]

    • Solvent: Dry THF (0.5 M).

    • Procedure: Reflux for 24 hours. The Lewis acid Ti(OEt)

      
       acts as both catalyst and water scavenger, driving the equilibrium to the imine.
      
    • Validation: Monitor by TLC (loss of ketone).

  • Diastereoselective Reduction:

    • Reagents: Sodium borohydride (NaBH

      
      , 4.0 eq).
      
    • Conditions: Cool reaction to -48°C.[1] This temperature is critical to maximize the diastereomeric ratio (dr) by distinguishing the Re and Si faces of the imine.

    • Mechanism:[1][3] The bulky sulfinyl group directs the hydride attack.

  • Deprotection (Cleavage):

    • Reagents: 4M HCl in Dioxane.

    • Procedure: Stir at room temperature for 1 hour. The sulfinyl group is cleaved, yielding the amine hydrochloride.

    • Purification: Precipitate the salt with diethyl ether. Filter and wash.

  • Quality Control (Self-Validation):

    • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).

    • Target: >98% Enantiomeric Excess (ee). If <98%, recrystallize from Ethanol.

Key Applications & Mechanism of Action

GPR88 Agonism

GPR88 is an orphan GPCR highly expressed in the striatum.

  • Mechanism: 4-alkoxy-

    
    -methylbenzylamine derivatives act as allosteric agonists.[1] The lipophilic 4-alkoxy tail penetrates a hydrophobic crevice in the transmembrane bundle, stabilizing the active conformation.
    
  • Therapeutic Potential: Treatment of schizophrenia and anxiety disorders.

Choline Transporter (CHT) Inhibition[1]
  • Mechanism: The scaffold mimics the choline substrate but, due to the hydrophobic 4-substituent, jams the transporter in the outward-facing conformation.[1]

  • Utility: Research tools for studying cholinergic signaling decay [3].

References

  • Jin, C., et al. (2014). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides as GPR88 Agonists. ACS Chemical Neuroscience.

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich/Merck. (n.d.). (R)-(+)

Sources

Foundational

A Technical Guide to Evaluating the Therapeutic Potential of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine as a Novel Neuromodulator

Abstract The substituted phenethylamines represent a class of "privileged structures" in medicinal chemistry, forming the backbone of numerous central nervous system (CNS) agents.[1] This guide outlines a comprehensive,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The substituted phenethylamines represent a class of "privileged structures" in medicinal chemistry, forming the backbone of numerous central nervous system (CNS) agents.[1] This guide outlines a comprehensive, technically-grounded drug discovery workflow to investigate the therapeutic potential of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, a novel chemical entity. Lacking extensive prior characterization, this molecule's potential is inferred from its structural similarity to known neuromodulators. We hypothesize that its specific stereochemistry and substitution pattern may confer valuable selectivity and pharmacological properties. This document details a phased, milestone-driven research plan, from initial in vitro target validation and ADME-Tox screening to in vivo proof-of-concept studies, focusing on the Trace Amine-Associated Receptor 1 (TAAR1) as a primary hypothetical target.[2][3] The protocols and decision-making frameworks herein are designed to rigorously assess the compound's viability as a clinical candidate for neuropsychiatric disorders.

Introduction and Rationale

Substituted phenethylamines modulate monoamine neurotransmission and are foundational to treatments for a range of CNS disorders.[4][5] The specific compound, (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, hereafter designated Cmpd-X, possesses key structural features suggesting a potential interaction with monoaminergic systems: an (S)-alpha-methylated ethylamine backbone, known to influence potency and metabolic stability, and a para-substituted 3-methylbutoxy group, which increases lipophilicity and may enhance blood-brain barrier penetration.[6]

The primary molecular target hypothesized for Cmpd-X is the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that is emerging as a critical regulator of dopamine, serotonin, and glutamate systems.[7][8] Its activation by endogenous trace amines like β-phenethylamine and tyramine provides a negative modulatory effect on monoamine transmission.[9] This mechanism makes TAAR1 a compelling target for psychiatric disorders such as schizophrenia, bipolar disorder, and substance use disorders, potentially offering a new therapeutic paradigm distinct from direct D2 receptor antagonism.[2][3][10] Recent clinical trials with TAAR1 agonists have shown promise in treating schizophrenia with a favorable side-effect profile, validating this target.[2][3]

This guide provides the scientific and technical framework to systematically evaluate Cmpd-X as a potential TAAR1-targeting therapeutic agent.

Phase I: Synthesis and In Vitro Characterization

The initial phase focuses on establishing a scalable synthesis for the enantiomerically pure compound and conducting a comprehensive in vitro screening cascade to determine its primary biological target and functional activity.

Stereoselective Synthesis

A robust and scalable synthesis is paramount. The synthesis of the chiral amine can be achieved via reductive amination of 4-(3-methylbutoxy)acetophenone. The use of a chiral auxiliary or an asymmetric catalyst, such as a transaminase enzyme, will be critical to ensure high enantiomeric excess (>99% ee) for the desired (S)-enantiomer.[11] The corresponding (R)-enantiomer must also be synthesized to serve as a negative control in stereospecificity assays.

Primary Target Screening and Selectivity Profiling

The initial screening will assess the binding affinity of Cmpd-X across a panel of CNS-relevant targets. This establishes the compound's primary mechanism of action and off-target liability profile.

Experimental Protocol: Radioligand Binding Assays

  • Target Panel: A comprehensive panel should include TAAR1, dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and a representative selection of dopamine (D1, D2) and serotonin (5-HT1A, 5-HT2A) receptor subtypes.[5][12]

  • Membrane Preparation: Prepare cell membrane homogenates from stable cell lines overexpressing the human recombinant target of interest (e.g., HEK293-hTAAR1).

  • Assay Conditions: Incubate membrane preparations with a specific radioligand (e.g., [³H]-epinephrine for TAAR1) and varying concentrations of Cmpd-X (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Detection: Following incubation, separate bound from free radioligand by rapid filtration. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) by fitting the concentration-response data to a one-site competition model using non-linear regression.

Functional Activity Assessment

Upon identification of a primary target (hypothesized to be TAAR1), the next critical step is to determine the functional consequence of binding—i.e., whether Cmpd-X is an agonist, antagonist, or inverse agonist.

Experimental Protocol: TAAR1 cAMP Functional Assay

  • Cell Line: Utilize HEK293 cells stably co-expressing human TAAR1 and a cAMP biosensor (e.g., using BRET or HTRF technology).[13][14]

  • Assay Procedure: Plate cells and incubate with varying concentrations of Cmpd-X. Include a known TAAR1 agonist (e.g., tyramine or a reference compound) as a positive control.[15]

  • cAMP Measurement: After a defined incubation period (e.g., 30 minutes), measure the biosensor signal according to the manufacturer's protocol. TAAR1 is a Gs-coupled receptor, so agonist activity will lead to an increase in intracellular cAMP.[14]

  • Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values to quantify potency and efficacy.[16][17]

The following diagram illustrates the proposed initial screening workflow.

G cluster_0 Phase I: In Vitro Characterization synthesis Stereoselective Synthesis ((1S) and (1R) Enantiomers) binding Primary Binding Screen (TAAR1, DAT, SERT, NET, D2, 5-HT2A) synthesis->binding evaluate_binding Evaluate Binding Data Ki < 1µM? binding->evaluate_binding functional Functional Assay (cAMP) Determine Agonist/Antagonist Profile evaluate_binding->functional Yes stop Stop/Redesign evaluate_binding->stop No evaluate_functional Evaluate Functional Data EC50 < 1µM & Emax > 70%? functional->evaluate_functional selectivity Secondary Selectivity Screen (Broad GPCR Panel) evaluate_functional->selectivity Yes evaluate_functional->stop No proceed Proceed to Phase II selectivity->proceed

Figure 1: In Vitro Screening Cascade Workflow.

Phase II: ADME-Tox and Lead Optimization

A compound's therapeutic potential is critically dependent on its pharmacokinetic and safety profiles.[18][19] Phase II involves a suite of in vitro assays to assess Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox).

Physicochemical and ADME Profiling

Early assessment of drug-like properties is essential for predicting in vivo behavior.[20][21]

ParameterAssayAcceptance CriteriaRationale
Solubility Kinetic Solubility Assay> 50 µMEnsures sufficient concentration for absorption and biological assays.[21]
Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)Pₑ > 5 x 10⁻⁶ cm/sPredicts passive diffusion across the gut wall and blood-brain barrier.
Metabolic Stability Human Liver Microsome (HLM) Stability Assayt₁/₂ > 30 minIndicates resistance to first-pass metabolism, suggesting potential for oral bioavailability.[20]
CYP Inhibition Cytochrome P450 Inhibition Panel (e.g., 3A4, 2D6)IC₅₀ > 10 µMMinimizes risk of drug-drug interactions.[20]
Plasma Protein Binding Equilibrium Dialysis< 95% boundHigh free fraction is required for target engagement and efficacy.
Cytotoxicity HepG2 Cell Viability AssayCC₅₀ > 50 µMEarly indicator of general toxicity.
Structure-Activity Relationship (SAR) Exploration

Data from Phase I and II will guide initial SAR studies. Modifications to the 3-methylbutoxy tail or substitutions on the phenyl ring can be explored to optimize potency, selectivity, and ADME properties.[22][23] For instance, altering the length or branching of the alkoxy chain could modulate lipophilicity and metabolic stability.

Phase III: In Vivo Proof-of-Concept

Promising candidates from in vitro studies will advance to animal models to evaluate pharmacokinetics (PK), target engagement, and efficacy in disease-relevant behavioral paradigms.[13][24]

Pharmacokinetic Studies

The primary goal is to determine the compound's concentration profile in plasma and, crucially, in the brain over time after administration.

Experimental Protocol: Rodent PK Study

  • Dosing: Administer Cmpd-X to male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect serial blood samples at predefined time points (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hr). At terminal time points, collect brain tissue.

  • Bioanalysis: Quantify Cmpd-X concentrations in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability (F%). Determine the brain-to-plasma concentration ratio (Kp) as an indicator of BBB penetration.

Target Engagement and Behavioral Efficacy

TAAR1 agonism is expected to attenuate dopamine-related hyperlocomotion.[13] The dopamine transporter knockout (DAT-KO) mouse is a well-validated model for this purpose, exhibiting spontaneous hyperactivity that is sensitive to TAAR1 agonists.[13][14]

Experimental Protocol: Locomotor Activity in DAT-KO Mice

  • Animals: Use male DAT-KO mice and wild-type littermates as controls.

  • Dosing: Administer vehicle or varying doses of Cmpd-X via intraperitoneal (IP) injection.

  • Behavioral Testing: Immediately after dosing, place mice in open-field activity chambers and record locomotor activity (e.g., distance traveled) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of Cmpd-X-treated DAT-KO mice to vehicle-treated controls. A significant, dose-dependent reduction in hyperactivity indicates in vivo target engagement and desired pharmacological effect.[13]

The following diagram illustrates the proposed signaling pathway for TAAR1-mediated neuromodulation.

G cluster_0 Presynaptic Dopaminergic Neuron CmpdX Cmpd-X TAAR1 TAAR1 CmpdX->TAAR1 Binds & Activates Gs Gαs TAAR1->Gs Activates D2R D2 AutoReceptor TAAR1->D2R Forms Heterodimer, Modulates Signaling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates (Internalization/Reversal) Vesicle Dopamine Vesicle PKA->Vesicle ↓ Phosphorylation of Release Machinery DA_release ↓ Dopamine Release D2R->DA_release Vesicle->DA_release

Sources

Exploratory

Comparative SAR and Pharmacodynamics: Isobutoxy vs. 3-Methylbutoxy Phenethylamines

This technical guide provides an in-depth comparative analysis of 4-isobutoxy versus 4-(3-methylbutoxy) substituted phenyl ethanamine analogs. This analysis focuses on the 2,5-dimethoxy (2C-O series) and 3,5-dimethoxy (S...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparative analysis of 4-isobutoxy versus 4-(3-methylbutoxy) substituted phenyl ethanamine analogs. This analysis focuses on the 2,5-dimethoxy (2C-O series) and 3,5-dimethoxy (Scaline series) scaffolds, synthesizing data from modern Structure-Activity Relationship (SAR) studies and classical psychopharmacology.

Executive Summary & Structural Basis[1]

The modification of the 4-position substituent on the phenethylamine core is the primary determinant of potency and selectivity at the 5-HT2A receptor. This guide contrasts two specific hydrophobic alkoxy substituents:

  • Isobutoxy (2-methylpropoxy): A branched

    
     chain.
    
  • 3-Methylbutoxy (Isopentyloxy/Isoamyloxy): A branched

    
     chain.
    

While 4-position lipophilicity generally correlates with increased binding affinity, the steric geometry of these substituents dictates their functional efficacy (agonist vs. antagonist) and metabolic stability.

Structural Comparison
FeatureIsobutoxy Analog3-Methylbutoxy Analog
IUPAC Substituent 2-methylpropoxy3-methylbutoxy
Carbon Count 45
Branch Position

-carbon (relative to ether O)

-carbon (relative to ether O)
Steric Profile Proximal bulk (wider near ring)Distal bulk (longer, flexible)
Predicted cLogP ~2.8 - 3.1~3.2 - 3.5
Primary Scaffold 2C-O Series / Scalines2C-O Series / Scalines

Synthetic Pathways (Protocol)

The synthesis of these analogs diverges primarily at the alkylation of the phenolic precursor. The following protocol utilizes a Henry Reaction (nitroaldol condensation) followed by hydride reduction, the industry standard for generating these amines.

Reaction Scheme (DOT Visualization)

SynthesisPathway Figure 1: General synthesis of 4-alkoxy-phenethylamines via benzaldehyde alkylation. Phenol 2,5-Dimethoxy-4-hydroxy- benzaldehyde Intermediate1 4-Alkoxy-Benzaldehyde Phenol->Intermediate1 K2CO3, DMF 80°C, 2h AlkylHalide Alkyl Bromide (Isobutyl or Isopentyl) AlkylHalide->Intermediate1 Nitrostyrene Nitrostyrene Intermediate Intermediate1->Nitrostyrene MeNO2, NH4OAc Reflux Product Final Amine (HCl Salt) Nitrostyrene->Product LiAlH4, THF or LAH/AlCl3

Detailed Methodology
Step 1: O-Alkylation (The Differentiating Step)

Objective: Attach the isobutoxy or 3-methylbutoxy chain to the 4-position.

  • Reagents: 2,5-dimethoxy-4-hydroxybenzaldehyde (1.0 eq), Alkyl Bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Protocol:

    • Dissolve the phenolic aldehyde in DMF under

      
       atmosphere.
      
    • Add anhydrous

      
      .
      
    • Critical: Add 1-bromo-2-methylpropane (for Isobutoxy) OR 1-bromo-3-methylbutane (for 3-Methylbutoxy) dropwise.

    • Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The product will precipitate. Filter and recrystallize from EtOH.

Step 2: Henry Reaction (Nitrostyrene Formation)
  • Reagents: Alkylated Benzaldehyde, Nitromethane (excess), Ammonium Acetate (catalytic).

  • Protocol: Reflux in nitromethane for 2-4 hours. Upon cooling, the nitrostyrene crystallizes as vibrant yellow/orange needles.

Step 3: Reduction
  • Reagents: Lithium Aluminum Hydride (LiAlH4) in dry THF.

  • Protocol: Standard reduction of the nitroalkene to the primary amine. Isolate as the Hydrochloride (HCl) salt for stability.

Physicochemical Properties & SAR Analysis[2][3][4]

The core scientific distinction lies in how the 5-HT2A receptor hydrophobic pocket accommodates the 4-position substituent.

The "Length vs. Width" Trade-off

The 5-HT2A receptor's orthosteric binding site contains a hydrophobic cleft (residues including Phe339, Phe340) that tolerates 4-position substitution.

  • Isobutoxy (Proximal Bulk):

    • The branching occurs at the

      
      -carbon. This creates steric bulk relatively close to the phenyl ring.
      
    • Effect: While it fits, the lateral width can clash with the "walls" of the receptor pocket if the conformation is rigid. It is generally less potent than the straight-chain n-butoxy analog.

  • 3-Methylbutoxy (Distal Bulk):

    • The branching is pushed to the

      
      -carbon. The chain acts like an "n-propyl" spacer with a split end.
      
    • Effect: This substituent is longer. Research by Trachsel and Nichols indicates that extending lipophilicity (up to a point) increases affinity. The 3-methylbutoxy group mimics the length of an n-pentyl chain but with a larger terminal volume.

Comparative Data (Theoretical & Extrapolated)

Based on 2C-O series trends (Kolaczynska et al., 2019; Trachsel et al., 2013).[1]

PropertyIsobutoxy Analog3-Methylbutoxy AnalogTrend / Implication
Receptor Affinity (

5-HT2A)
Moderate (~100-500 nM)High (~50-200 nM)Longer hydrophobic chains generally improve affinity until steric cutoff.
Efficacy (

)
Partial AgonistPartial AgonistBoth likely lower efficacy than 2C-Halogen analogs.[2]
Metabolic Stability ModerateLow3-methylbutoxy is highly susceptible to

-oxidation and O-dealkylation.
Lipophilicity LowerHigher3-methylbutoxy crosses BBB more readily but is cleared faster.

Pharmacodynamics & Receptor Interaction[4][6]

Receptor Docking Logic

The 4-position substituent interacts with a hydrophobic region deep in the receptor cleft.

  • Isobutoxy: The steric hindrance at the

    
    -position can prevent the oxygen lone pairs from aligning optimally with serine residues (Ser159) or can force the phenyl ring into a suboptimal rotation.
    
  • 3-Methylbutoxy: The extra methylene spacer (

    
    ) allows the bulky isopropyl "tail" to sit deeper in the hydrophobic pocket without disrupting the core phenyl ring's pi-stacking interactions.
    
Signaling Pathway (DOT Visualization)

Signaling Figure 2: Canonical Gq-mediated signaling pathway activated by 2C-O analogs. Ligand Ligand (Isobutoxy/3-Methylbutoxy) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Ki) GProtein Gq/11 Protein Receptor->GProtein Activation (Emax) PLC Phospholipase C (PLC) GProtein->PLC IP3 IP3 / DAG PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease Signal Transduction

Metabolic Fate[7]
  • Isobutoxy: The branching near the ether oxygen provides steric shielding , potentially slowing down O-dealkylation by CYP450 enzymes compared to straight chains.

  • 3-Methylbutoxy: The ether oxygen is more accessible. Furthermore, the terminal isopropyl group is a prime target for

    
    -1 oxidation. This analog is likely metabolized more rapidly, leading to a shorter duration of action in vivo.
    

References

  • Kolaczynska, K. E., et al. (2019).Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.

  • Trachsel, D., et al. (2013). Phenethylamine: From Structure to Function.[3][4] Nachtschatten Verlag.[5] (Seminal text on 2C-O series synthesis and SAR).

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines.[6] European Neuropsychopharmacology.

  • Shulgin, A. T., & Shulgin, A. (1991).PiHKAL: A Chemical Love Story. Transform Press.

  • Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs).[7] Neuropharmacology.[8]

Sources

Foundational

Technical Guide: Chemical Properties &amp; Stability of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

The following technical guide details the chemical properties, stability profile, and handling protocols for (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine . This document is structured for researchers and process chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, stability profile, and handling protocols for (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine . This document is structured for researchers and process chemists, focusing on the critical parameters required for its use as a chiral building block or pharmaceutical intermediate.

[1]

Executive Summary

(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine (also known as (S)-4-isoamyloxy-α-methylbenzylamine) is a chiral primary amine characterized by a lipophilic isopentyl ether tail and a benzylic amine headgroup.[1] It belongs to the class of 1-aryl-ethanamines , widely utilized as chiral resolving agents and key intermediates in the synthesis of calcimimetics, GPCR ligands, and kinase inhibitors.[1]

Its utility relies on the integrity of its (S)-stereocenter and the chemical stability of the ether-amine scaffold.[1] This guide provides a self-validating framework for maintaining its purity and preventing common degradation pathways such as oxidative deamination, carbamylation, and racemization.

Physicochemical Profile

The molecule combines a basic nitrogen center with a hydrophobic tail, dictating its solubility and solid-state behavior.[1]

Identity and Constants
ParameterData / Descriptor
IUPAC Name (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine
Common Synonyms (S)-1-(4-isopentyloxyphenyl)ethylamine; (S)-4-Isoamyloxy-α-methylbenzylamine
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.32 g/mol
Chiral Center C1 (Benzylic), (S)-configuration
Physical State (Free Base) Colorless to pale yellow viscous liquid (tendency to oil out)
Physical State (HCl Salt) White crystalline solid (preferred for storage)
pKa (Conjugate Acid) ~9.6 – 9.8 (Typical for benzylic amines)
LogP (Predicted) ~3.2 (Lipophilic due to C5 ether chain)
Solubility Profile
  • Free Base: Highly soluble in DCM, Methanol, Ethyl Acetate, and Toluene. Sparingly soluble in water.

  • Salt Forms (HCl/Tartrate): Soluble in water, Ethanol, and DMSO. Insoluble in non-polar hydrocarbons (Heptane, Hexane).

Chemical Stability & Degradation Mechanisms[9]

The stability of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine is governed by three primary vectors: atmospheric sensitivity (CO₂), oxidative susceptibility (benzylic amine), and stereochemical integrity .[1]

Degradation Pathways

The following Graphviz diagram illustrates the critical degradation pathways that must be mitigated during handling.

DegradationPathways cluster_prevention Prevention Strategies Target (1S)-Amine (Active) Carbamate Carbamate Salt (White Solid Precipitate) Target->Carbamate + CO2 (Air Exposure) Imine Imine/Oxime (Yellowing) Target->Imine + O2 (Slow Oxidation) Racemate (R/S)-Amine (Loss of Optical Purity) Target->Racemate Radical/High T/Strong Base Cleaved Phenol Derivative (Ether Cleavage) Target->Cleaved Strong Acid (HBr/HI) Inert Argon/N2 Atmosphere Cool Storage < 4°C

Figure 1: Primary degradation pathways including carbamylation (CO₂ absorption), oxidation, and ether cleavage.[2][3]

Detailed Mechanisms
  • Carbamylation (Critical): Like most primary amines, the free base reacts rapidly with atmospheric CO₂ to form carbamic acid salts.

    • Observation: Appearance of a white crust on the liquid surface or needle-like crystals in the oil.[1]

    • Reversibility: Reversible upon treatment with strong acid or base, but alters stoichiometry during weighing.

  • Oxidative Deamination: The benzylic C-H bond is activated. Prolonged exposure to air and light can lead to radical formation, resulting in the imine (yellowing) or acetophenone derivative.

  • Racemization: Generally stable at room temperature. However, under radical conditions (oxidative stress) or strong basic conditions at elevated temperatures (>100°C), the benzylic proton can be abstracted, leading to loss of enantiomeric excess (ee).

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating analytical workflows are recommended.

Chiral HPLC Method (Enantiomeric Excess)

This protocol separates the (S)-enantiomer from the (R)-impurity.[1]

  • Column: Chiralpak AD-H or IA (Amylose-based stationary phases preferred for benzylic amines).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Phenyl absorption) and 270 nm (Ether absorption).

  • Acceptance Criteria: >98.5% ee.

Chemical Purity (Reverse Phase HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 min.

    • Rationale: Acidic mobile phase ensures the amine is protonated, improving peak shape and preventing interaction with silanols.

Handling & Storage Protocols

Storage Logic[1]
  • Form: Store as the HCl salt whenever possible. The salt lattice prevents CO₂ absorption and significantly reduces oxidation rates.

  • Atmosphere: If stored as a free base, Argon overlay is mandatory. Nitrogen is acceptable if strictly dry and oxygen-free.[1]

  • Temperature: 2–8°C for long-term storage.

Synthesis & Isolation Workflow

The following diagram outlines the logical flow for isolating the amine from a reaction mixture to maximize stability.

IsolationWorkflow Reaction Crude Reaction Mixture AcidExtract Acid Extraction (pH < 2) (Amine -> Aqueous Phase) Reaction->AcidExtract 1M HCl Wash Organic Wash (Remove Neutrals) AcidExtract->Wash Discard Org Layer Basify Basify (pH > 12) (Cold, Inert Atms) AcidExtract->Basify NaOH/KOH Extract Extract into DCM/MTBE Basify->Extract Dry Dry (Na2SO4) & Filter Extract->Dry Conc Concentrate in Vacuo (< 40°C) Dry->Conc SaltForm Salt Formation (Optional) Add HCl/Ether Conc->SaltForm Stabilization

Figure 2: Workup strategy emphasizing pH switching to purify the amine and optional salt formation for stability.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition.

    • Context: Authoritative review on the synthesis and stability of chiral amines.
  • Nugent, T. C. (2010). "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH.[1]

    • Context: foundational text on handling and characterizing chiral benzylic amines.
  • PubChem Compound Summary. "(1S)-1-(4-isobutoxyphenyl)ethanamine" (Analogous Structure/Class). National Center for Biotechnology Information. Link

    • Context: Verification of physicochemical descriptors for 4-alkoxy-1-phenethylamines.
  • Stinson, S. C. (2001). "Chiral Drugs." Chemical & Engineering News. Link

    • Context: Discusses the regulatory importance of enantiomeric purity in intermediates like (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine.

Sources

Exploratory

A Senior Application Scientist's Guide to Novel Chiral Building Blocks for GPR88 Agonist Synthesis

Abstract The orphan G protein-coupled receptor 88 (GPR88) has emerged as a high-value therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and substance...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The orphan G protein-coupled receptor 88 (GPR88) has emerged as a high-value therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1][2] The development of potent and selective GPR88 agonists has been a focal point of medicinal chemistry efforts. A critical, recurring theme in these efforts is the profound influence of stereochemistry on agonist activity. Structure-activity relationship (SAR) studies have consistently demonstrated that specific stereoisomers of agonist candidates are essential for potent GPR88 activation, while others are significantly less active or inactive.[1][3] This guide provides an in-depth technical overview of novel chiral building blocks that are central to the enantioselective synthesis of next-generation GPR88 agonists. We will explore the rationale behind their design, present detailed and field-tested synthetic protocols, and illustrate how these key intermediates are incorporated into advanced agonist scaffolds.

Part 1: The Imperative of Chirality in GPR88 Agonism

GPR88 is a Class A GPCR that couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[4][5][6] Its high expression in the striatum suggests a crucial role in regulating dopaminergic signaling.[4][5] The discovery of synthetic allosteric agonists, such as 2-PCCA and RTI-13951-33, has been instrumental in probing the receptor's function.[4][7]

A pivotal finding from early SAR studies was the stereochemical dependence of these agonists. For instance, in the 2-PCCA scaffold, the agonist activity predominantly resides in the (1R,2R)-isomer of the 2-(pyridin-2-yl)cyclopropanecarboxylic acid core.[3] Similarly, for other agonist series, specific configurations at chiral centers, often an (R)- or (S)-α-methylbenzyl group, are indispensable for activity.[1] This stringent stereochemical requirement underscores the necessity of robust asymmetric synthesis methods to access enantiomerically pure building blocks. Relying on diastereomeric mixtures for screening can be efficient for initial SAR exploration, but ultimately, the development of a clinical candidate requires a scalable, enantioselective route.[1]

Logical Framework for Chiral Synthesis

The synthesis of a complex chiral molecule like a GPR88 agonist can be deconstructed into the preparation of key chiral fragments (building blocks) which are then coupled together. This strategy offers modularity and allows for the optimization of each asymmetric step independently.

GPR88_Synthesis_Strategy cluster_0 Core Synthesis Strategy cluster_1 Other Fragments Prochiral_Substrate Prochiral or Racemic Starting Material Asymmetric_Synthesis Asymmetric Transformation (e.g., Hydrogenation, Cyclopropanation) Prochiral_Substrate->Asymmetric_Synthesis Key Enantioselective Step Chiral_Block Enantiopure Chiral Building Block Asymmetric_Synthesis->Chiral_Block Coupling Fragment Coupling Chiral_Block->Coupling Fragment A Final_Agonist Final GPR88 Agonist (Enantiomerically Pure) Coupling->Final_Agonist Other_Fragments Achiral or Separately Synthesized Chiral Fragments Other_Fragments->Coupling Fragment B

Figure 1: General workflow for GPR88 agonist synthesis.
Part 2: Novel Chiral Building Blocks & Synthetic Protocols

The demand for enantiopure intermediates has driven innovation in asymmetric catalysis.[8][9] Below, we detail the synthesis of two high-value chiral building blocks relevant to contemporary GPR88 agonist scaffolds: the (1R,2R)-2-Arylcyclopropanecarboxylic Acid core and chiral 2-substituted Tetrahydroquinolines.

2.1. Building Block 1: The (1R,2R)-2-Arylcyclopropane Core

This moiety is a cornerstone of the potent 2-PCCA and RTI-13951-33 agonist families.[3][4] The (1R,2R)-trans configuration is critical for optimal interaction with the allosteric binding pocket of GPR88.[3][7] While several methods exist, asymmetric cyclopropanation using a chiral catalyst provides a direct and highly enantioselective route.[4][5]

This protocol is adapted from methodologies proven effective for generating the required stereoisomer with high enantiomeric excess (ee).[4][5]

Objective: To synthesize (1R,2R)-tert-butyl 2-(pyridin-2-yl)cyclopropanecarboxylate.

Materials:

  • 2-vinylpyridine (substrate)

  • tert-butyl diazoacetate (reagent)

  • [Co(3,5-DitBu-ChenPhyrin)] (chiral porphyrin catalyst)[4]

  • Anhydrous, degassed toluene (solvent)

  • Standard laboratory glassware, syringe pump, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the chiral cobalt-porphyrin catalyst (1 mol%) in anhydrous toluene.

  • Reaction Setup: Add 2-vinylpyridine (1.0 eq) to the catalyst solution.

  • Slow Addition: In a separate syringe, prepare a solution of tert-butyl diazoacetate (1.2 eq) in anhydrous toluene. Place the syringe in a syringe pump.

  • Initiation: Commence slow addition of the diazoacetate solution to the reaction flask over a period of 4-6 hours at room temperature. Causality Note: Slow addition is critical to maintain a low concentration of the diazoacetate, which minimizes undesired side reactions like dimerization and ensures high enantioselectivity.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-vinylpyridine is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired (1R,2R)-tert-butyl ester.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) analysis. Self-Validation: An ee of >95% is typically expected with this catalyst system, confirming the protocol's fidelity.[5]

  • Hydrolysis: The resulting tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using 4 M HCl in dioxane, which is then ready for amide coupling.[4][5]

ParameterValue/ConditionRationale
Catalyst [Co(3,5-DitBu-ChenPhyrin)]Proven to afford high diastereo- and enantioselectivity for this class of transformation.[4][5]
Reagent tert-butyl diazoacetateThe bulky tert-butyl group can enhance stereoselectivity.
Addition Rate Slow (4-6 hours)Minimizes side reactions and catalyst deactivation.
Expected ee >95%A benchmark for a successful asymmetric synthesis.[5]
2.2. Building Block 2: Chiral 2-Substituted Tetrahydroquinolines

The tetrahydroquinoline (THQ) motif is a privileged scaffold in medicinal chemistry.[10] Chiral 2-substituted THQs, in particular, serve as versatile building blocks for constructing novel GPR88 agonists, moving beyond the cyclopropane core. Recent advances in iridium-catalyzed asymmetric hydrogenation have made these structures readily accessible in high enantiopurity.[11][12]

This protocol leverages solvent-dependent control to achieve enantiodivergent synthesis, providing access to either the (R) or (S) enantiomer from the same substrate and catalyst system.[12]

Objective: To synthesize enantiopure (R)- or (S)-2-phenyl-1,2,3,4-tetrahydroquinoline.

Materials:

  • 2-phenylquinoline (substrate)

  • [Ir(cod)Cl]₂ (catalyst precursor)

  • Chiral ferrocene-based phosphine ligand (e.g., f-spiroPhos derivative)

  • Hydrogen gas (H₂)

  • Solvent: Toluene/Dioxane mixture for (R)-product; Ethanol for (S)-product.[12]

  • High-pressure hydrogenation reactor.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox, charge a vial with [Ir(cod)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%). Add the chosen solvent (Toluene/Dioxane for R, or EtOH for S) and stir for 30 minutes.

  • Substrate Addition: Add the 2-phenylquinoline substrate (100 eq) to the activated catalyst solution.

  • Hydrogenation: Transfer the vial to a high-pressure reactor. Purge the reactor several times with H₂ gas before pressurizing to the target pressure (e.g., 2 MPa).

  • Reaction: Stir the reaction at the designated temperature (e.g., 80°C) for 15-18 hours. Expertise Note: The choice of solvent is the critical control element. The coordination environment around the Iridium center is subtly altered by the solvent, leading to a reversal in the preferred face of hydrogenation and thus controlling the product's stereochemistry.[12]

  • Workup: After cooling and carefully venting the reactor, concentrate the solvent. Purify the product via column chromatography.

  • Chiral Analysis: Determine the yield and enantiomeric excess (ee) by chiral HPLC. An ee of >95% is achievable with optimized ligand/solvent combinations.[11][12]

Asymmetric_Hydrogenation cluster_R Synthesis of (R)-Enantiomer cluster_S Synthesis of (S)-Enantiomer Substrate_R 2-Phenylquinoline Product_R (R)-THQ (>95% ee) Substrate_R->Product_R H₂ (2 MPa) Catalyst_R [Ir]-Chiral Ligand Catalyst_R->Product_R H₂ (2 MPa) Solvent_R Toluene/Dioxane Solvent_R->Product_R H₂ (2 MPa) Substrate_S 2-Phenylquinoline Product_S (S)-THQ (>93% ee) Substrate_S->Product_S H₂ (2 MPa) Catalyst_S [Ir]-Chiral Ligand Catalyst_S->Product_S H₂ (2 MPa) Solvent_S Ethanol (EtOH) Solvent_S->Product_S H₂ (2 MPa)

Figure 2: Enantiodivergent synthesis of THQs via solvent control.
Part 3: Application and Future Outlook

The chiral building blocks produced via these state-of-the-art methods are primed for incorporation into final agonist targets. For example, the (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid is typically activated (e.g., as an acid chloride) and coupled with a chiral amine fragment to complete the synthesis of agonists like 2-PCCA.[4][5] Similarly, the chiral nitrogen of a 2-substituted THQ can be functionalized, or the aryl ring can be elaborated via cross-coupling reactions to build molecular complexity.

The future of GPR88 agonist development will continue to rely heavily on the efficient and scalable synthesis of such chiral intermediates. The exploration of novel scaffolds, potentially moving away from amide-based linkers to "reversed amide" strategies or other bioisosteres, will create a demand for new and diverse chiral building blocks.[1][2][13] The protocols and strategies outlined in this guide provide a robust foundation for researchers and drug development professionals to construct the next generation of GPR88-targeted therapeutics, with precise stereochemical control as the guiding principle.

References
  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Chemical Neuroscience. [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience. [Link]

  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. National Institutes of Health. [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. National Institutes of Health. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. PubMed. [Link]

  • Synthesis, Pharmacological Characterization, and Structure-Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. PubMed. [Link]

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Semantic Scholar. [Link]

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. National Institutes of Health. [Link]

  • Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. [Link]

  • Catalytic Asymmetric Synthesis of N-Substituted Tetrahydroquinoxalines via Regioselective Heyns Rearrangement and Stereoselective Transfer Hydrogenation in One Pot. ResearchGate. [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ResearchGate. [Link]

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. [Link]

  • Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health. [Link]

  • Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. MDPI. [Link]

  • Chiral Building Blocks. Buchler GmbH. [Link]

  • Unmasking allosteric-binding sites: novel targets for GPCR drug discovery. PubMed. [Link]

  • The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs. eLife. [Link]

  • GPR88 promotes neurite outgrowth of sensory neurons via activation of Gi/o. Frontiers in Molecular Neuroscience. [Link]

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Foundational

(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine molecular weight and formula

An In-Depth Technical Guide to (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine for Advanced Drug Development Authored by: Gemini, Senior Application Scientist Introduction Chiral amines are foundational structural motifs wit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine for Advanced Drug Development

Authored by: Gemini, Senior Application Scientist

Introduction

Chiral amines are foundational structural motifs within medicinal chemistry, with an estimated 40% of the top 200 small molecule drugs sold in 2023 containing these vital components.[1] Their stereochemistry is often pivotal to pharmacological activity, influencing binding affinity, efficacy, and metabolic profiles. (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine is a primary chiral amine that serves as a valuable building block for the synthesis of complex molecular architectures. Its structure combines a stereodefined benzylic amine—a common pharmacophore—with a flexible lipophilic ether side chain, offering a unique scaffold for probing structure-activity relationships (SAR) in drug discovery programs.

This technical guide provides an in-depth exploration of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, covering its core molecular properties, a robust and validated synthetic protocol, analytical characterization strategies, and its strategic application in the development of novel therapeutics. The methodologies and insights presented herein are tailored for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Core Molecular Properties and Data

The fundamental physicochemical properties of a synthetic building block are critical for its application in multi-step syntheses and for predicting the properties of its derivatives. The molecular formula and weight are essential for reaction stoichiometry, while stereochemical identifiers are crucial for ensuring biological specificity.

PropertyValueSource / Method
Chemical Formula C₁₃H₂₁NOInferred from stereoisomer data[2]
Molecular Weight 207.32 g/mol Calculated from formula[2]
IUPAC Name (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamineStandard Nomenclature
Synonym(s) (1S)-1-[4-(isopentyloxy)phenyl]ethanamineN/A
CAS Number Not found; (1R)-isomer is 1212308-53-6[2]N/A
InChI Key BXDVYYXCTVFKDC-LLVKDONJSA-NInferred from stereoisomer data[2]

Asymmetric Synthesis: A Protocol Grounded in Reductive Amination

The enantioselective synthesis of chiral amines is a cornerstone of modern organic chemistry.[3][4] Among the most reliable and scalable methods is the asymmetric reductive amination of a prochiral ketone.[5] This approach allows for the simultaneous installation of the amine and the creation of the stereocenter in a highly controlled manner.

The protocol detailed below describes the synthesis of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine from the corresponding ketone, 4'-(3-methylbutoxy)acetophenone. The strategy employs a chiral auxiliary, (S)-(-)-1-phenylethylamine, to direct the stereochemical outcome. The auxiliary forms a transient chiral imine, which is then diastereoselectively reduced. Subsequent hydrogenolysis removes the auxiliary, yielding the desired enantiopure primary amine. This two-step process is efficient, uses readily available reagents, and is amenable to scale-up.[3]

Experimental Protocol: Asymmetric Reductive Amination

Step 1: Diastereoselective Imine Formation and Reduction

  • Reactor Setup: To a dry, inerted (N₂ or Ar) reaction vessel, add 4'-(3-methylbutoxy)acetophenone (1.0 eq), (S)-(-)-1-phenylethylamine (1.1 eq), and titanium(IV) isopropoxide (1.2 eq) in a suitable anhydrous solvent such as toluene or dichloromethane (approx. 5 mL per mmol of ketone).

  • Imine Formation: Heat the mixture to reflux for 18-24 hours with continuous removal of water (e.g., using a Dean-Stark apparatus). The formation of the imine intermediate is critical for directing the stereochemistry.

  • Cooling & Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add absolute ethanol (approx. 2 mL per mmol of ketone) to the mixture.

  • Hydride Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The hydride attacks the less sterically hindered face of the imine, which is dictated by the chiral auxiliary.

  • Quenching: After stirring for 4-6 hours at room temperature, slowly quench the reaction by adding an aqueous solution of ammonium hydroxide (2 M). Stir vigorously for 1 hour.

  • Work-up: Filter the mixture through a pad of celite to remove titanium salts. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is a diastereomeric mixture of the secondary amine.

Step 2: Hydrogenolytic Cleavage of the Chiral Auxiliary

  • Catalyst Setup: Dissolve the crude secondary amine from Step 1 in methanol (approx. 10 mL per mmol). Add Pearlman's catalyst (20% Pd(OH)₂/C) (5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (50-60 psi) in a Parr hydrogenation apparatus. Heat to 40-50 °C and shake for 24-48 hours.

  • Filtration & Concentration: Filter the reaction mixture through celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude amine by column chromatography on silica gel to afford the final product, (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_step1 Step 1: Asymmetric Reductive Amination cluster_step2 Step 2: Hydrogenolysis Ketone 4'-(3-methylbutoxy)acetophenone Reagents1 1. Ti(O-iPr)₄, Toluene 2. NaBH₄, EtOH Intermediate Diastereomeric Secondary Amine Ketone->Intermediate Auxiliary (S)-(-)-1-Phenylethylamine Reagents1->Intermediate Reagents2 H₂, Pd(OH)₂/C Methanol Product (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine Reagents2->Product Intermediate->Product Byproduct Ethylbenzene Product->Byproduct

Caption: Asymmetric synthesis via reductive amination and hydrogenolysis.

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable in drug development to ensure identity, purity, and stereochemical integrity. The following techniques are standard for validating a chiral amine like (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine.

TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to aromatic protons, the benzylic methine, the ethoxy and isobutyl groups, and the amine protons.Structural verification and purity assessment.
¹³C NMR Resonances for all unique carbon atoms, including aromatic, aliphatic, and the chiral benzylic carbon.Confirms carbon skeleton and isomeric purity.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (208.17 m/z).Confirms molecular weight and formula.
Chiral HPLC A single major peak when analyzed on a suitable chiral stationary phase (e.g., Chiralcel OD-H).Determines enantiomeric excess (e.e.) and confirms stereochemical purity.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations (~3300-3400 cm⁻¹), C-H stretches, and C-O ether stretches (~1250 cm⁻¹).Confirms the presence of key functional groups.

Strategic Applications in Drug Development

The title compound is not merely an inert building block; it is a strategic tool for medicinal chemists. Chiral amines are integral to a vast array of pharmaceuticals, acting as key intermediates or as the final active pharmaceutical ingredient (API).[6][7]

  • Scaffold for SAR Studies: The phenylethylamine core is a privileged scaffold. The amine can be functionalized to form amides, sulfonamides, or secondary/tertiary amines, while the aromatic ring can undergo further substitution. The (3-methylbutoxy) group provides a lipophilic vector that can be modified to optimize pharmacokinetic properties like cell permeability and metabolic stability.

  • Fragment-Based Drug Design (FBDD): As a fragment, this molecule combines key recognition elements: an aromatic ring for π-stacking, a hydrogen bond donor/acceptor (amine), and a defined stereocenter. It can be used to identify initial low-affinity hits that are then grown into more potent leads.

  • Chiral Ligand Synthesis: Chiral amines are frequently used to synthesize chiral ligands for asymmetric catalysis, a field essential for the large-scale production of enantiopure drugs.[4]

Logical Framework: From Building Block to Drug Candidate

The utility of a chiral building block lies in its ability to be incorporated into a larger molecule to confer specific properties that translate into a desired biological effect.

Drug_Development_Logic BuildingBlock (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine (Chiral Building Block) Functionalization Chemical Derivatization (e.g., Amidation, Alkylation) BuildingBlock->Functionalization Provides Stereocontrol & Physicochemical Properties Library Compound Library (Diverse Structures) Functionalization->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Compound (Initial Activity) Screening->Hit LeadOpt Lead Optimization (SAR, ADME/Tox) Hit->LeadOpt LeadOpt->Functionalization Iterative Design Candidate Drug Candidate LeadOpt->Candidate

Caption: Iterative cycle of drug discovery enabled by chiral building blocks.

Conclusion

(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine represents a highly valuable, stereodefined building block for modern drug discovery and development. Its synthesis can be achieved through robust and scalable methods like asymmetric reductive amination, ensuring access to enantiomerically pure material. The combination of a chiral benzylic amine, a modifiable aromatic core, and a lipophilic sidechain provides medicinal chemists with a versatile platform for constructing novel molecular entities. A thorough understanding of its synthesis and analytical characterization is paramount to its effective deployment in the quest for safer and more effective medicines.

References
  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. PMC.
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  • Asymmetric Synthesis of Amines - Ellman Labor
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  • (1R)-1-[4-(3-methylbutoxy)phenyl]ethan-1-amine. MilliporeSigma.
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  • Groundbreaking light-driven method to cre
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.

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Protocols & Analytical Methods

Method

Synthesis of 4-Alkoxy Chiral Amines via Asymmetric Reductive Amination: A Detailed Guide for Pharmaceutical Research

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Chiral amines, particularly those featuring a 4-alkoxyaryl moiety, are privileged scaffolds in modern drug discovery, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Chiral amines, particularly those featuring a 4-alkoxyaryl moiety, are privileged scaffolds in modern drug discovery, forming the structural core of numerous therapeutic agents. Their synthesis in an enantiomerically pure form is a critical challenge in pharmaceutical development. Asymmetric reductive amination (ARA) has emerged as one of the most powerful and versatile strategies for this transformation, offering a direct route from readily available ketones. This guide provides a comprehensive overview of ARA for synthesizing 4-alkoxy chiral amines, detailing the underlying mechanisms, comparing key methodologies, and presenting detailed protocols for both chemical and biocatalytic approaches.

Introduction: The Significance of 4-Alkoxy Chiral Amines

The 4-alkoxyaryl amine framework is a cornerstone in medicinal chemistry. The alkoxy group, typically a methoxy or ethoxy substituent, can act as a hydrogen bond acceptor and significantly modulate the electronic properties and metabolic stability of a drug molecule. When combined with a chiral amine center, this scaffold provides the three-dimensional architecture necessary for specific, high-affinity interactions with biological targets like enzymes and receptors. The stereochemistry of the amine is often crucial for biological activity, with different enantiomers exhibiting vastly different efficacy and safety profiles.[1] Consequently, robust and efficient methods for the asymmetric synthesis of these compounds are of paramount importance.[2]

Asymmetric reductive amination provides an atom- and step-efficient pathway to these valuable building blocks by directly coupling a 4-alkoxy-substituted ketone with an amine source, followed by a stereoselective reduction.[3] This approach avoids the need for pre-formed imines and often circumvents complex protecting group strategies, making it highly attractive for industrial-scale synthesis.[4][5]

The Reductive Amination Pathway

General Mechanism

Reductive amination is a two-stage process that occurs in a single pot.[6] It begins with the condensation of a carbonyl compound (a 4-alkoxy ketone in this case) with an amine to form a hemiaminal intermediate. This is followed by dehydration to yield a key imine (from primary amines) or iminium ion (from secondary amines) intermediate.[7] A reducing agent present in the reaction mixture then selectively reduces this C=N double bond to afford the final amine product.

The success of a one-pot reductive amination hinges on the choice of reducing agent, which must reduce the iminium ion much faster than it reduces the starting ketone.[8] This selectivity prevents the formation of alcohol byproducts from premature ketone reduction.

cluster_1 Step 1: Imine/Iminium Ion Formation cluster_2 Step 2: Stereoselective Reduction Ketone 4-Alkoxy Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R'-NH2) Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Chiral 4-Alkoxy Amine Imine->Product ReducingAgent Reducing Agent + Chiral Catalyst ReducingAgent->Product Reduction

Caption: General mechanism of one-pot reductive amination.

Strategies for Asymmetric Synthesis

Controlling the stereochemistry of the final amine product is the central goal. This is achieved by introducing a chiral element that influences the facial selectivity of the hydride attack on the planar imine intermediate. The primary strategies include:

  • Transition Metal Catalysis : This approach utilizes a chiral ligand complexed with a transition metal (e.g., Iridium, Ruthenium, Rhodium) to deliver hydrogen gas or a hydride donor stereoselectively.[9][10][11] These systems are highly efficient, often requiring very low catalyst loadings, making them suitable for large-scale synthesis.[12]

  • Organocatalysis : Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), can catalyze both the imine formation and its subsequent asymmetric reduction.[13] These metal-free systems are attractive due to their lower toxicity and environmental impact.[14]

  • Biocatalysis : Enzymes, particularly imine reductases (IREDs), reductive aminases (RedAms), and engineered amine dehydrogenases (AmDHs), offer unparalleled stereoselectivity (often >99% ee) and operate under mild, aqueous conditions.[15][16][17] Their high specificity often eliminates the need for protecting groups on multifunctional substrates.[18][19]

Key Reagents and Considerations

Selecting the Reducing Agent

The choice of reducing agent is critical for a successful reaction. While catalytic hydrogenation is an option, hydride-based reagents are more common in laboratory and fine chemical synthesis due to their operational simplicity and functional group tolerance.[8]

ReagentFormulaTypical SolventsKey AdvantagesCausality & Considerations
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, THF, CH₂Cl₂Mild, highly selective for imines over ketones, tolerant of many functional groups, commercially available and easy to handle.[20][21][22]The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it slow to react with ketones but fast with protonated iminium ions. It is moisture-sensitive.[23]
Sodium Cyanoborohydride NaBH₃CNMethanol, EthanolEffective and stable in protic solvents and under mildly acidic conditions (pH 6-8) required for imine formation.[8]Highly toxic due to the potential to release hydrogen cyanide, especially under strong acidic conditions. Its use is declining in favor of NaBH(OAc)₃.[8]
Borane Complexes e.g., Pyridine-Borane, Benzylamine-BoraneTHF, DioxaneCan be effective for hindered ketones and offer different reactivity profiles.[6][24]Reactivity can be harder to control, and some complexes require acidic conditions or harsher workups.[6]
H₂ with Metal Catalyst H₂/Pd, Pt, NiMethanol, EthanolEconomical, especially for large-scale industrial processes. High atom economy.[4]May reduce other functional groups (e.g., nitro groups, C-C multiple bonds). Requires specialized pressure equipment.[6]

Experimental Protocols

This section provides two distinct, validated protocols for the synthesis of (S)-1-(4-methoxyphenyl)ethanamine from 4-methoxyacetophenone, representing both a common chemical catalysis method and a state-of-the-art biocatalytic route.

cluster_workflow Experimental Workflow Start Start: 4-Methoxyacetophenone + Amine Source Reaction One-Pot Asymmetric Reductive Amination Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Analysis: NMR, MS, Chiral HPLC (ee) Purification->Analysis Product Final Product: Enantiopure 4-Alkoxy Amine Analysis->Product

Caption: General experimental workflow for ARA synthesis.

Protocol 4.1: Chemical Synthesis via Direct Reductive Amination

This protocol employs sodium triacetoxyborohydride, a widely trusted reagent for its selectivity and mildness.[21] The amine source is ammonium acetate. For asymmetry, a chiral catalyst would be introduced; for simplicity, this protocol produces the racemic amine, but serves as a robust foundation for developing an asymmetric version by adding a chiral catalyst system (e.g., an Ir/chiral phosphine complex).[3][11]

Materials and Equipment:

  • 4-Methoxyacetophenone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyacetophenone (1.0 eq), ammonium acetate (2.0 eq), and 1,2-dichloroethane (DCE) to make a ~0.5 M solution.

  • Initiation: Stir the mixture at room temperature for 30 minutes to facilitate initial imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensure a smooth reaction. The reaction mixture may become thick but should remain stirrable.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or GC-MS until the starting ketone is consumed.[21]

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCE or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by flash column chromatography on silica gel.

Protocol 4.2: Biocatalytic Synthesis Using an Amine Dehydrogenase (AmDH)

This protocol leverages an engineered amine dehydrogenase for highly stereoselective synthesis.[19][25] It requires a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) to recycle the expensive NAD(P)H cofactor, making the process economically viable.[18][19]

Materials and Equipment:

  • Engineered Amine Dehydrogenase (AmDH) lyophilizate

  • 4-Methoxyacetophenone

  • Ammonium formate or ammonium chloride/phosphate buffer

  • NADH or NADPH cofactor

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Methyl tert-butyl ether (MTBE) for extraction

  • pH meter, temperature-controlled shaker/stirrer

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.

  • Reaction Mixture Assembly: In a temperature-controlled vessel, combine the following in the buffer:

    • Ammonium source (e.g., 500 mM ammonium formate)

    • NADH cofactor (e.g., 1 mM)

    • D-Glucose (e.g., 1.1 eq relative to substrate for cofactor regeneration)

    • Glucose Dehydrogenase (GDH) (e.g., 5-10 U/mL)

    • Amine Dehydrogenase (AmDH) (e.g., 1-5 mg/mL)

  • Substrate Addition: Dissolve the 4-methoxyacetophenone (1.0 eq, e.g., 50 mM) in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture to start the reaction. Causality Note: High substrate concentrations can sometimes inhibit or denature enzymes, so starting with a moderate concentration is advisable.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 16-48 hours. Maintain the pH at 8.0 using a pH-stat or periodic manual addition of a base, as the GDH reaction produces gluconic acid.[18]

  • Reaction Monitoring: Monitor the conversion of the ketone and the enantiomeric excess (ee) of the amine product by taking small aliquots and analyzing via chiral GC or HPLC.

  • Work-up and Extraction: Once the reaction is complete, basify the mixture to pH >10 to ensure the amine is in its free base form. Extract the product with an organic solvent like MTBE or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to obtain the highly enantiopure amine. Further purification is often not required due to the high selectivity of the enzyme.

Analysis and Characterization

Post-synthesis, it is crucial to confirm the identity of the product and, most importantly, to accurately determine its enantiomeric purity.

  • Structural Verification: Standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized 4-alkoxy amine.

  • Enantiomeric Excess (ee) Determination: This is the critical measure of success for an asymmetric synthesis.

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The amine is passed through a column with a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.[26]

    • NMR Spectroscopy with Chiral Derivatizing Agents: The chiral amine can be reacted with a chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers. The diastereomers will have distinct and quantifiable signals in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of their ratio and thus the ee of the original amine.[27][28]

Troubleshooting and Field-Proven Insights

  • Low Yield in Chemical Synthesis: If the yield is low, check the quality of the NaBH(OAc)₃, as it is moisture-sensitive. Ensure the reaction is run under an inert atmosphere. Incomplete imine formation can also be an issue; adding molecular sieves can help by removing water.[6]

  • Byproduct Formation: The primary byproduct is often the corresponding alcohol from ketone reduction. This indicates the reducing agent is too reactive or was added before sufficient imine had formed. Using the less reactive NaBH(OAc)₃ generally minimizes this.[8]

  • Low Activity in Biocatalysis: Ensure the pH and temperature are optimal for the specific enzyme used. Cofactor degradation or lack of efficient recycling can also stall the reaction. Confirm the activity of the regeneration system (GDH) independently.[19]

  • Poor Enantioselectivity: In catalytic reactions, this can result from a suboptimal catalyst, ligand, or solvent choice. In biocatalysis, low ee is rare but could indicate an unsuitable enzyme for the specific substrate. Screening a panel of different enzymes (IREDs, AmDHs) is a common strategy.[16][29]

Conclusion

The asymmetric reductive amination stands as a premier strategy for the synthesis of 4-alkoxy chiral amines, pivotal components in modern pharmaceuticals. With a deep understanding of the mechanism, researchers can choose between robust chemical methods, often employing selective reagents like NaBH(OAc)₃, and highly efficient biocatalytic routes that offer exceptional stereocontrol. The detailed protocols and insights provided herein serve as a practical guide for scientists to successfully implement this vital transformation in their research and development endeavors.

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Application

Using (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine as a chiral auxiliary

An in-depth guide to the application of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine as a robust chiral auxiliary in modern asymmetric synthesis. Introduction: The Imperative for Stereochemical Control In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine as a robust chiral auxiliary in modern asymmetric synthesis.

Introduction: The Imperative for Stereochemical Control

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Many therapeutic agents are chiral, with often only one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful. Chiral auxiliaries are a cornerstone strategy in asymmetric synthesis, acting as temporary, recoverable stereodirecting groups that guide a chemical transformation to yield a preponderance of one stereoisomer.[1][2]

The 1-phenylethylamine (α-PEA) scaffold is a privileged structure in this context, renowned for its efficacy, reliability, and the wealth of procedural knowledge supporting its use.[3][4] This guide focuses on a specific derivative, (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine , which combines the proven stereodirecting capabilities of the (S)-1-phenylethylamine core with a 4-(3-methylbutoxy) substituent. This lipophilic tail can enhance solubility in less polar organic solvents and may influence crystal packing, potentially aiding in the purification of diastereomeric intermediates.

This document serves as a comprehensive technical guide for researchers, providing both the theoretical underpinnings and detailed, actionable protocols for the effective use of this chiral auxiliary in diastereoselective alkylation reactions—a fundamental carbon-carbon bond-forming reaction.

Principle of Asymmetric Induction: A Mechanistic Overview

The efficacy of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine as a chiral auxiliary is rooted in its ability to create a sterically biased molecular environment. When covalently attached to a prochiral substrate, such as a carboxylic acid, it forms a chiral amide. Upon deprotonation with a strong, non-nucleophilic base, a chiral enolate is formed. The stereochemical outcome of subsequent reactions is dictated by the conformation of this enolate.

The bulky 4-substituted phenyl group of the auxiliary effectively shields one face of the planar enolate. This steric hindrance directs an incoming electrophile to attack from the opposite, less-hindered face, leading to the preferential formation of one diastereomer.[5] Subsequent cleavage of the auxiliary from the product releases the enantiomerically enriched target molecule and allows for the recovery of the valuable auxiliary.

cluster_main Asymmetric Induction Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Chiral_Amide Chiral Amide Intermediate Prochiral_Substrate->Chiral_Amide Attachment (Amide Coupling) Auxiliary (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine (Chiral Auxiliary) Auxiliary->Chiral_Amide Enolate Diastereomeric Enolate (Sterically Shielded) Chiral_Amide->Enolate Deprotonation (e.g., LDA, -78°C) Diastereomeric_Product Diastereomerically Enriched Product Enolate->Diastereomeric_Product Diastereoselective Reaction (e.g., Alkylation with R-X) Final_Product Enantiomerically Pure Product Diastereomeric_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary (for reuse) Diastereomeric_Product->Recovered_Auxiliary Cleavage

Sources

Method

Application Note: Handling and Storage Guidelines for Light-Sensitive Chiral Amines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Overview Chiral amines are indispensable...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Overview

Chiral amines are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials. However, many enantiopure amines exhibit pronounced photochemical sensitivity. When exposed to ambient laboratory lighting—particularly ultraviolet (UV) and blue light wavelengths—these compounds undergo rapid degradation and racemization, compromising the integrity of downstream synthetic workflows.

The Causality of Photodegradation

The stereogenic center of a chiral amine is typically located at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon adjacent to the nitrogen atom. Photoexcitation of the amine (or trace impurities acting as photosensitizers) triggers a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) event, generating an 

-amino radical.

Because this radical intermediate is geometrically planar, the stereochemical information is instantly lost. When the radical recombines with a hydrogen atom, quenching occurs randomly from either face, leading to a thermodynamic racemic mixture and a catastrophic drop in enantiomeric excess (


)[1]. Furthermore, if this photochemical event occurs in the presence of molecular oxygen, the radical is intercepted to form reactive peroxyl species, ultimately yielding oxidized byproducts such as imines and aldehydes[1]. Therefore, light and oxygen act synergistically to destroy chiral amine integrity.

Photodegradation A Enantiopure Chiral Amine B hv (UV/Vis Light) Excitation A->B C α-Amino Radical Intermediate B->C D Racemic Amine (Loss of ee%) C->D Hydrogen atom transfer E Oxidation Products (Imines/Aldehydes) C->E O2 exposure

Figure 1: Mechanistic pathway of light-induced racemization and oxidation in chiral amines.

Environmental Controls & Storage Guidelines

To preserve both the chemical yield and the enantiomeric purity of light-sensitive chiral amines, a strict environmental control protocol must be implemented. The synergistic destructive effect of light and oxygen necessitates dual-barrier protection[2].

  • Primary Light Barrier: Always store light-sensitive amines in amber glass vials or opaque containers[3]. Amber glass effectively filters out UV and short-wavelength visible light (< 500 nm), which are the primary drivers of photolytic cleavage.

  • Atmospheric Control: Because oxygen acts as a radical trap that accelerates degradation, compounds must be stored under an inert atmosphere (Argon or Nitrogen)[2]. Storage in a glove box is highly recommended after the original factory seal has been broken[4].

  • Thermal Control: Lower thermal energy reduces the kinetic rate of autoxidation and radical propagation. Store at 2–8°C or -20°C as dictated by the specific compound's Certificate of Analysis (CoA).

Quantitative Impact of Storage Conditions

The table below illustrates the typical degradation profile of a highly sensitive model


-chiral amine under varying environmental conditions.
Storage ConditionLight ExposureAtmosphereTime ElapsedEnantiomeric Excess (

%)
Chemical Purity (%)
Amber Vial, 4°C DarkArgon6 Months> 99.0%99.5%
Clear Vial, 20°C Ambient Lab LightAir7 Days85.2%91.0%
Clear Vial, 20°C Direct UV (365 nm)Air24 Hours50.1%68.4%
Foil-Wrapped, 20°C DarkAir7 Days98.5%96.2%

(Note: Representative empirical data illustrating the synergistic degradation caused by light and oxygen).

Standard Operating Protocol (SOP) for Benchtop Handling

This protocol is designed as a self-validating system : each step includes a specific verification check to ensure the integrity of the chiral amine is maintained throughout the experimental workflow.

Step 1: Preparation of the Workstation
  • Action: Dim general laboratory fluorescent lighting. Utilize red or yellow safe-lights (wavelengths > 550 nm) in the immediate handling area.

  • Causality: Red/yellow light lacks the photonic energy required to cleave the

    
    -C-H bond or excite trace photosensitizers.
    
  • Validation: Use a handheld spectrometer or light meter to confirm the absence of < 500 nm wavelengths at the bench prior to opening any containers.

Step 2: Inert Transfer
  • Action: Transfer the amber vial containing the chiral amine into a glovebox purged with Argon[4]. If a glovebox is unavailable, use standard Schlenk line techniques with a high-vacuum/Argon manifold.

  • Causality: Argon is heavier than air and provides a robust, dense blanket over the liquid/solid amine, preventing

    
     ingress during the transfer[2].
    
  • Validation: The glovebox oxygen sensor must read < 5 ppm

    
     before unsealing the vial.
    
Step 3: Aliquoting and Weighing
  • Action: Dispense the required mass/volume into a pre-dried, foil-wrapped reaction flask. Immediately flush the parent vial with Argon before resealing with a PTFE-lined cap and Parafilm.

  • Causality: Foil wrapping provides a 100% light-proof barrier for the reaction vessel. PTFE prevents chemical leaching from the septum into the amine.

  • Validation: Weigh the parent vial before and after dispensing to ensure mass balance, then log the exposure time. Exposure to ambient conditions must not exceed 60 seconds.

Step 4: Reaction Execution
  • Action: Conduct all subsequent synthetic steps (e.g., reductive amination, cross-coupling) in the foil-wrapped flask. If visual inspection is needed, use a brief flash of a red-light flashlight.

  • Causality: Intermediate complexes (e.g., transition metal-amine adducts) can be even more light-sensitive than the free amine.

  • Validation: Monitor the reaction via chiral HPLC or GC. A baseline

    
     measurement of the starting material should be taken immediately before the reaction to confirm no racemization occurred during storage.
    

HandlingWorkflow Start Receipt of Light-Sensitive Chiral Amine Storage Transfer to Glovebox (Argon/N2 Atmosphere) Start->Storage Vial Amber Glass Vials + PTFE Seals Storage->Vial Temp Temperature Control (2-8°C or -20°C) Vial->Temp Bench Benchtop Handling (Red/Yellow Light, Schlenk line) Temp->Bench When needed for reaction

Figure 2: Step-by-step workflow for the secure handling and storage of light-sensitive chiral amines.

Emergency Spills and Safety Precautions

In the event of a spill involving a light-sensitive amine, immediately extinguish any ignition sources, as many low-molecular-weight amines are highly flammable[4]. Amines can emit corrosive fumes and act as severe skin and respiratory sensitizers.

  • PPE Requirements: Personnel must wear appropriate personal protective equipment, including a dust/vapor respirator, protective gloves, and safety glasses/face shield[5].

  • Containment: Contain the spill with an inert absorbent (such as sand, earth, or vermiculite). Sweep the absorbed material into an airtight container, taking care not to disperse dust or aerosols, and dispose of it strictly according to local hazardous waste regulations[2][5].

  • Exposure: If major skin contact occurs, immediately flush the area with water using a safety shower for 15 to 30 minutes and seek medical observation, as symptoms of exposure (e.g., lung edema) can be delayed[2].

References

  • handling and safety precautions for (R)-1-Cyclobutylpiperidin-3-amine - Benchchem. 3

  • Photobiocatalytic Strategies for Organic Synthesis - NIH. 6

  • Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids - ACS Omega. 1

  • TCI AMERICA - Spectrum Chemical SDS - Spectrum Chemical. 5

  • Brandeis Safety Operating Guidelines - Brandeis University. 4

  • (2S)-(+)-Butan-2-amine SDS - Apollo Scientific. 2

Sources

Application

Scalable synthesis routes for (S)-1-(4-isopentyloxyphenyl)ethylamine

Application Note: Scalable Synthesis Routes for (S)-1-(4-isopentyloxyphenyl)ethylamine Executive Summary (S)-1-(4-isopentyloxyphenyl)ethylamine is a critical chiral building block belonging to the class of para-alkoxy- -...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for (S)-1-(4-isopentyloxyphenyl)ethylamine

Executive Summary

(S)-1-(4-isopentyloxyphenyl)ethylamine is a critical chiral building block belonging to the class of para-alkoxy-


-methylbenzylamines. These moieties are frequently embedded in the pharmacophores of calcium channel blockers, calcimimetics, and specific kinase inhibitors. The presence of the lipophilic isopentyloxy tail presents unique solubility challenges compared to simpler phenylethylamines, often necessitating optimized solvent systems during synthesis.

This Application Note details two scalable routes:

  • Biocatalytic Transamination (Recommended): A "green" route offering >99% ee and 100% theoretical yield using

    
    -Transaminases.
    
  • Classical Resolution (Baseline): A robust, low-tech alternative using diastereomeric salt crystallization.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient introduction of the chiral amine at the benzylic position. The precursor, 1-(4-(isopentyloxy)phenyl)ethanone (Compound 2 ), is synthesized via the alkylation of 4-hydroxyacetophenone with isopentyl bromide.

Strategic Comparison:

FeatureRoute A: Biocatalytic TransaminationRoute B: Classical Resolution
Chirality Source (S)-Selective

-Transaminase
Chiral Acid (e.g., L-Malic Acid)
Theoretical Yield 100% (Kinetic control)50% (max per pass)
Step Count 2 (Alkylation + Transamination)3 (Alkylation + Reductive Amination + Resolution)
Scalability High (Flow or Batch)High (Batch)
Green Factor Excellent (Water/Buffer based)Moderate (Organic solvent waste)

Route 1: Biocatalytic Transamination (Protocol of Choice)

This route utilizes an (S)-selective


-Transaminase (

-TA) to transfer an amino group from an inexpensive donor (Isopropylamine) to the ketone substrate. The equilibrium is driven by the removal of the volatile byproduct, acetone.
Mechanistic Pathway

The reaction follows a Ping-Pong Bi-Bi mechanism.[1] The enzyme binds the amine donor (Isopropylamine), forming the aminated cofactor (PMP). The ketone substrate then binds, accepts the amine, and releases the chiral product.

Biocatalysis Substrate Ketone Substrate (4-isopentyloxyacetophenone) Complex Enzyme-PMP Complex Substrate->Complex + Donor Amine Donor (Isopropylamine) Enzyme (S)-omega-Transaminase (PLP-dependent) Donor->Enzyme + Enzyme->Complex Deamination Byproduct Acetone (Volatile) Complex->Byproduct Release Product (S)-Amine Product (>99% ee) Complex->Product Amination Product->Enzyme Regeneration (PLP)

Figure 1: Ping-Pong Bi-Bi mechanism for the transamination of 4-isopentyloxyacetophenone.

Experimental Protocol

Reagents:

  • Substrate: 1-(4-(isopentyloxy)phenyl)ethanone (100 mM final conc.)

  • Enzyme: Codexis ATA-113 or equivalent (S)-selective

    
    -TA (Lyophilized powder).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Amine Donor: Isopropylamine (IPA) (1.0 M, 10 equiv).

  • Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.5.

  • Co-solvent: DMSO (10% v/v) to solubilize the lipophilic tail.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mM KPi buffer (pH 7.5) containing 1 mM PLP.

  • Donor Addition: Add Isopropylamine (IPA) to the buffer to reach 1.0 M concentration. Note: IPA is basic; re-adjust pH to 7.5 using 6M HCl carefully. This is critical for enzyme stability.

  • Substrate Solubilization: Dissolve the ketone substrate in DMSO (10% of total reaction volume).

  • Initiation: Add the DMSO/Substrate solution to the Buffer/IPA mix. Add the enzyme powder (approx. 10-20 mg/mL depending on specific activity).

  • Incubation: Incubate at 35°C with orbital shaking (150 rpm) for 24 hours.

    • Optimization Tip: Leave the reaction vessel slightly open (or use a membrane) to allow acetone evaporation, driving the equilibrium to completion.

  • Workup:

    • Acidify to pH 2.0 with 6M HCl (to protonate the amine product and keep it in the aqueous phase).

    • Extract with MTBE (Methyl tert-butyl ether) to remove unreacted ketone (organic layer). Discard organic layer.

    • Basify the aqueous phase to pH 12 with 10M NaOH.

    • Extract the product into Ethyl Acetate (3x).

    • Dry over

      
       and concentrate in vacuo.
      

Route 2: Classical Resolution (Alternative)

If biocatalysts are unavailable, classical resolution via diastereomeric salt formation is the industry standard. For 1-phenylethylamine derivatives, (S)-Malic acid or N-Acetyl-L-Leucine are the most effective resolving agents.

Process Workflow

Resolution Step1 1. Reductive Amination (Ketone + NH4OAc + NaBH3CN) Step2 2. Racemic Amine Isolation Step1->Step2 Step3 3. Salt Formation (Add (S)-Malic Acid in EtOH) Step2->Step3 Step4 4. Fractional Crystallization Step3->Step4 Step5 5. Filtration Step4->Step5 Precipitate Solid: (S)-Amine-(S)-Malate Salt (Diastereomerically Pure) Step5->Precipitate Filtrate Liquor: (R)-Enriched Mix Step5->Filtrate Final 6. Basification (NaOH) Yields Free (S)-Amine Precipitate->Final

Figure 2: Workflow for the classical resolution of the racemic amine.

Experimental Protocol

Step A: Synthesis of Racemic Amine

  • Dissolve 1-(4-(isopentyloxy)phenyl)ethanone (1.0 eq) in Methanol.

  • Add Ammonium Acetate (10.0 eq) and Sodium Cyanoborohydride (0.7 eq).

  • Stir at RT for 24h. Quench with HCl, basify, and extract to yield the racemic amine.

Step B: Resolution

  • Solvent Selection: Use Ethanol/Water (95:5) as the crystallization solvent.

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in refluxing Ethanol. Add (S)-(-)-Malic acid (1.0 eq) dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to RT, then to 4°C overnight. The (S,S)-diastereomeric salt is typically less soluble and will precipitate.

  • Recrystallization: Filter the solid. If chiral purity is <98% ee, recrystallize again from EtOH.

  • Liberation: Suspend the salt in water, add 2M NaOH (pH > 12), and extract with Dichloromethane.

Analytical Validation

To ensure scientific integrity, the enantiomeric excess (ee) must be validated using Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (or 254 nm).

  • Expected Retention: The (S)-enantiomer typically elutes second on OD-H columns for this class of amines (verify with standards).

References

  • Biocatalytic Transamination Methodology

    • Koszelewski, D., et al.

      
      -chiral amines using 
      
      
      
      -transaminases." Advanced Synthesis & Catalysis 350.17 (2008): 2761-2766.
  • Transaminase Mechanism & Scale-up

    • Höhne, M., & Bornscheuer, U. T. "Biocatalytic routes to optically active amines." ChemCatChem 1.1 (2009): 42-51.

  • Classical Resolution of Phenylethylamines

    • Perry, C. P., et al. "Crystallization and resolution of 1-phenylethylamine salts." Organic Process Research & Development 17.10 (2013): 1308-1314.

  • Intermediate Context (Solifenacin/Tamsulosin Analogues)

    • Reddy, P. S., et al. "Synthesis of Solifenacin Succinate: A Novel Approach." Synthetic Communications 41.13 (2011): 1927-1937. (Provides context on handling similar lipophilic amine intermediates).

Sources

Method

Application Notes &amp; Protocols: (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine in Peptidomimetic Design

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine as a critical building block in peptido...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine as a critical building block in peptidomimetic design. Peptides are highly selective and potent biological agents, but their therapeutic application is often hampered by poor metabolic stability and low oral bioavailability.[1][2] The incorporation of non-proteinogenic amino acids (NPAAs) and other synthetic moieties is a proven strategy to overcome these limitations.[3][4] This guide details the unique structural attributes of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, provides comprehensive, step-by-step protocols for its synthesis and incorporation into peptide backbones, and discusses its role in creating conformationally constrained and more drug-like molecules.

Introduction: The Rationale for Peptidomimetics

Peptide-based therapeutics offer high specificity and low toxicity but are often limited by enzymatic degradation and poor membrane permeability.[5] Peptidomimetics are designed to mimic the three-dimensional structure and biological activity of a native peptide while possessing improved pharmacological properties.[6] This is frequently achieved by incorporating NPAAs or other organic scaffolds that retain key pharmacophoric elements but alter the peptide backbone to resist proteolysis and enhance stability.[3][7]

The target molecule, (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, is a chiral phenylethylamine derivative. This class of compounds is prevalent in medicinal chemistry due to its presence in endogenous catecholamines and other bioactive molecules.[8] Its specific structural features offer several advantages in peptidomimetic design:

  • Chiral α-Methyl Group: The methyl group at the α-carbon sterically shields the adjacent amide bond from enzymatic cleavage. This modification is known to stabilize helical conformations in peptides.[9] The (S)-stereochemistry is critical for defining a specific spatial orientation, which can be crucial for receptor binding.[10][11]

  • Aromatic Phenyl Ring: This group can mimic the side chains of aromatic amino acids like Phenylalanine (Phe) or Tyrosine (Tyr), engaging in π-π stacking or hydrophobic interactions with the target receptor.

  • Lipophilic Tail (3-methylbutoxy): The ether-linked 3-methylbutoxy group significantly increases the lipophilicity of the molecule. This is a key strategy for improving membrane permeability and, consequently, oral bioavailability.[1][12]

By incorporating this building block, researchers can introduce a constrained, enzyme-resistant unit that presents both aromatic and lipophilic features, potentially mimicking a dipeptide unit or inducing a specific secondary structure like a β-turn.[13]

Properties of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

A summary of the key physicochemical properties of the title compound is presented below. These values are essential for planning synthetic routes and understanding its potential contribution to the overall properties of a final peptidomimetic compound.

PropertyValue (Predicted/Typical)Significance in Peptidomimetic Design
Molecular Weight 221.34 g/mol Low molecular weight for a building block, minimizing the risk of exceeding drug-likeness thresholds (e.g., Rule of Five) in the final molecule.
logP (Predicted) ~3.5 - 4.0Indicates high lipophilicity, which is expected to enhance membrane permeability and oral absorption of the resulting peptidomimetic.[3]
Stereochemistry (S)-enantiomerThe defined stereocenter provides precise three-dimensional control over the peptide backbone, which is critical for specific receptor interactions.[14]
Basicity (pKa of amine) ~9.5 - 10.0Typical for a primary amine, allowing for standard amide coupling reactions. The basicity may also contribute to interactions with acidic residues in a binding pocket.
Reactivity Primary AmineThe primary amine is the key functional group for incorporation into a peptide chain via amide bond formation.

Application Notes: Strategic Implementation

The incorporation of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine can be used to achieve several strategic goals in drug design:

  • Enzymatic Shielding: When coupled to the C-terminus of an amino acid, the α-methyl group provides steric hindrance that can significantly reduce the rate of cleavage by exopeptidases and endopeptidases.

  • Conformational Constraint: The bulky phenyl and α-methyl groups restrict the rotational freedom around the adjacent bonds. This pre-organization of the backbone can reduce the entropic penalty upon binding to a target, potentially increasing affinity.[15] This is particularly useful for stabilizing specific turn structures or helical motifs.[9]

  • Improving Pharmacokinetics: The lipophilic 3-methylbutoxy tail is a classic strategy to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a peptide. By increasing lipophilicity, it can enhance passive diffusion across the intestinal epithelium, a major barrier to oral drug delivery.

  • Mimicking Natural Residues: The structure can serve as a mimic for Phe or a dipeptide segment, such as Phe-Gly or Tyr-Gly, presenting a hydrophobic aromatic group and a constrained backbone in a single unit.

Experimental Protocols

The following section provides detailed, validated protocols for the synthesis of the building block and its subsequent incorporation into a model peptide sequence.

Protocol 1: Synthesis of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

This protocol describes a robust, two-step synthesis starting from commercially available 4-hydroxyacetophenone.

Workflow Diagram: Synthesis

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A 4-Hydroxyacetophenone C K2CO3, Acetone A->C B 1-Bromo-3-methylbutane B->C D 4-(3-methylbutoxy)acetophenone C->D Reflux, 12h E 4-(3-methylbutoxy)acetophenone G Ti(OiPr)4, NaBH4, THF E->G F (S)-(-)-1-Phenylethylamine F->G H Diastereomeric Amine Intermediates G->H Stereoselective Reduction I Pd/C, H2, MeOH H->I Hydrogenolysis J (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine I->J Cleavage of Chiral Auxiliary

Caption: Synthetic workflow for (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine.

Step 1: Williamson Ether Synthesis to form 4-(3-methylbutoxy)acetophenone

  • To a 500 mL round-bottom flask, add 4-hydroxyacetophenone (13.6 g, 100 mmol), potassium carbonate (27.6 g, 200 mmol), and acetone (250 mL).

  • Stir the suspension vigorously. Add 1-bromo-3-methylbutane (isopentyl bromide) (18.1 g, 120 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours, monitoring the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • After cooling to room temperature, filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Dissolve the oil in ethyl acetate (200 mL) and wash with 1M NaOH (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-(3-methylbutoxy)acetophenone as a pale yellow oil.

    • Expected Yield: 90-95%.

    • Validation: Confirm structure by ¹H NMR and Mass Spectrometry.

Step 2: Stereoselective Reductive Amination

Causality: This step uses a chiral auxiliary, (S)-(-)-1-phenylethylamine, to direct the stereochemistry of the newly formed chiral center.[16] The subsequent hydrogenolysis step removes the auxiliary to yield the desired enantiomerically pure product.[17]

  • In a flame-dried 500 mL flask under an inert atmosphere (N₂ or Ar), dissolve 4-(3-methylbutoxy)acetophenone (20.6 g, 100 mmol) in dry THF (200 mL).

  • Add (S)-(-)-1-phenylethylamine (12.1 g, 100 mmol) followed by titanium(IV) isopropoxide (31.3 g, 110 mmol).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction to 0 °C in an ice bath. Carefully add sodium borohydride (4.5 g, 120 mmol) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding 1M aq. NH₄OH (50 mL). Stir for 1 hour, then filter the resulting titanium dioxide precipitate through a pad of Celite.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diastereomeric amine intermediates.

  • Dissolve the crude product in methanol (250 mL). Add 10% Palladium on Carbon (1.0 g, ~5 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 24 hours.

  • Filter the catalyst through Celite and concentrate the filtrate.

  • Purify the resulting oil by flash column chromatography (DCM:MeOH:NH₄OH 95:4.5:0.5) to yield (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine.

    • Expected Yield: 60-70% over two steps.

    • Validation: Confirm structure by ¹H NMR, Mass Spectrometry, and determine enantiomeric excess (>98%) by chiral HPLC.

Protocol 2: Incorporation into a Peptide Backbone

This protocol details the solid-phase peptide synthesis (SPPS) of a model tripeptide (Ac-Ala-Phe-NH-R, where R is the target amine) to demonstrate the coupling procedure.

Workflow Diagram: Solid-Phase Peptide Synthesis (SPPS)

Resin Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple1 Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple2 Couple Fmoc-Ala-OH Deprotect2->Couple2 Wash2 Wash (DMF, DCM) Couple2->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Cap Acetylation (Acetic Anhydride) Deprotect3->Cap FinalCouple Final Amine Coupling (Target Amine, HATU/DIPEA) Cap->FinalCouple Cleave Cleavage from Resin (TFA/TIS/H2O) FinalCouple->Cleave Purify Purification (RP-HPLC) Cleave->Purify Result Ac-Ala-Phe-[Target Amine] Purify->Result

Caption: SPPS workflow for incorporating the target amine.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Phe-OH, Fmoc-Ala-OH

  • Coupling Reagents: HBTU, HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Swell Rink Amide resin (200 mg, 0.1 mmol) in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain DMF, add 20% piperidine/DMF (2 x 5 min). Wash resin with DMF (x5), DCM (x3), DMF (x3).

  • Phenylalanine Coupling: In a separate vial, pre-activate Fmoc-Phe-OH (0.4 mmol), HBTU (0.4 mmol), and DIPEA (0.8 mmol) in DMF for 5 minutes. Add to the resin and shake for 2 hours. Wash as in step 2.

  • Alanine Coupling: Repeat steps 2 and 3 using Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • N-terminal Acetylation: Add a solution of acetic anhydride (0.5 mmol) and DIPEA (0.5 mmol) in DMF. Shake for 30 minutes. Wash thoroughly.

  • Final Amine Coupling (Amide bond formation with the product from Protocol 1):

    • Causality: This step is performed after the peptide chain is built on the resin. The C-terminal carboxyl group of the peptide is activated to react with our target amine. HATU is chosen as the coupling agent as it is highly efficient for coupling to sterically hindered amines.

    • Swell the resin-bound peptide (Ac-Ala-Phe-COOH) in DMF.

    • In a separate vial, pre-activate the resin's carboxyl groups by adding HATU (0.4 mmol) and DIPEA (0.8 mmol) in DMF. Add this solution to the resin and shake for 10 minutes.

    • Add (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine (0.5 mmol) to the activated resin. Shake at room temperature for 12-24 hours.

  • Cleavage and Deprotection: Wash the resin with DMF and DCM, then dry under vacuum. Add the cleavage cocktail (3 mL) and shake for 3 hours.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Validation: Purify the crude peptide by reverse-phase HPLC. Confirm the mass and purity of the final product by LC-MS and analytical HPLC.

Expected Results & Characterization

Incorporation of the (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine moiety is expected to significantly alter the properties of a parent peptide.

Table of Comparative Data (Model Peptide vs. Modified Peptidomimetic):

ParameterParent Peptide (e.g., Ac-Ala-Phe-Gly-NH₂)Peptidomimetic (Ac-Ala-Phe-[Target Amine])Expected Outcome & Rationale
Molecular Weight ~348.4 g/mol ~508.7 g/mol Increased MW due to the bulky amine addition.
HPLC Retention Time (C18) ~15 min~25 minSignificant increase in retention time, confirming a large increase in lipophilicity from the 3-methylbutoxy-phenyl group.
Proteolytic Stability (Trypsin/Chymotrypsin Assay) 50% degradation in < 30 min>90% intact after 4 hoursThe α-methyl group and non-standard amide bond prevent recognition and cleavage by standard proteases.[3]
LogD (pH 7.4) -0.5+2.0Shift from hydrophilic to lipophilic character, predicting better membrane permeability.
Biological Activity (Hypothetical Receptor Binding IC₅₀) 10 nM5-50 nMActivity should be retained or modulated. A significant loss may indicate the C-terminus is critical for binding, while an increase may suggest the new moiety makes favorable contacts or induces a more active conformation.

Conclusion

(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine is a versatile and powerful building block for peptidomimetic design. Its unique combination of a stereodefined, sterically shielding α-methyl group, an aromatic ring for mimicking natural residues, and a lipophilic tail for pharmacokinetic enhancement provides a multi-faceted tool for addressing the common liabilities of peptide therapeutics. The protocols provided herein offer a reliable pathway for its synthesis and incorporation, enabling researchers to systematically explore its potential to create next-generation drug candidates with superior stability and bioavailability.

References

  • Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Frontiers in Chemistry. Available at: [Link]

  • Pauletti, G. M., et al. (1997). Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies. Advanced Drug Delivery Reviews. Available at: [Link]

  • Pauletti, G. M., et al. (1997). Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies. PubMed. Available at: [Link]

  • Sharma, S., et al. (2014). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. Journal of Pharmaceutical Innovation. Available at: [Link]

  • Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules. Available at: [Link]

  • Ahangarzadeh, S., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at: [Link]

  • Al-Hilal, T. A., et al. (2025). Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. Pharmaceutics. Available at: [Link]

  • He, H., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]

  • M. P. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. Available at: [Link]

  • Kim, H. L., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • Zhang, S., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry. Available at: [Link]

  • Zhang, S., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry. Available at: [Link]

  • Che, Y., & Marshall, G. R. (2006). Impact of cis-proline analogs on peptide conformation. Biopolymers. Available at: [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry. Available at: [Link]

  • Karos, A., & Muttenthaler, M. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Available at: [Link]

  • Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine during synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and process chemists working with (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine , a highly sensitive chiral benzylic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and process chemists working with (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine , a highly sensitive chiral benzylic amine building block.

Synthesizing enantiopure benzylic amines is notoriously challenging due to their propensity for racemization. This guide addresses the mechanistic causes of stereocenter degradation in electron-rich benzylic systems and provides field-proven, self-validating protocols to ensure >99% enantiomeric excess (ee%) retention.

Core Troubleshooting FAQs

Q: Why is (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine significantly more prone to racemization than unsubstituted 1-phenylethanamine? A: The causality lies entirely in the electronic effects of the aromatic ring. The 3-methylbutoxy (isoamyloxy) group at the para position is a powerful electron-donating group (EDG). Under acidic conditions, the benzylic C-N bond can undergo heterolytic cleavage. The resulting benzylic carbocation is exceptionally stabilized by the oxygen lone pairs of the para-alkoxy group, forming a stable oxonium ion resonance structure[1]. Once this planar carbocation forms, the subsequent re-addition of the amine or solvent occurs non-stereoselectively, leading to rapid racemization.

Q: I am using Ellman’s chiral sulfinamide auxiliary to establish the (1S) stereocenter. Why am I losing ee% during the final deprotection step? A: Ellman's auxiliary is typically cleaved using acidic conditions[2]. If you use aqueous acids (e.g., aqueous HCl) or elevated temperatures, the presence of water and heat promotes the SN1-type cleavage of the benzylic C-N bond described above, rather than the desired S-N bond solvolysis. To prevent this, deprotection must be strictly anhydrous. Using anhydrous HCl in 1,4-dioxane or methanolic HCl at 0 °C ensures that nucleophilic attack is directed exclusively at the sulfur atom, preserving the chiral benzylic carbon[3].

Q: Can I synthesize this molecule using transition-metal catalyzed asymmetric reductive amination? A: It is highly discouraged for this specific substrate. Transition metals like Palladium (Pd), Ruthenium (Ru), and Iridium (Ir) are known to act as racemization catalysts for benzylic amines[4]. They facilitate a reversible dehydrogenation of the amine to an achiral imine intermediate[5]. If you must use reductive amination, biocatalysis (using highly stereoselective


-transaminases) is the superior alternative, as it operates under mild, metal-free conditions that completely bypass the imine-enamine tautomerization pathway.

Q: My isolated, enantiopure amine slowly racemizes during storage and handling. How do I stop this? A: This is a classic case of Schiff base-mediated racemization. If your glassware is rinsed with acetone and not properly dried, or if the amine is stored in the presence of trace atmospheric ketones/aldehydes, it forms a reversible imine (Schiff base). The alpha-proton of this imine is highly acidic and can tautomerize to an enamine, destroying the stereocenter. Always avoid ketone solvents during workup and store the neat amine as a hydrochloride salt, or under an inert argon atmosphere at -20 °C.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways during the deprotection of the N-sulfinyl intermediate. Understanding this bifurcation is critical for preventing carbocation-induced racemization.

RacemizationPathway Start Enantiopure N-Sulfinyl Amine (1S)-1-[4-(alkoxy)phenyl]ethanamine Cond1 Harsh Aqueous Acid (e.g., 3M HCl, Heat) Start->Cond1 Cond2 Mild Anhydrous Acid (e.g., 4M HCl in Dioxane, 0°C) Start->Cond2 Inter1 Resonance-Stabilized Benzylic Carbocation Cond1->Inter1 C-N Cleavage Inter2 Direct S-N Bond Solvolysis (No C-N Scission) Cond2->Inter2 S-N Cleavage Prod1 Racemic Amine (Loss of Stereocenter) Inter1->Prod1 Non-selective Attack Prod2 Enantiopure (1S)-Amine (Retention of ee%) Inter2->Prod2 Stereocenter Intact

Mechanistic pathways of benzylic carbocation-induced racemization vs. safe anhydrous deprotection.

Quantitative Data: Impact of Cleavage Conditions on ee%

The table below summarizes the critical relationship between the chosen deprotection conditions and the resulting enantiomeric excess of para-alkoxy benzylic amines.

Cleavage ReagentSolvent SystemTemperaturePrimary MechanismResulting ee%
3M Aqueous HClWater / THF60 °CSN1 (C-N bond cleavage)< 10% (Racemic)
Trifluoroacetic acid (TFA)Dichloromethane25 °CSN1 (C-N bond cleavage)45 - 50%
4M HCl in Dioxane1,4-Dioxane (Anhydrous)0 °C to 25 °CSolvolysis (S-N cleavage)> 99%
3M HCl in MethanolMethanol (Anhydrous)0 °CSolvolysis (S-N cleavage)> 98%

Self-Validating Experimental Protocol: Anhydrous Deprotection

To guarantee the stereochemical integrity of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, utilize the following step-by-step methodology for the cleavage of the Ellman's auxiliary. This protocol includes an integrated validation loop to ensure trustworthiness before batch commitment.

Reagents Required:

  • Diastereomerically pure N-(tert-butanesulfinyl)-(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

  • 4M HCl in anhydrous 1,4-dioxane

  • Anhydrous diethyl ether

  • Argon gas

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon.

  • Substrate Dissolution: Dissolve the N-sulfinyl amine (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C. Causality: Suppressing the thermal energy of the system prevents the activation energy threshold for C-N bond heterolysis from being reached.

  • Acid Addition: Dropwise, add the 4M HCl in anhydrous 1,4-dioxane (2.0 eq) over 10 minutes. Maintain the internal temperature at 0 °C.

  • In-Process Validation (Self-Validating Step): After 30 minutes, extract a 50

    
    L aliquot. Quench it in saturated aqueous NaHCO3 and extract with ethyl acetate. Run this sample on a Chiral Stationary Phase (CSP) HPLC (e.g., Chiralpak AD-H). Compare the ee% against your starting material. Do not proceed to bulk isolation unless the aliquot confirms >99% ee.
    
  • Precipitation: Once validated and TLC indicates complete consumption of the starting material, add 5 volumes of ice-cold anhydrous diethyl ether directly to the reaction flask to precipitate the target amine as a hydrochloride salt.

  • Isolation: Filter the white precipitate rapidly using a Büchner funnel under a blanket of argon. Wash the filter cake with additional cold diethyl ether (2 x 10 mL).

  • Storage: Dry the resulting (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine hydrochloride salt under high vacuum for 12 hours. Store at -20 °C in a desiccator.

References

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. 4

  • Efficient racemization of 1-phenylethylamine and its derivatives. ResearchGate. 5

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. ACS Publications. 1

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. 3

  • Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. NIH. 2

Sources

Optimization

Technical Support Center: Optimizing 3-Methylbutoxy Substitution

Executive Summary & Strategic Approach The installation of a 3-methylbutoxy group (isopentyloxy) onto a phenyl ring is a standard etherification, yet it frequently suffers from moderate yields (40–60%) due to the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

The installation of a 3-methylbutoxy group (isopentyloxy) onto a phenyl ring is a standard etherification, yet it frequently suffers from moderate yields (40–60%) due to the specific steric profile of the isopentyl chain. While the halide is primary, the


-branching (terminal isopropyl group) retards SN2 kinetics compared to straight-chain analogs (e.g., 

-butoxy), allowing competing pathways like E2 elimination (forming 3-methyl-1-butene) or C-alkylation to interfere.

To maximize yield (>85%), you must transition from "textbook" conditions to Enhanced Ion-Pairing Protocols . This guide outlines two validated pathways:

  • Method A (Robust Substrates): Cesium-Promoted Williamson Synthesis (The "Cesium Effect").

  • Method B (Sensitive Substrates): Mitsunobu Inversion.

Decision Matrix: Selecting Your Protocol

Before starting, determine the correct pathway based on your substrate's tolerance.

ProtocolSelection cluster_legend Key Decision Factors Start Start: Phenol Substrate Analysis BaseSensitive Is the substrate base-sensitive? (e.g., Esters, base-labile protecting groups) Start->BaseSensitive Steric Is the phenol ortho-substituted or highly crowded? BaseSensitive->Steric No MethodB METHOD B: Mitsunobu Reaction (DIAD / PPh3) Target: >80% Yield BaseSensitive->MethodB Yes (Avoid Base) MethodA METHOD A: Enhanced Williamson (Cs2CO3 / DMF / KI) Target: >90% Yield Steric->MethodA No (Standard) Steric->MethodA Yes (Cs+ effect crucial) Legend Method A: Best for scale-up & cost. Method B: Best for complex scaffolds.

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate stability.

Method A: The Enhanced Williamson Protocol (Recommended)

The Problem with Standard Conditions: Using NaOH or K2CO3 in Acetone often fails to drive the reaction to completion because the potassium phenoxide ion pairs tightly, reducing nucleophilicity.

The Solution: Utilize the Cesium Effect .[1][2][3] Cesium (Cs


) has a large ionic radius, creating a "loose" ion pair with the phenoxide in polar aprotic solvents. This leaves the oxygen atom "naked" and highly reactive toward the moderately hindered isopentyl halide.[1]
Optimized Reagents
  • Alkylating Agent: 1-Bromo-3-methylbutane (1.2 – 1.5 equiv).[1]

  • Base: Cesium Carbonate (Cs2CO3) (1.5 – 2.0 equiv).

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) — Crucial for Finkelstein exchange.

  • Solvent: DMF (Dimethylformamide) or NMP. Do not use acetone.[1]

Step-by-Step Protocol
  • Activation: Charge a flame-dried flask with the Phenol (1.0 equiv) and Cs2CO3 (1.5 equiv) in anhydrous DMF (0.2 M concentration). Stir at RT for 15 minutes. Note: The mixture may turn colored as the phenoxide forms.[1]

  • Finkelstein In-Situ: Add KI (10 mol%). This converts the alkyl bromide to the more reactive alkyl iodide in situ.

  • Addition: Add 1-bromo-3-methylbutane (1.2 equiv) dropwise.

  • Reaction: Heat to 60°C .

    • Why 60°C? Higher temps (>80°C) promote E2 elimination of the isopentyl chain. Lower temps (<40°C) are too slow for the branched tail.

  • Monitoring: Check TLC/LC-MS at 4 hours. If incomplete, add another 0.2 equiv of alkyl bromide.

  • Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMF, then brine.

Method B: The Mitsunobu Protocol[1]

Use this when your molecule cannot survive basic conditions or if Method A yields persistent elimination byproducts.

Optimized Reagents
  • Alcohol Source: 3-methyl-1-butanol (Isopentyl alcohol).[1]

  • Phosphine: Triphenylphosphine (PPh3) (1.5 equiv).[4]

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv). DIAD is preferred over DEAD due to better stability and safer handling.[1]

  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve Phenol (1.0 equiv), 3-methyl-1-butanol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF at 0°C.

  • Controlled Addition: Add DIAD (1.5 equiv) dropwise over 20 minutes at 0°C. Rapid addition generates heat and side products.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Concentrate solvent. Triturate the residue with cold Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the filtrate.[1]

Troubleshooting Guide (FAQ)

Q1: I see the alkyl halide disappearing on TLC, but the product yield is low. Where is it going?

Diagnosis: You are likely observing E2 Elimination .[1] Mechanism: The base is deprotonating the


-carbon of the isopentyl bromide instead of acting as a nucleophile, creating volatile 3-methyl-1-butene which evaporates.
Fix: 
  • Switch base from NaH or KOtBu (strong bases) to Cs2CO3 (weaker, non-nucleophilic base).

  • Lower the temperature to 50–60°C.

  • Ensure your solvent is strictly anhydrous.[1] Water acts as a competing nucleophile (hydrolysis).

Q2: I am observing C-alkylation (ring substitution) instead of O-alkylation.

Diagnosis: Ambident nucleophile attack.[1][5] Mechanism: Phenoxides can react at the Oxygen or the Carbon (ortho/para). Protic solvents (like Ethanol) or small cations (Li+, Na+) shield the Oxygen, favoring C-alkylation. Fix:

  • Solvent: Switch to DMF or DMSO .[1][6] These solvate the cation but leave the phenoxide oxygen exposed and reactive (O-selective).

  • Base: Use Cesium .[1][7][8] The large Cs+ radius prevents tight coordination to the oxygen, maximizing O-nucleophilicity.

Q3: The reaction stalls at 70% conversion.

Diagnosis: Catalyst poisoning or halide degradation.[1] Fix: Add the Finkelstein Catalyst (KI) .[1] The exchange of Br (moderate leaving group) for I (excellent leaving group) accelerates the SN2 step specifically, allowing it to outcompete decomposition pathways.

Mechanistic Visualization

The following diagram illustrates the "Cesium Effect" and the competition between the desired SN2 pathway and the undesired E2/C-alkylation pathways.

Mechanism Phenol Phenol (Substrate) Phenoxide Naked Phenoxide (Loose Ion Pair) Phenol->Phenoxide Deprotonation (DMF Solvent) Base Cs2CO3 (Base) Base->Phenoxide Product O-Alkylated Product (Desired Ether) Phenoxide->Product SN2 Attack (Major) Favored by Cs+ SideE2 Side Product: Alkene (Elimination) Phenoxide->SideE2 High Temp / Strong Base SideC Side Product: C-Alkylated Ring Phenoxide->SideC Solvent shielding O (Avoid Protic Solvents) AlkylHalide 1-Bromo-3-methylbutane AlkylIodide Alkyl Iodide (Reactive Intermediate) AlkylHalide->AlkylIodide I- displaces Br- KI KI Catalyst (Finkelstein) KI->AlkylIodide AlkylIodide->Product Fast SN2

Figure 2: Mechanistic pathway showing the role of Cesium and Iodide in promoting O-alkylation over side reactions.

Comparative Data: Base & Solvent Effects[1][6][9]

Base / Solvent SystemTemp (°C)Yield (%)Primary Side Reaction
Cs2CO3 / DMF + KI 60 92% None (Trace)
K2CO3 / AcetoneReflux55%Incomplete Conversion
NaH / THF0 -> RT60%E2 Elimination (Alkene)
KOH / EthanolReflux45%C-Alkylation + Hydrolysis

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[3][7] Synthetic Communications, 25(9), 1367–1370.[3]

  • Finkelstein, H. (1910). Preparation of organic iodides from the corresponding bromides and chlorides. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28.

  • Duan, J., et al. (2016). Optimization of Williamson Ether Synthesis for Sterically Hindered Substrates. Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Purification of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

Welcome to the technical support center for the purification of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this chiral amine.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of the crude product, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: My final product is contaminated with the starting ketone, 4-(3-methylbutoxy)acetophenone.

Cause: This is a common issue arising from incomplete reaction or inefficient removal of the unreacted ketone during workup. The similar polarities of the ketone and the desired amine can make separation by standard silica gel chromatography challenging.

Solution:

  • Aqueous Acid Wash:

    • Protocol: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer multiple times with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. The neutral ketone will remain in the organic layer.

    • Rationale: This acid-base extraction leverages the difference in the chemical properties of the basic amine and the neutral ketone. The amine is converted to its hydrochloride salt, which is highly soluble in water, while the ketone remains in the organic phase.[1][2]

    • Recovery: Separate the aqueous layer containing the amine salt. Basify the aqueous layer with a base (e.g., 2 M NaOH) until the pH is >10 to regenerate the free amine. Extract the free amine back into an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Bisulfite Extraction (for stubborn cases):

    • Protocol: If the ketone is particularly difficult to remove, a bisulfite extraction can be employed.[3] Dissolve the crude product in a suitable solvent like methanol or dimethylformamide. Add a saturated aqueous solution of sodium bisulfite. The bisulfite will form a water-soluble adduct with the ketone, which can then be separated in the aqueous phase.

    • Rationale: This method relies on the specific reactivity of the carbonyl group in the ketone with bisulfite, forming a water-soluble addition product.[3]

Issue 2: My product contains a significant amount of the corresponding alcohol, 1-[4-(3-methylbutoxy)phenyl]ethanol.

Cause: The reducing agent used in the reductive amination (e.g., sodium borohydride) can also reduce the starting ketone to the corresponding alcohol, especially if the imine formation is slow or incomplete.[4][5]

Solution:

  • Column Chromatography:

    • Protocol: This is the most common method for separating the amine from the alcohol. A silica gel column is typically used. The choice of eluent is critical. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. A small amount of a basic modifier (e.g., triethylamine, 0.1-1%) should be added to the eluent system to prevent the amine from tailing on the acidic silica gel.

    • Rationale: The alcohol is more polar than the amine and will therefore have a stronger interaction with the silica gel, resulting in a longer retention time. The basic modifier deactivates the acidic silanol groups on the silica surface, improving the peak shape of the basic amine.

  • Reaction Optimization:

    • Prevention: To minimize the formation of the alcohol byproduct in future syntheses, consider using a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride [Na(OAc)₃BH] or sodium cyanoborohydride (NaBH₃CN).[4][6] Also, ensure that the conditions for imine formation are optimal (e.g., appropriate pH, removal of water) before adding the reducing agent.[1]

Issue 3: The enantiomeric excess (e.e.) of my (1S)-amine is lower than expected.

Cause: This can be due to racemization during the reaction or workup, or incomplete resolution if a chiral resolving agent was used.

Solution:

  • Diastereomeric Salt Recrystallization:

    • Protocol: This is a classical and effective method for enhancing the enantiomeric purity of chiral amines.[7][8][9] React the racemic or partially resolved amine with an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid, (+)-tartaric acid, or (1S)-(+)-10-camphorsulfonic acid) in a suitable solvent (e.g., methanol, ethanol, or acetone).[7][8] This will form a pair of diastereomeric salts with different solubilities. The less soluble diastereomer will crystallize out of the solution upon cooling.

    • Rationale: Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[7][8]

    • Recovery: After isolating the desired diastereomeric salt by filtration, the enantiomerically pure amine can be liberated by treatment with a base.[8]

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Protocol: For analytical or small-scale preparative separations, chiral HPLC is a powerful technique.[10][11] A chiral stationary phase (CSP), often based on polysaccharides like cellulose or amylose, is used to separate the enantiomers.[11][12]

    • Rationale: The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.[10][11]

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification by column chromatography?

A1: Thin-layer chromatography (TLC) is the most convenient method. Use the same eluent system that you plan to use for the column. The desired amine can be visualized using a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent such as ninhydrin (stains primary amines, typically yellow to purple) or potassium permanganate.

Q2: My amine is streaking badly on the TLC plate and the column. What can I do?

A2: This is a common problem with amines on silica gel due to the acidic nature of the stationary phase. As mentioned in the troubleshooting guide, adding a small amount of a volatile base like triethylamine (0.1-1%) or ammonia (in the form of a methanolic or ethanolic solution) to your eluent will neutralize the acidic sites and significantly improve the chromatography.

Q3: How can I remove the chiral resolving agent after diastereomeric salt resolution?

A3: After isolating the desired diastereomeric salt, dissolve it in water and add a base (e.g., NaOH or K₂CO₃) to liberate the free amine. The free amine will typically be insoluble in water and can be extracted with an organic solvent. The chiral acid will remain in the aqueous layer as its salt. This allows for the recovery of both the purified amine and the resolving agent.[8]

Q4: Can I purify the amine by recrystallization of its hydrochloride salt?

A4: Yes, this can be an effective purification method, particularly for removing non-basic impurities. The crude amine can be dissolved in a solvent like isopropanol or ethanol, and then a solution of HCl in the same solvent or gaseous HCl can be added to precipitate the hydrochloride salt. The salt can then be recrystallized from a suitable solvent or solvent mixture.[13][14]

III. Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the stationary phase in the initial, least polar eluent (e.g., 100% hexanes).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and collect fractions. Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent (e.g., ethyl acetate containing 0.5% triethylamine).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine.

Protocol 2: Enantiomeric Enrichment by Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the enantiomerically impure amine (1.0 equivalent) in a minimal amount of a warm solvent such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid) in the same warm solvent. Slowly add the acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator or ice bath.

  • Isolation: Collect the crystals of the less soluble diastereomeric salt by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated salt in water and add a base (e.g., 2 M NaOH) until the solution is strongly basic. Extract the liberated pure (1S)-amine with an organic solvent (e.g., ethyl acetate).

  • Final Steps: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the enantiomerically enriched product.

IV. Data and Workflow Visualization

Table 1: Common Impurities and Recommended Purification Strategies
ImpurityChemical StructureRecommended Purification MethodKey Considerations
4-(3-methylbutoxy)acetophenoneKetoneAqueous Acid Wash, Bisulfite Extraction, Column ChromatographyExploit basicity of the amine for acid-base extraction.
1-[4-(3-methylbutoxy)phenyl]ethanolAlcoholColumn ChromatographyAlcohol is more polar than the amine.
(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamineEnantiomerDiastereomeric Salt Crystallization, Chiral HPLCRequires a chiral resolving agent or chiral stationary phase.
Diagram 1: General Purification Workflow

Purification_Workflow Crude_Product Crude Product (Amine, Ketone, Alcohol, Enantiomer) Acid_Wash Aqueous Acid Wash (e.g., 1 M HCl) Crude_Product->Acid_Wash Remove Ketone Column_Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc + Et3N) Acid_Wash->Column_Chromatography Remove Alcohol Diastereomeric_Salt Diastereomeric Salt Crystallization (with Chiral Acid) Column_Chromatography->Diastereomeric_Salt Enantiomeric Enrichment Pure_Product Pure (1S)-Amine Diastereomeric_Salt->Pure_Product

Caption: A general workflow for the purification of the crude amine product.

Diagram 2: Logic of Diastereomeric Salt Resolution

Diastereomeric_Resolution cluster_0 Mixture cluster_1 Reaction cluster_2 Separation cluster_3 Isolation Racemic_Amine Racemic Amine ((S)-Amine + (R)-Amine) Chiral_Acid Add Chiral Acid (e.g., (R)-Acid) Diastereomers Diastereomeric Salts ((S)-Amine:(R)-Acid + (R)-Amine:(R)-Acid) Chiral_Acid->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Less_Soluble Less Soluble Salt ((S)-Amine:(R)-Acid) Crystallization->Less_Soluble More_Soluble More Soluble Salt ((R)-Amine:(R)-Acid) in Mother Liquor Crystallization->More_Soluble Basification Basify Less_Soluble->Basification Pure_S_Amine Pure (S)-Amine Basification->Pure_S_Amine

Caption: The logical steps involved in separating enantiomers via diastereomeric salt formation.

V. References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. [Link]

  • Dad, M. H., et al. (2016). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules. [Link]

  • Google Patents. (2002). WO2002074728A1 - Purification method of n-(1(s)-ethoxycarbonyl-3-phenylpropyl)-l-alanine.

  • St. Jean, D. J., Jr., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

  • ResearchGate. (n.d.). Reductive amination of acetophenone using a CpRh(III) catalyst*. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • Organic Syntheses. (n.d.). d- AND l-α-PHENYLETHYLAMINE. [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. [Link]

  • ResearchGate. (2015, October 14). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?. [Link]

  • SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]

  • Skarżewski, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Almarsson, Ö., & Zaworotko, M. J. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • ResearchGate. (2025, October 16). (PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • Wang, D., et al. (2012). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. [Link]

  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.

  • Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. [Link]

  • Research Explorer The University of Manchester. (2022, April 4). Novel Reductive Aminases for the Preparation of Chiral Amines. [Link]

  • Google Patents. (1958). US2826537A - Method for purification of ketones.

  • Padhen, S. S., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF 1 – PHENYL – 3 - [ 4 - ( 2 – SUBSTITUTEDIMINO – 4 – SUBSTITUTEDIMINO - 1, 3, 5 - DITHIAZINO) AMINOPHENYL] – PROP – 2 – ENE – 1 - ONES. Indo American Journal of Pharmaceutical Research. [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?. [Link]

  • Royal Society of Chemistry. (n.d.). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. [Link]

  • Taylor & Francis Online. (2021, September 1). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. [Link]

  • Google Patents. (1999). US5965432A - Method for improving optical purity of an amine compound.

  • Impactfactor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • Organic Syntheses. (n.d.). methylamine hydrochloride. [Link]

  • Royal Society of Chemistry. (2022, April 7). Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • Scientia Iranica. (n.d.). E cient, three-component synthesis of 1-aryl-2, 3-dihydro-3-phenyl-1H-naphth[1,2-e][4][15] oxazines derivatives, using LaCl3/ClCH2. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. [Link]

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • Erowid. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]

Sources

Optimization

Technical Support Center: Purification of Lipophilic Phenyl Ethanamine Derivatives

Welcome to the Technical Support Center for the chromatographic purification of lipophilic phenyl ethanamine derivatives. Compounds in this class (such as ephedrine analogs, amphetamine derivatives, and synthetic beta-ag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of lipophilic phenyl ethanamine derivatives. Compounds in this class (such as ephedrine analogs, amphetamine derivatives, and synthetic beta-agonists) present unique purification challenges. They possess a highly basic amine functional group (pKa typically 8.5–10.5) coupled with a lipophilic aromatic core. This combination frequently leads to severe peak tailing, poor solubility in aqueous mobile phases, and co-elution with structurally similar impurities.

This guide provides field-proven troubleshooting strategies, quantitative optimization metrics, and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why do my phenyl ethanamine derivatives exhibit severe peak tailing on standard C18 columns, and how can I fix it?

A: Causality: Peak tailing in basic analytes is primarily caused by secondary ion-exchange interactions. At a mid-range pH (pH 4–8), the basic amine group of your derivative is positively charged (protonated), while the residual silanol groups on the silica stationary phase are negatively charged (ionized). This creates a strong electrostatic attraction that delays the elution of a portion of the analyte molecules, resulting in an asymmetrical trailing edge [2].

Solutions:

  • Low pH Strategy (Silanol Suppression): Lower the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. This fully protonates the residual silanol groups (pKa ~3.5–4.5), neutralizing their charge and preventing ionic interactions [1].

  • High pH Strategy (Amine Neutralization): Raise the pH to ~10.5 using an ammonium hydroxide buffer. This deprotonates the basic amine, rendering the analyte neutral and highly retained by pure hydrophobic interactions. Note: This requires a hybrid silica column designed to withstand high pH without dissolving.

  • Competing Base: If pH adjustment is not viable, add a silanol suppressor like Triethylamine (TEA) at 5–10 mM to the mobile phase. TEA competes with your analyte for active silanol sites, though it may accelerate column degradation over time [1].

Q2: I am experiencing co-elution of my target compound with desmethyl and halogenated impurities. How can I improve selectivity?

A: Causality: Standard C18 columns separate molecules primarily based on hydrophobicity. Phenyl ethanamine derivatives and their desmethyl or halogenated analogs often have nearly identical LogP values, making hydrophobic differentiation highly inefficient.

Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns provide alternative separation mechanisms—specifically


 interactions and dipole-dipole interactions. The aromatic ring of the phenyl ethanamine will interact strongly with the phenyl phase, allowing for separation based on the electronic distribution of the aromatic substituents (e.g., electron-withdrawing halogens) rather than just pure hydrophobicity.

Q3: During preparative scale-up, my sample precipitates at the column head, causing high backpressure and split peaks. What is the cause?

A: Causality: This is a classic case of solvent mismatch. Lipophilic phenyl ethanamines are often dissolved in 100% strong organic solvents (like DMSO or Methanol) to maximize solubility. When a large volume of this strong solvent is injected into a highly aqueous initial mobile phase, the analyte rapidly precipitates out of solution before it can partition into the stationary phase [5].

Solution:

  • Sample Solvent Matching: Dilute the sample injection solvent with the initial mobile phase until it is at least 20–30% aqueous.

  • Salt Formation: If the compound is a free base, add a stoichiometric amount of acid (e.g., 0.1% HCl or TFA) to the sample diluent to form the highly soluble salt form prior to injection.

Part 2: Diagnostic Workflows & Visualizations

Troubleshooting Start Observe Peak Tailing (Asymmetry > 1.8) CheckPH Check Mobile Phase pH vs. Analyte pKa Start->CheckPH LowPH Adjust to pH 2.5 (Protonate Silanols) CheckPH->LowPH Silanol Suppression HighPH Adjust to pH 10.5 (Deprotonate Amine) CheckPH->HighPH Amine Neutralization IonPair Add Ion-Pairing Agent (e.g., 0.1% TFA) LowPH->IonPair If tailing persists Column Switch to Endcapped or Hybrid Silica Column HighPH->Column Ensure Column Stability Success Symmetrical Peak (Asymmetry 1.0 - 1.2) IonPair->Success Column->Success

Workflow for diagnosing and resolving peak tailing in basic lipophilic compounds.

Part 3: Quantitative Optimization Metrics

The following table summarizes the impact of stationary phase chemistry and mobile phase pH on the chromatographic performance of a standard lipophilic phenyl ethanamine derivative (e.g., methamphetamine analog). Notice how lowering the pH or switching to an endcapped/hybrid column drastically improves peak asymmetry [4].

Column ChemistryMobile Phase pHAdditive / ModifierPeak Asymmetry (

)
Retention Factor (

)
Resolution (

) vs Impurity
Standard C187.0None2.354.21.1
Standard C183.00.1% Formic Acid1.802.51.5
Endcapped C182.50.1% TFA1.332.82.1
Hybrid C1810.510 mM

1.105.62.8
Phenyl-Hexyl2.50.1% TFA1.153.13.5

Part 4: Standardized Experimental Protocol

To ensure reproducibility and high yield, follow this self-validating preparative HPLC protocol. Every step is designed to verify the integrity of the separation before proceeding to the next, minimizing the risk of losing valuable synthetic intermediates.

Self-Validating Preparative HPLC Protocol

Step 1: Analytical Scouting & System Suitability

  • Action: Inject 5 µL of the crude sample onto an analytical column (e.g., 4.6 x 150 mm) matching the intended preparative stationary phase. Run the proposed gradient (e.g., 5% to 95% Acetonitrile over 20 minutes).

  • Causality: This validates retention time, peak asymmetry, and resolution at a micro-scale. Self-Validation Check: If

    
    , do not scale up. Adjust the pH or add an ion-pairing reagent until symmetry is restored [3].
    

Step 2: Sample Preparation & Loading

  • Action: Dissolve the crude phenyl ethanamine derivative in a diluent matching the initial mobile phase conditions (e.g., 20% Methanol / 80% Aqueous Buffer at pH 2.5). Filter the solution through a 0.22 µm PTFE membrane.

  • Causality: Matching the solvent prevents on-column precipitation. Filtration removes insoluble particulates that cause frit blockage, elevated backpressure, and split peaks.

Step 3: Preparative Gradient Execution

  • Action: Load the sample onto a high-capacity preparative column (e.g., 21.2 x 250 mm). Execute a shallow gradient (e.g., 1% organic increase per minute) across the specific elution window of the target compound, utilizing UV detection at 254 nm and 280 nm.

  • Causality: A shallow, focused gradient maximizes the resolution between the target lipophilic amine and structurally similar desmethyl impurities that elute closely.

Step 4: Fraction Analysis & Recovery Calculation

  • Action: Analyze all collected fractions via Analytical LC-MS before pooling. Calculate the mass balance by comparing the integrated area of the pure pooled fractions against the initial crude injection.

  • Causality: Ensures that no target compound was lost to irreversible column binding (a common issue with basic amines on active silica) and confirms that the final pooled product meets the >98% purity threshold [5].

Protocol Prep Sample Preparation Dissolve in Initial Mobile Phase Filter Filtration (0.22 µm PTFE) Prep->Filter Equilibrate Column Equilibration (5-10 Column Volumes) Filter->Equilibrate Inject Load Sample (Avoid Overloading) Equilibrate->Inject Gradient Run Gradient Elution (Monitor UV 254/280 nm) Inject->Gradient Collect Fraction Collection (Threshold or Time-based) Gradient->Collect Analyze Fraction Analysis (Analytical LC-MS) Collect->Analyze Analyze->Inject Purity < 98% (Repurify) Pool Pool & Lyophilize Pure Fractions Analyze->Pool Purity > 98%

Step-by-step preparative HPLC purification workflow for phenyl ethanamine derivatives.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from:[Link]

  • Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from:[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from: [Link]

  • Waters Corporation. Identifying & Quantitating Compounds Using HPLC. Retrieved from: [Link]

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl Salt

Welcome to the technical support center for (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl salt. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl salt. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimentation. This guide offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

I. Understanding the Molecule: A Foundation for Solubility

(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl is a hydrochloride salt of a primary amine. The presence of the charged ammonium group and the chloride counter-ion generally imparts greater aqueous solubility compared to its free amine form.[1][2] However, the molecule also possesses a significant nonpolar character due to the phenyl and 3-methylbutoxy groups, which can present solubility challenges in purely aqueous systems. Understanding this structural balance is key to developing effective solubilization strategies.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and solubility of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl salt.

Q1: Why is my (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl salt not dissolving in water?

A1: While amine HCl salts are generally water-soluble, several factors can limit dissolution.[1] The organic, nonpolar portion of the molecule can hinder interaction with water. Additionally, the common ion effect might play a role if other chloride-containing species are present in your solution, which can suppress the dissolution of the hydrochloride salt.[3][4]

Q2: What is the expected solubility of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl salt?

A2: Precise solubility data for this specific compound is not widely published. However, based on its structure and the general properties of similar amine hydrochlorides, it is expected to have moderate solubility in water and polar protic solvents like methanol and ethanol.[5] Solubility will be significantly lower in nonpolar organic solvents.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution is a critical factor. As an amine salt, (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl will be most soluble in acidic to neutral aqueous solutions where the amine group is protonated and ionic.[6] As the pH becomes more basic, the amine will be deprotonated to its less soluble free base form, which may precipitate out of solution.

Q4: Can I heat the mixture to improve solubility?

A4: Gentle heating can increase the rate of dissolution and the equilibrium solubility. However, exercise caution, as excessive heat can potentially lead to degradation of the compound. It is crucial to assess the thermal stability of the molecule in your specific solvent system.

III. Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

This guide provides a systematic workflow for addressing solubility problems with (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl salt.

Caption: Troubleshooting workflow for solubility issues.

IV. Experimental Protocols

This section provides detailed protocols for determining and enhancing the solubility of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl salt.

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl salt

  • Distilled or deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl salt to a known volume of water in a sealed flask.

  • Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge an aliquot of the supernatant to remove any undissolved solid.

  • Carefully withdraw a sample of the clear supernatant and dilute it appropriately.

  • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Enhancing Solubility using a Co-Solvent System

This protocol describes the use of a co-solvent to improve the solubility of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl salt.[7]

Materials:

  • (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl salt

  • Primary solvent (e.g., water)

  • Co-solvent (e.g., ethanol, propylene glycol, PEG 400)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of co-solvent mixtures with varying concentrations (e.g., 10%, 20%, 30% v/v of co-solvent in water).

  • For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 1.

  • Analyze the solubility of the compound in each mixture.

  • Plot the solubility as a function of the co-solvent concentration to identify the optimal mixture for your application.

Table 1: Example Solubility Data in Different Solvent Systems

Solvent System (v/v)Temperature (°C)Solubility (mg/mL)
Water25To be determined
Ethanol25To be determined
Water:Ethanol (90:10)25To be determined
Water:Ethanol (80:20)25To be determined
Water:Propylene Glycol (80:20)25To be determined
Protocol 3: pH-Dependent Solubility Profile

This protocol details the investigation of how pH affects the solubility of the compound.

Materials:

  • (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine HCl salt

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Shake-flask method equipment (as in Protocol 1)

Procedure:

  • Perform the shake-flask solubility determination (Protocol 1) in each of the different pH buffers.

  • Ensure the buffer capacity is sufficient to maintain the target pH after the addition of the compound.

  • Measure the final pH of each saturated solution to confirm it has not significantly changed.

  • Determine the concentration of the dissolved compound in each buffer.

  • Plot solubility as a function of pH.

G cluster_0 pH Effect on Solubility Low_pH Low pH (Acidic) Protonated (R-NH3+) Higher Solubility High_pH High pH (Basic) Deprotonated (R-NH2) Lower Solubility Low_pH->High_pH Increase pH

Caption: Relationship between pH and the solubility of an amine HCl salt.

V. Advanced Solubilization Strategies

If the above methods are insufficient, consider these advanced techniques:

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, leading to a faster dissolution rate.[7][8]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic portions of the molecule, increasing its apparent solubility in aqueous media.

  • Complexation: Cyclodextrins can form inclusion complexes with the hydrophobic parts of the molecule, enhancing its aqueous solubility.[8][9]

  • Solid Dispersions: Dispersing the compound in a water-soluble carrier at the molecular level can improve its dissolution properties.[8][9]

VI. References

  • Oxford University Press. (n.d.). Amine salts. A Dictionary of Chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • woelen. (2011, July 19). Solubility of organic amine salts. Sciencemadness.org. Retrieved from [Link]

  • Benjamin-Mills. (n.d.). Chemical Ideas 13.8 Amines and amides. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. Retrieved from [Link]

  • Singh, A., & Kumar, S. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 165-171.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

  • Patel, P., & Patel, M. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 23-29.

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.

  • Delonix Society's Baramati College of Pharmacy. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 209-215.

  • Sugimoto, M., Okuda, T., & Nitanai, Y. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Yakugaku Zasshi, 101(7), 617-623.

Sources

Optimization

Minimizing oxidation of ether-substituted phenethylamines

Technical Support Center: Stability Protocols for Ether-Substituted Phenethylamines Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Protocols for Ether-Substituted Phenethylamines

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Context: Preservation of 2,5-dimethoxy-4-substituted phenethylamines (e.g., 2C-x series, DOx series) and related mescaline analogs.

Introduction: The Stability Paradox

Researchers often encounter a paradox with ether-substituted phenethylamines: the very structural features that make them pharmacologically potent—the electron-donating methoxy groups at positions 2 and 5—also render them chemically fragile.

Unlike simple amphetamines, these molecules possess an "activated" benzene ring. The high electron density makes the ring susceptible to electrophilic oxidation and radical attack, while the primary amine is prone to N-oxidation and carbamate formation. This guide provides a self-validating system to minimize these degradation vectors.

Module 1: Diagnosing Degradation (The "Greening" Effect)

The Issue: A common user complaint is the transformation of a clear/white free base oil into a green or brown viscous sludge.

The Mechanism:

  • Carbonation (False Alarm): Free bases absorb atmospheric

    
     rapidly, forming solid white carbamates. This is reversible and not true oxidation.
    
  • Oxidative Polymerization (Critical): The "greening" is often due to the formation of quinone imines. The electron-rich 2,5-dimethoxy ring oxidizes to a para-quinone-like species, which then couples with unreacted amines. This is irreversible.

Visualizing the Degradation Pathway

OxidationPathway Start Ether-Substituted Phenethylamine (Free Base) Carbamate Carbamate Salt (White Crust) Start->Carbamate Reversible Absorption Radical Benzylic/Nitrogen Radical Start->Radical H-Abstraction CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 / UV O2->Radical Quinone Quinone Imine Species Radical->Quinone Oxidation Polymer Colored Polymer (Green/Brown Sludge) Quinone->Polymer Oligomerization

Figure 1: Distinguishing between reversible carbonation (green path) and irreversible oxidative degradation (red path).

Module 2: Reagent Control (The Hidden Threat)

The Issue: Synthesis often utilizes ether solvents (THF, Diethyl Ether). These solvents form organic peroxides upon storage, which act as radical initiators, degrading the sensitive phenethylamine product during workup.

Protocol A: Peroxide Validation & Scavenging Never assume a solvent is safe. Verify.

StepActionTechnical Rationale
1. Test Use Quantofix® Peroxide strips on solvent before use.Detects hydroperoxides down to 1-5 ppm. >10 ppm is unsafe for sensitive amines.
2. Scavenge If 5-50 ppm: Pass solvent through a column of activated basic alumina.Alumina chemically cleaves the peroxide bond without introducing water.
3. Stabilize Ensure solvent contains BHT (Butylated hydroxytoluene) if not used immediately.BHT acts as a radical trap, sacrificing itself to protect the solvent and your product.

Module 3: Isolation & Salt Formation

The Directive: Never store ether-substituted phenethylamines as free bases. The free base is a "metastable" state. Conversion to a salt (Hydrochloride or Fumarate) creates a crystal lattice that excludes oxygen and locks the nitrogen lone pair.

Protocol B: The "Salt Crash" (Anhydrous HCl Generation)

Avoids water introduction, which catalyzes hydrolysis.

  • Setup: Create a closed system. Flask A contains NaCl. Flask B contains concentrated

    
     in a pressure-equalizing addition funnel.
    
  • Generation: Drip

    
     onto NaCl. The resulting HCl gas is dried by passing through a 
    
    
    
    drying tube.
  • Introduction: Bubble the dry HCl gas slowly into a solution of your phenethylamine free base dissolved in anhydrous ether/DCM.

  • Endpoint: A white precipitate forms immediately. Stop when the solution tests acidic (pH paper wetted with water).

  • Filtration: Vacuum filter under Argon (if possible) and wash with cold, dry ether.

Workflow Diagram: The Safe Isolation Loop

IsolationWorkflow Substrate Crude Reaction Mixture Extract Extraction (DCM/EtOAc) *Limit pH > 10 exposure* Substrate->Extract Dry Dry Organic Phase (Na2SO4 + Argon Purge) Extract->Dry Minimize O2 Contact Salt Salt Formation (Anhydrous HCl/Fumaric Acid) Dry->Salt Lock Lone Pair Store Final Storage (Amber Vial, Desiccant, -20°C) Salt->Store

Figure 2: Optimized workflow to minimize exposure of the free base to oxidative stressors.

Troubleshooting & FAQ

Q1: My final product is slightly pink. Is it ruined? A: Not necessarily. Pink coloration often indicates trace oxidation of the 2,5-dimethoxy ring (quinone formation) at ppm levels. While aesthetically imperfect, the bulk molecule is likely intact.

  • Remediation: Recrystallize from boiling isopropyl alcohol (IPA). The oxidative impurities usually remain in the mother liquor.

Q2: Why use Fumarate instead of Hydrochloride? A: While HCl is standard, it is hygroscopic (absorbs water). For long-term storage in humid climates, the Fumarate salt is non-hygroscopic and often forms larger, more stable crystals, offering superior physical stability [1].

Q3: Can I store the free base in DCM? A: No. Dichloromethane (DCM) can react with primary amines over time to form chloromethyl ammonium salts (quaternization), especially in the presence of light. Always evaporate to dryness and convert to salt immediately.

Q4: How do I remove the "fishy" smell from the salt? A: A strong odor indicates residual free base or volatile degradation products. Wash the salt crystals with anhydrous acetone or diethyl ether. The salt is insoluble, while the smelly impurities are washed away.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Link

  • MilliporeSigma. (n.d.). Peroxide Forming Solvents: Classifications and Testing. SigmaAldrich.com.[1] Link

  • Nair, J. B., et al. (2020). Stability of Phenethylamine Derivatives under Oxidative Stress. Journal of Forensic Sciences.
  • BenchChem. (2025).[2] Preventing oxidation of electron-rich amines during synthesis. Link

Sources

Troubleshooting

Technical Support Center: Hygroscopicity Management in Chiral Amine Salts

Status: Operational Ticket ID: HYGRO-SOLV-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Technical Support Center. You are likely here because your chiral am...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HYGRO-SOLV-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely here because your chiral amine salt—critical for your resolution or intermediate synthesis—has transitioned from a free-flowing powder to a sticky gum, or it is deliquescing on the balance.

Hygroscopicity in chiral amine salts is not merely a physical nuisance; it is a chemical liability. Moisture uptake alters stoichiometry, depresses glass transition temperatures (


), and facilitates hydrolysis or racemization. This guide moves beyond basic "keep it dry" advice, offering root-cause analysis and engineering controls to stabilize your workflow.

Module 1: Diagnostics & Characterization

How do I quantify the risk before scale-up?

Q: My salt looks dry, but the yield is >100%. How do I determine the Critical Relative Humidity (CRH)?

A: Visual inspection is insufficient. You must determine the CRH, the specific humidity threshold where your salt spontaneously solubilizes in adsorbed water.

The Protocol: Do not rely solely on TGA (Thermogravimetric Analysis), which destroys the sample. Use Dynamic Vapor Sorption (DVS) to map the isotherm.

  • Step-Isotherm Method: Expose the sample to increasing Relative Humidity (RH) steps (0%

    
     90% 
    
    
    
    0%) at constant temperature (usually 25°C).
  • Equilibrium Criteria: Mass change

    
     per minute.
    
  • Interpretation: The CRH is the inflection point where mass gain becomes exponential.

    • Rule of Thumb: If your facility's ambient RH > Salt's CRH, you will face deliquescence.

Data Interpretation Table:

Profile TypeBehaviorOperational Implication
Non-Hygroscopic <0.2% weight gain at 90% RHSafe for open-lab handling.
Slightly Hygroscopic 0.2–2.0% gain at 80% RHStandard desiccant storage required.
Deliquescent Exponential gain > CRH (liquid phase forms)Requires Glovebox/Schlenk line.
Stoichiometric Hydrate Step-change to specific mass (e.g., +18g/mol)Stable if kept within the hydrate's stability window.

Module 2: Salt Engineering (Prevention)

I can change the salt form. What should I choose?

Q: Why is my Hydrochloride (HCl) salt turning into a syrup?

A: Chloride is a small, charge-dense anion with high hydration energy. In the crystal lattice of chiral amines, the mismatch between a bulky organic cation and a small inorganic anion often leaves voids (free volume) that water molecules easily fill.

Q: Which counter-ions reduce hygroscopicity?

A: You must lower the crystal lattice energy and increase hydrophobicity. Follow the "Hydrophobic Shielding" principle. Replace small inorganic anions with large, delocalized organic anions or chaotropic ions.

Counter-ion Selection Hierarchy (Best to Worst for Stability):

  • High Stability (Hydrophobic/Large):

    • Pamoate

    • Napsylate

    • Tosylate (p-Toluenesulfonate)

    • Fumarate (often forms high-melting networks)

  • Moderate Stability:

    • Bromide[1]

    • Phosphate[2]

    • Succinate

  • Low Stability (High Hygroscopicity):

    • Chloride (HCl)

    • Acetate[3]

    • Mesylate (often very soluble/hygroscopic despite being organic)

Workflow Visualization: Salt Selection Logic

SaltSelection start Start: Chiral Amine Base pka Check pKa Difference (ΔpKa > 3 recommended) start->pka screen Screen Counter-ions (Focus: Tosylate, Fumarate, Tartrate) pka->screen isolate Isolate Salt screen->isolate dvs Run DVS / Hygroscopicity Stress Test (40°C / 75% RH) isolate->dvs decision Mass Gain > 2%? dvs->decision good Proceed to Scale-up decision->good No bad Re-engineer Salt decision->bad Yes opt1 Option A: Change Anion (Increase Hydrophobicity) bad->opt1 opt2 Option B: Co-crystal Formation bad->opt2 opt1->screen opt2->screen

Caption: Iterative workflow for selecting non-hygroscopic salt forms. Note the feedback loop if mass gain exceeds limits.

Module 3: Operational Handling

I must use this specific hygroscopic salt. How do I handle it?

Q: The salt clogs the filter paper immediately. How do I filter it?

A: This is caused by ambient moisture condensing on the filter cake as air is pulled through, dissolving the surface and creating an impermeable "gel seal."

The Fix: Positive Pressure Filtration (Schlenk Technique) Do not use vacuum filtration (Buchner funnel) for deliquescent salts in open air.

  • Equipment: Use a jacketed fritted filter funnel connected to a nitrogen line.

  • Technique: Apply

    
     pressure from the top to push solvent through. This ensures the cake is only ever in contact with dry inert gas, not humid lab air.
    
  • Washing: Use anhydrous solvents with low water miscibility (e.g., dry MTBE or Heptane) to wash the cake. Avoid ethers (THF/Diethyl ether) unless distilled/dried, as they absorb atmospheric water rapidly.

Q: How do I weigh it accurately without drift?

A:

  • Static Elimination: Hygroscopic powders often carry static, making them "jump." Use an ionizing bar.

  • Weighing by Difference:

    • Tare a sealed vial containing the salt.

    • Remove an estimated amount quickly.

    • Reseal and weigh the vial again.

    • The mass loss is your sample weight. Never weigh the scoop.

Module 4: Remediation & Drying

It’s already wet/gooey. Can I save it?

Q: Putting it in the vacuum oven made it melt. Why?

A: You likely lowered the melting point. Absorbed water acts as a plasticizer, significantly lowering the


 and melting point (

). If you heat a wet salt to its dry

, it will melt (or dissolve in its own water) before it dries.

The Fix: Stepwise Dehydration

  • Phase 1 (Desiccation): Place the gooey salt in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or 
    
    
    
    pellets at room temperature for 24 hours. This removes bulk surface water without thermal stress.
  • Phase 2 (Gentle Heat): Once solid/crusty, move to a vacuum oven at

    
    .
    
  • Phase 3 (Final Dry): Ramp temperature slowly.

Drying Decision Tree

DryingProtocol state Current State: Wet/Gooey Salt check Is it Deliquescent? state->check yes_del Do NOT Heat Directly. Plasticization Risk. check->yes_del Yes no_del Standard Vacuum Oven check->no_del No step1 Vacuum Desiccator (25°C, P2O5, 24h) yes_del->step1 step2 Check TGA: Surface vs. Bound Water step1->step2 step3 Ramp Temp slowly under Vacuum step2->step3

Caption: Decision tree for remediating wet salts without causing melting or degradation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and pKa rules).

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility.[1][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Morris, K. R., et al. (1994). Characterization of humidity-dependent changes in crystal properties of a new HMG-CoA reductase inhibitor in support of salt selection. International Journal of Pharmaceutics, 105(3), 209-217. (Seminal work on using moisture sorption for salt selection).
  • Newman, A. (2013). Pharmaceutical Cocrystals and Salts: Are They Different? Crystal Growth & Design.
  • Hyttinen, N., et al. (2023).[6] The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. Link (Recent data on amine salt hygroscopicity mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating (1S)- and (1R)-Phenylethanamine Isomers

For: Researchers, scientists, and drug development professionals. Introduction: The Criticality of Chiral Separation in Pharmaceutical Analysis In the realm of pharmaceutical sciences, the spatial arrangement of atoms wi...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Chiral Separation in Pharmaceutical Analysis

In the realm of pharmaceutical sciences, the spatial arrangement of atoms within a molecule can be the difference between a therapeutic effect and a toxic one. This is the concept of chirality, where molecules, like our hands, are non-superimposable mirror images of each other, known as enantiomers. (1S)- and (1R)-phenylethanamine are classic examples of such enantiomers. While they share the same chemical formula and connectivity, their three-dimensional structures are distinct, leading to potentially different pharmacological and toxicological profiles.

The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the stereospecific analysis of chiral drugs, making the ability to separate and quantify individual enantiomers a cornerstone of drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[2]

This guide provides an in-depth comparison of three distinct and robust chiral HPLC methods for the baseline separation of (1S)- and (1R)-phenylethanamine isomers. We will delve into the experimental protocols, the underlying scientific principles of each method, and the data-driven basis for selecting the most suitable approach for your analytical needs.

Understanding the Mechanisms: How Chiral Stationary Phases Work

The heart of a chiral HPLC separation is the Chiral Stationary Phase (CSP). These are sophisticated packing materials designed to interact differently with each enantiomer, leading to different retention times and, thus, separation. The primary mechanisms of chiral recognition include:

  • Hydrogen Bonding: The formation of hydrogen bonds between the analyte and the CSP.

  • π-π Interactions: Attractive, noncovalent interactions between aromatic rings of the analyte and the CSP.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.

  • Steric Hindrance: The physical "fit" of the analyte into the chiral cavities or grooves of the CSP.

  • Inclusion Complexation: The insertion of part of the analyte molecule into a cavity of the CSP.[3]

The methods compared in this guide utilize two major classes of CSPs: polysaccharide-based and crown ether-based phases, each with a unique dominant recognition mechanism.

Method 1: Polysaccharide-Based CSP (Cellulose Derivative) - Chiralcel OD-H

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability in chiral separations.[2] The Chiralcel OD-H column, which features cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a workhorse in many analytical labs.

Scientific Principle (Expertise & Experience): The chiral recognition on a Chiralcel OD-H arises from a combination of interactions. The carbamate groups on the cellulose backbone provide sites for hydrogen bonding and dipole-dipole interactions with the amine and phenyl groups of phenylethanamine. The helical structure of the cellulose derivative creates chiral grooves, and the enantiomers fit differently into these grooves, leading to differential retention based on steric hindrance and π-π interactions between the analyte's phenyl ring and the phenyl groups of the CSP.[4][5] The use of a non-polar mobile phase, such as hexane with an alcohol modifier, is crucial for promoting these interactions.

Experimental Protocol:
  • Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 215 nm[6]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic phenylethanamine standard in the mobile phase to a concentration of 1 mg/mL.

Method 2: Polysaccharide-Based CSP (Amylose Derivative) - Chiralpak AD-H

A close relative to the cellulose-based phases, amylose-based CSPs like the Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) often exhibit complementary or superior selectivity.

Scientific Principle (Expertise & Experience): Similar to its cellulose counterpart, the Chiralpak AD-H relies on hydrogen bonding, π-π interactions, and steric effects for chiral recognition.[7] The amylose backbone has a different helical structure than cellulose, resulting in a different shape and size of the chiral grooves. This subtle structural difference can lead to a significant change in selectivity and resolution for certain analytes. For basic compounds like phenylethanamine, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often beneficial. The DEA acts as a competitor for highly active sites on the stationary phase, reducing peak tailing and improving peak shape.

Experimental Protocol:
  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size[8]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm[7]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic phenylethanamine standard in the mobile phase to a concentration of 1 mg/mL.

Method 3: Crown Ether-Based CSP - Crownpak CR(+)

Crown ether-based CSPs offer a highly specific mechanism for the separation of primary amines. The Crownpak CR(+) contains a chiral crown ether that is particularly effective for this class of compounds.

Scientific Principle (Expertise & Experience): The primary chiral recognition mechanism of the Crownpak CR(+) is inclusion complexation.[9] Under acidic mobile phase conditions, the primary amine of phenylethanamine is protonated to form an ammonium ion (-NH3+). The crown ether has a cavity size that is ideal for encapsulating this ammonium ion. The chiral barriers on the crown ether ring then interact differently with the other substituents around the chiral center of the two enantiomers, leading to the formation of diastereomeric complexes with different stabilities and, consequently, different retention times. The use of a perchloric acid-based mobile phase ensures the necessary protonation of the analyte.[10]

Experimental Protocol:
  • Column: Crownpak CR(+), 150 mm x 4.0 mm, 5 µm particle size[11]

  • Mobile Phase: Perchloric acid aqueous solution (pH 1.0) / Acetonitrile (50:50, v/v)[10]

  • Flow Rate: 0.4 mL/min[10]

  • Temperature: 25 °C[10]

  • Detection: UV at 210 nm[10]

  • Injection Volume: 1 µL[10]

  • Sample Preparation: Dissolve the racemic phenylethanamine standard in the mobile phase to a concentration of 5 mg/mL.[10]

Performance Comparison

To facilitate an objective comparison, the following table summarizes the expected performance of each method for the separation of (1S)- and (1R)-phenylethanamine.

ParameterMethod 1: Chiralcel OD-HMethod 2: Chiralpak AD-HMethod 3: Crownpak CR(+)
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)Perchloric acid (pH 1.0) / ACN (50:50, v/v)
Typical Retention Time (1st Eluting) ~ 8-10 min~ 6-8 min~ 5-7 min
Typical Retention Time (2nd Eluting) ~ 10-12 min~ 8-10 min~ 7-9 min
Expected Resolution (Rs) > 2.0> 2.5> 2.0
Analysis Time ~ 15 min~ 12 min~ 10 min
Advantages Broad applicability, robustOften higher selectivity, good peak shape for basesHigh specificity for primary amines, faster analysis
Considerations Normal phase solventsRequires basic additiveAcidic mobile phase, column care

Note: Retention times are estimates and can vary based on the specific system, column age, and exact mobile phase preparation.

Trustworthiness: A Self-Validating System

A scientifically sound method is one that is proven to be reliable. Method validation and system suitability testing are essential to ensure the trustworthiness of your results.[1]

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to demonstrate that the chromatographic system is performing adequately. A standard solution containing a known amount of both the (1S)- and (1R)-phenylethanamine enantiomers should be injected.

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures baseline separation for accurate quantification.
Tailing Factor (T) ≤ 2.0Confirms good peak symmetry, which is crucial for accurate integration.
Repeatability (%RSD of Peak Area) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the system.
Method Validation

For use in a regulated environment, the chosen method must be fully validated according to ICH guidelines. This involves a more extensive set of experiments to demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The method provides results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in method selection, the following diagrams are provided.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample & Standard Preparation system_equilibration System Equilibration sample_prep->system_equilibration mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->system_equilibration sst_injection System Suitability Injection system_equilibration->sst_injection sample_injection Sample Injection(s) sst_injection->sample_injection If SST Passes peak_integration Peak Integration sample_injection->peak_integration quantification Quantification & Reporting peak_integration->quantification G cluster_csp CSP Selection cluster_mobile_phase Mobile Phase Considerations start Start: Need to separate phenylethanamine enantiomers polysaccharide Polysaccharide-Based (Chiralcel OD-H, Chiralpak AD-H) start->polysaccharide Broad applicability desired crown_ether Crown Ether-Based (Crownpak CR(+)) start->crown_ether High specificity for primary amines needed normal_phase Normal Phase (Hexane/Alcohol) Good for general screening polysaccharide->normal_phase acidic_rp Acidic Aqueous/Organic Required for crown ether mechanism crown_ether->acidic_rp end Optimized Chiral Separation Method normal_phase->end acidic_rp->end

Sources

Comparative

A Comparative Guide to the Analytical Characterization of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of chiral amines are paramount. (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, a chiral building blo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of chiral amines are paramount. (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, a chiral building block, necessitates rigorous analytical characterization to ensure its stereochemical integrity and overall quality. This in-depth technical guide provides a comprehensive comparison of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy with alternative analytical techniques for the characterization of this specific chiral amine. The guide delves into the causality behind experimental choices and offers field-proven insights to ensure trustworthy and authoritative analytical outcomes.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a cornerstone technique for the structural verification of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. For (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, ¹H NMR serves to confirm the presence of all structural motifs and to provide a unique fingerprint of the molecule.

Predicted ¹H NMR Spectrum of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

While an experimental spectrum is the gold standard, a predicted ¹H NMR spectrum, based on established chemical shift principles, provides a robust framework for analysis. The expected chemical shifts, multiplicities, and integrations for the protons in (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine are detailed below. These predictions are based on typical chemical shift values for similar functional groups and are referenced against tetramethylsilane (TMS) at 0.00 ppm.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H-a (Ar-H)~7.20Doublet2HProtons on the aromatic ring ortho to the ethylamine group.
H-b (Ar-H)~6.85Doublet2HProtons on the aromatic ring ortho to the 3-methylbutoxy group, deshielded by the electron-donating oxygen.
H-c (CH-NH₂)~4.10Quartet1HBenzylic proton, deshielded by the aromatic ring and the adjacent nitrogen atom.[3][4]
H-d (CH₃-CH)~1.40Doublet3HMethyl protons adjacent to the chiral center.
H-e (O-CH₂)~3.95Triplet2HMethylene protons adjacent to the oxygen atom, deshielded.
H-f (CH₂-CH)~1.80Triplet2HMethylene protons in the butoxy chain.
H-g (CH-(CH₃)₂)~2.00Nonet1HMethine proton in the isobutyl group.
H-h (CH(CH₃)₂)~0.95Doublet6HDiastereotopic methyl protons of the isobutyl group.
H-i (NH₂)1.0 - 4.0 (broad)Singlet (broad)2HAmine protons; chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.[5][6]

Diagram 1: Structural Assignment of Proton Signals

Caption: Molecular structure with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which has the advantage of slowing down the exchange of labile protons like those of the amine group, often resulting in sharper NH₂ signals.[7]

    • Concentration: Dissolve approximately 5-10 mg of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine in 0.6-0.7 mL of the chosen deuterated solvent.

    • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

    • Acquisition Parameters: Standard acquisition parameters for ¹H NMR are generally sufficient. This includes a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier transformation.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.

    • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

Comparative Analysis of Alternative Analytical Techniques

While ¹H NMR is powerful, a multi-technique approach provides a more complete characterization. The following sections compare ¹H NMR with other key analytical methods.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, ¹³C NMR would confirm the number of unique carbon atoms and provide characteristic shifts for the aromatic, aliphatic, and oxygen-bound carbons.

  • Strengths: Complements ¹H NMR by providing direct information about the carbon framework. It is particularly useful for identifying quaternary carbons that are not observed in ¹H NMR.

  • Weaknesses: ¹³C has a low natural abundance and a smaller gyromagnetic ratio, resulting in a much lower sensitivity compared to ¹H NMR. This necessitates longer acquisition times or more concentrated samples.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a premier technique for separating enantiomers and determining enantiomeric purity (enantiomeric excess, ee).[8][9] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

  • Strengths: Provides a direct and accurate measure of enantiomeric purity. It is a highly sensitive technique, capable of detecting trace amounts of the unwanted enantiomer.[10]

  • Weaknesses: Provides limited structural information compared to NMR. Method development can be time-consuming, requiring screening of different CSPs and mobile phases to achieve optimal separation.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While standard MS is "chiral-blind" as enantiomers have the same mass, specialized techniques can be employed for chiral analysis.[12]

  • Strengths: Offers high sensitivity and provides accurate molecular weight determination. Fragmentation patterns can help confirm the molecular structure.

  • Weaknesses: Inherently unable to distinguish between enantiomers without the use of chiral selectors or more advanced tandem MS techniques that can sometimes induce stereospecific fragmentation.[13]

Determination of Enantiomeric Excess: A Deeper Dive with NMR

For chiral molecules, determining the enantiomeric excess (ee) is often as crucial as structural confirmation. While chiral HPLC is a direct method, NMR spectroscopy, with the aid of chiral auxiliaries, offers a powerful alternative.[14] The principle lies in converting the enantiomeric pair into a pair of diastereomers, which are distinguishable by NMR.[15]

Chiral Derivatizing Agents (CDAs)

CDAs are chiral molecules that react covalently with the analyte to form diastereomers. A classic example for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride.[16][17] The resulting diastereomeric amides will exhibit different chemical shifts for protons near the newly formed stereocenter, allowing for the integration of their respective signals to determine the ee.[18]

Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form non-covalent, transient diastereomeric complexes with the analyte.[19][20] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers. The advantage of CSAs is that the sample is not chemically altered and can be recovered.[21]

Diagram 2: Workflow for Enantiomeric Excess Determination by NMR

G cluster_cda Chiral Derivatizing Agent (CDA) Workflow cluster_csa Chiral Solvating Agent (CSA) Workflow cda1 Racemic Amine (R-amine + S-amine) cda2 React with enantiopure CDA (e.g., (R)-Mosher's acid chloride) cda1->cda2 cda3 Formation of Diastereomeric Amides (R,R-amide + S,R-amide) cda2->cda3 cda4 ¹H NMR Analysis cda3->cda4 cda5 Integration of distinct signals for each diastereomer cda4->cda5 cda6 Calculate Enantiomeric Excess (ee) cda5->cda6 csa1 Racemic Amine (R-amine + S-amine) csa2 Add enantiopure CSA (e.g., (R)-1,1'-bi-2-naphthol) csa1->csa2 csa3 Formation of Transient Diastereomeric Complexes csa2->csa3 csa4 ¹H NMR Analysis csa3->csa4 csa5 Observation of separate signals for each enantiomer csa4->csa5 csa6 Calculate Enantiomeric Excess (ee) csa5->csa6

Caption: Comparison of CDA and CSA workflows.

Summary of Comparative Analysis

Table 2: Comparison of Analytical Techniques for the Characterization of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

TechniqueInformation ProvidedStrengthsWeaknesses
¹H NMR Detailed structural information, proton connectivity, stereochemistry.Non-destructive, provides a wealth of structural data.Lower sensitivity than MS, can have signal overlap in complex molecules.
¹³C NMR Carbon skeleton information.Complements ¹H NMR, identifies all unique carbons.Low sensitivity, requires longer acquisition times.
Chiral HPLC Enantiomeric purity (ee).High accuracy and sensitivity for ee determination.Limited structural information, method development can be extensive.[8]
Mass Spectrometry (MS) Molecular weight and fragmentation.High sensitivity, provides molecular formula confirmation."Chiral-blind" in its standard form.[12]
NMR with Chiral Auxiliaries Enantiomeric purity (ee).Provides both structural and ee information in one experiment.Requires addition of a chiral agent, which can complicate the spectrum.

Conclusion

The comprehensive characterization of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine relies on a synergistic application of multiple analytical techniques. ¹H NMR spectroscopy serves as the primary tool for unambiguous structural elucidation, providing a detailed map of the proton environments within the molecule. For the critical assessment of stereochemical purity, chiral HPLC offers a direct and highly accurate measurement of enantiomeric excess. Furthermore, the use of chiral derivatizing or solvating agents in conjunction with NMR provides a powerful method to simultaneously gain structural insights and quantify enantiomeric composition. By understanding the strengths and limitations of each technique, researchers can design a robust analytical workflow that ensures the quality and integrity of this important chiral building block, thereby upholding the principles of scientific rigor in drug discovery and development.

References

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In eMagRes, 5, 1339-1357.
  • Ren, Y., Zhang, A., & Wang, R. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13093–13103. [Link]

  • Zhang, T., & Wärnmark, K. (2008). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • Gualdesi, M. S., et al. (2018). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Chiral derivatizing agent. (2023). In Wikipedia. [Link]

  • Bull, S. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1798–1802. [Link]

  • Wenzel, T. J., & Chiral, D. J. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]

  • Wenzel, T. J. (2017). NMR Chiral solvating agents.
  • chemeurope.com. Chiral derivitizing agents. [Link]

  • de Sousa, F. F., & de Oliveira, K. T. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]

  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. ORO - The Open University. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 209-217. [Link]

  • Rothchild, R. (1996). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. UC Press Journals.
  • Soderberg, T. (2014). The Relative Positions of 1H NMR Signals. Chemistry LibreTexts. [Link]

  • Wenzel, T. J., & Rothchild, R. (2000). NMR determination of enantiomeric excess.
  • University of Calgary. NMR Chart. [Link]

  • California State University Stanislaus. Proton NMR Chemical Shifts. [Link]

  • Armstrong, D. W., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • OrganicChemGuide. 12.04 1H NMR Chemical Shifts. [Link]

  • Sharma, C., Sharma, S., & Sharma, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-167.
  • Jain, N., & Sharma, P. K. (2020).
  • Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(25), 8569–8577. [Link]

  • Riguera, R., et al. (2010). 13C NMR as a general tool for the assignment of absolute configuration. Chemical Communications, 46(42), 7903-7905. [Link]

  • Sawada, M. (2000). A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry. Journal of Mass Spectrometry Society of Japan, 48(5), 321-324.
  • University of São Paulo. Chemical Shifts 1H-NMR. [Link]

  • Annino, A., & Villani, C. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. [Link]

  • Wang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. NIH. [Link]

  • ResearchGate. (2020). C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. [Link]

  • Chaparro, R. J. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • D'Atri, V., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Yao, Z. P. (2020). Chiral Mass Spectrometry: An Overview. PolyU Institutional Research Archive.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 85(21), 10398–10404. [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • The Organic Chemistry Tutor. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 295. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

Validation

Technical Comparison Guide: Enantiomeric Purity Determination of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

[1] Executive Summary & Molecule Analysis Target Molecule: (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine Critical Functionality: Primary benzylic amine; 3-methylbutoxy ether tail.[1] Challenge: Quantifying the enantiomeric...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Analysis

Target Molecule: (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine Critical Functionality: Primary benzylic amine; 3-methylbutoxy ether tail.[1] Challenge: Quantifying the enantiomeric excess (ee) of the (1S)-enantiomer in the presence of the (1R)-antipode, typically during asymmetric synthesis or chiral resolution processes.

This guide compares three distinct analytical workflows. For routine Quality Control (QC) and process monitoring, Method A (Direct Chiral HPLC on Crown Ether) is the recommended "Gold Standard" due to its robustness for primary amines. Method B (Polysaccharide HPLC) is a versatile alternative, while Method C (Derivatization) is reserved for complex matrices or when chiral columns are unavailable.

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Start: Define Analytical Goal IsQC Is this for Routine QC or Process Monitoring? Start->IsQC HasCrown Is a Crown Ether Column (e.g., Crownpak) available? IsQC->HasCrown Yes LowConc Is Sample < 0.1 mg/mL or in Biological Matrix? IsQC->LowConc No (R&D/Bioanalysis) MethodA Method A: Direct HPLC (Crown Ether) *Best for Accuracy* HasCrown->MethodA Yes MethodB Method B: Direct HPLC (Polysaccharide) *General Purpose* HasCrown->MethodB No LowConc->MethodB No MethodC Method C: Derivatization (GITC + C18) *High Sensitivity* LowConc->MethodC Yes

Caption: Decision tree for selecting the optimal enantiomeric purity method based on laboratory resources and sample constraints.

Method A: Direct Chiral HPLC (Crown Ether) – The Gold Standard

Status: Highly Recommended for Primary Amines Mechanism: Host-Guest Complexation[1]

Scientific Rationale

The target molecule contains a free primary amino group (


) adjacent to a chiral center.[1] Crown ether stationary phases (specifically chiral 18-crown-6 derivatives) are engineered to form inclusion complexes with ammonium ions (

).[1] The chiral discrimination arises from the steric barriers imposed by the crown ether's chiral substituents against the benzylic structure of the analyte.

Why it works: This method requires an acidic mobile phase to protonate the amine. This protonation prevents non-specific silanol interactions, resulting in sharp peaks and high resolution (


).
Experimental Protocol
ParameterCondition
Column Daicel Crownpak CR-I(+) or CR(+) (150 mm × 4.0 mm, 5 µm)
Mobile Phase Perchloric Acid (pH 1.5 to 2.[1]0) / Methanol (85:15 v/v)
Flow Rate 0.4 – 0.8 mL/min (Optimize for backpressure < 150 bar)
Temperature 25°C (Lower temperature often improves separation factor

)
Detection UV @ 210 nm or 254 nm (Phenyl absorption)
Sample Prep Dissolve 1 mg sample in 1 mL mobile phase.[1]

Step-by-Step Workflow:

  • Preparation: Prepare aqueous HClO

    
     (pH 1.5). Safety Note: Perchloric acid is corrosive; handle with PPE.[1]
    
  • Equilibration: Flush column with mobile phase for 30 mins.

  • System Suitability: Inject a racemic mixture.[1] Target resolution (

    
    ) > 2.0.
    
  • Analysis: Inject the (1S)-sample.[1] The (1R)-enantiomer typically elutes first on CR(+) columns (check specific lot COA to confirm elution order).[1]

Self-Validating Check:

  • If peaks are broad, decrease pH (add more acid) to ensure full protonation.

  • If retention is too low, decrease Methanol content.

Method B: Direct Chiral HPLC (Polysaccharide) – The Versatile Alternative

Status: Standard Industry Practice Mechanism: Hydrogen Bonding & Pi-Pi Interactions[1]

Scientific Rationale

Amylose and cellulose carbamate derivatives (e.g., Chiralpak AD-H, OD-H) rely on hydrogen bonding and dipole-dipole interactions.[1] Since the target amine is basic, it must be analyzed in a basic environment to prevent peak tailing caused by interaction with residual silanols on the silica support.

Experimental Protocol
ParameterCondition
Column Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropyl Alcohol / Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm
Sample Prep Dissolve in Mobile Phase (without DEA if possible to avoid mismatch).[1]

Critical Control Point:

  • Diethylamine (DEA) is mandatory.[1] Without it, the amine will drag on the column, causing severe tailing and loss of resolution.

  • Elution Order: On Chiralpak AD-H, the (R)-enantiomer often elutes before the (S)-enantiomer for 1-aryl-ethylamines, but this must be confirmed with a racemic standard.

Method C: Indirect HPLC via Derivatization (GITC)[1]

Status: High Sensitivity / Complex Matrix Mechanism: Diastereomer Formation[1]

Scientific Rationale

If chiral columns are unavailable, the enantiomers can be converted into diastereomers using a chiral derivatizing agent (CDA). GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) reacts rapidly with primary amines to form stable thioureas.[1] These diastereomers have different physical properties and can be separated on a standard achiral C18 column.[1]

Reaction Scheme Visualization

Reaction Amine (1S)-Amine (Analyte) Thiourea Diastereomeric Thioureas Amine->Thiourea + GITC RT, 30 min GITC GITC (Reagent) GITC->Thiourea HPLC Achiral C18 Separation Thiourea->HPLC Inject

Caption: Derivatization workflow transforming enantiomers into separable diastereomers using GITC.

Experimental Protocol
  • Derivatization:

    • Mix 50 µL of sample (10 mM in Acetonitrile) with 50 µL of GITC solution (15 mM in Acetonitrile).

    • Add 10 µL Triethylamine (catalyst).[1]

    • Incubate at Room Temperature for 30 minutes.

  • LC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 × 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% H

      
      PO
      
      
      
      in Water; B: Acetonitrile.[1] Gradient 40% B to 80% B over 20 min.[1]
    • Detection: UV @ 254 nm (Thiourea moiety absorbs strongly).[1]

Pros: Extremely sensitive; uses cheap columns.[1] Cons: Requires sample manipulation; risk of kinetic resolution (if reaction isn't 100% complete, the ratio might skew).

Comparative Performance Analysis

The following table summarizes the expected performance characteristics based on validation data for similar benzylic primary amines.

MetricMethod A (Crown Ether)Method B (Polysaccharide)Method C (GITC Deriv.)[1]
Resolution (

)
High (> 3.0) Moderate (1.5 – 2.[1]5)High (> 2.[1]5)
Robustness Excellent (No additives needed besides acid)Good (Sensitive to amine additive conc.)Low (Depends on reaction completeness)
Sample Prep Time < 5 mins (Dissolve & Inject)< 5 mins (Dissolve & Inject)45-60 mins (Reaction time)
Cost per Analysis Low (after column purchase)LowModerate (Reagent cost)
Primary Use Case QC Release Testing General ScreeningBiological samples / Trace impurity
Expert Insight

"For a pure API intermediate like (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, Method A is superior.[1] The acidic mobile phase ensures the amine is fully protonated, eliminating the 'tailing' issues common with Method B. Furthermore, Crownpak columns are exceptionally durable if pH limits are respected."

References

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Accessed Feb 28, 2026. [Link]

  • Hyun, M. H. (2016).[1] "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A, 1467, 19-32. [Link][1]

  • Subramanian, G. (Ed.).[1] (2001).[1][2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Standard reference for Polysaccharide column selection).

  • Bhushan, R., & Martens, J. (2001). "Amino Acids and their Derivatives." Handbook of Thin-Layer Chromatography, Marcel Dekker.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-Alkoxy-Phenethylamines

Executive Summary The structural elucidation of 4-alkoxy-phenethylamines (e.g., Mescaline, Escaline, Proscaline, and the "2C" series) presents a distinct challenge in forensic and pharmaceutical analysis. These compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 4-alkoxy-phenethylamines (e.g., Mescaline, Escaline, Proscaline, and the "2C" series) presents a distinct challenge in forensic and pharmaceutical analysis. These compounds, characterized by an alkoxy chain at the para position of the phenyl ring, exhibit fragmentation behaviors that diverge significantly between hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI).

This guide objectively compares the fragmentation mechanics of these two modalities. While GC-MS (EI) remains the gold standard for library matching due to reproducible


-cleavage, it often fails to distinguish regioisomers. Conversely, LC-MS/MS (ESI) utilizing Collision-Induced Dissociation (CID) provides superior structural insights through specific neutral losses (e.g., ammonia, alkenes) driven by the formation of spiro[2.5]octadienylium intermediates.

Mechanistic Foundations: EI vs. ESI

To interpret spectra accurately, one must understand the causality behind ion formation. The presence of the electron-donating alkoxy group at the 4-position is the critical driver for secondary fragmentation pathways in ESI, whereas EI is dominated by the amine nitrogen.

Electron Ionization (EI) – The "Hard" Approach

In EI (70 eV), the radical cation (


) is formed but is short-lived.
  • Primary Mechanism:

    
    -Cleavage.[1] The radical site on the nitrogen triggers homolytic cleavage of the 
    
    
    
    bond.
  • Result: A dominant base peak (typically

    
     30 for primary amines) and a relatively stable aromatic radical.
    
  • Limitation: The base peak is identical for almost all primary phenethylamines, making it non-diagnostic for the aromatic substitution pattern.

Electrospray Ionization (ESI) – The "Soft" Approach

In ESI, the even-electron protonated molecule (


) is the precursor.
  • Primary Mechanism: Inductive cleavage and neighboring group participation.

  • Key Insight (The Spiro Intermediate): Unlike simple amines, 4-alkoxy-phenethylamines often lose ammonia (

    
    , -17 Da) via an intramolecular nucleophilic attack by the aromatic ring, forming a spiro[2.5]octadienylium  cation. This pathway is chemically specific to the para-substitution pattern.
    
Visualization of Fragmentation Pathways

FragmentationPathways Precursor 4-Alkoxy-PEA (Precursor) EI_Ion EI Radical Cation (M+•) Precursor->EI_Ion 70 eV Impact ESI_Ion ESI Protonated Ion ([M+H]+) Precursor->ESI_Ion Protonation Alpha_Cleavage α-Cleavage EI_Ion->Alpha_Cleavage Immonium Immonium Ion (Base Peak, m/z 30) Alpha_Cleavage->Immonium Charge Retention Benzyl Substituted Benzyl Radical Alpha_Cleavage->Benzyl Neutral Loss Spiro_Transition Spiro[2.5]octadienylium Transition State ESI_Ion->Spiro_Transition CID Energy Loss_Alkene Loss of Alkene (Alkoxy chain) ESI_Ion->Loss_Alkene High Energy Loss_NH3 Loss of NH3 (-17 Da) Spiro_Transition->Loss_NH3 Phenol_Ion Phenol Product Ion Loss_Alkene->Phenol_Ion

Figure 1: Divergent fragmentation pathways. EI favors amine-retention (


-cleavage), while ESI/CID promotes ammonia loss via ring cyclization and alkoxy-chain degradation.

Comparative Analysis: Chain Length & Isomer Differentiation

The following data compares how changing the 4-alkoxy chain (Methoxy


 Ethoxy 

Propoxy) affects the observed mass spectra.
Data Summary: 4-Alkoxy-3,5-dimethoxyphenethylamines
CompoundStructure (4-R)Molecular WeightGC-MS (EI) Base PeakLC-MS/MS (ESI) PrecursorKey ESI Product Ions (CID)Diagnostic Value
Mescaline Methyl (-OCH₃)211.26

30 (

)

212.1 (

)

195 (

)
Low (Ammonia loss only)
Escaline Ethyl (-OC₂H₅)225.29

30 (

)

226.2 (

)

198 (

)

209 (

)
High (Specific alkene loss)
Proscaline Propyl (-OC₃H₇)239.31

30 (

)

240.2 (

)

198 (

)

223 (

)
High (Specific alkene loss)
Key Differentiator: The "Alkene Loss"

In ESI-MS/MS, the 4-alkoxy group is liable to undergo O-dealkylation.

  • Mechanism: Hydrogen rearrangement from the alkyl chain to the ether oxygen, followed by elimination of a neutral alkene.

  • Escaline (Ethoxy): Loses Ethene (-28 Da).

  • Proscaline (Propoxy): Loses Propene (-42 Da).

  • Mescaline (Methoxy): Cannot lose an alkene (no

    
    -carbon on the methoxy group). It primarily loses a methyl radical (rare in ESI) or relies on ammonia loss.
    

Experimental Protocols

To ensure reproducibility, the following workflows are recommended. These protocols are designed to be self-validating by including specific quality control steps.

Protocol A: GC-MS with PFPA Derivatization

Why Derivatize? Native phenethylamines often tail on non-polar columns and produce weak molecular ions. Acylation improves peak shape and provides diagnostic high-mass fragments.

  • Extraction: Aliquot 100

    
    L urine/blood. Add internal standard (e.g., Mescaline-d9). Adjust pH to >10 with carbonate buffer. Extract with 1 mL chlorobutane.
    
  • Derivatization: Evaporate solvent. Add 50

    
    L Pentafluoropropionic anhydride (PFPA) and 25 
    
    
    
    L ethyl acetate. Incubate at 60°C for 20 mins.
  • Analysis: Inject 1

    
    L splitless onto a DB-5MS column.
    
  • Validation Check: The derivative must show a molecular ion at

    
     (PFPA addition). If 
    
    
    
    30 is still the base peak, derivatization failed.
Protocol B: LC-QTOF-MS (Dilute-and-Shoot)

Why QTOF? High-resolution mass spectrometry (HRMS) confirms the elemental composition of the fragment ions, validating the "alkene loss" theory.

  • Sample Prep: Dilute 50

    
    L sample with 450 
    
    
    
    L Mobile Phase A (0.1% Formic Acid in Water). Centrifuge at 10,000g.
  • Chromatography: C18 Reverse Phase Column (e.g., 2.1 x 100mm, 1.8

    
    m). Gradient elution 5% to 95% B (Acetonitrile + 0.1% FA).
    
  • MS Parameters:

    • Source: ESI Positive.

    • Collision Energy (CE): Ramp 10–40 eV. Crucial: Fixed CE often misses the ammonia loss; ramping captures both the fragile spiro-intermediate and the stable aromatic core.

  • Validation Check: Monitor the mass error of the

    
     ion. It must be <5 ppm.
    

Decision Matrix: Which Method to Choose?

MethodSelection Start Start: Sample Type Unknown Unknown Powder/Pill Start->Unknown Biofluid Urine/Blood (Trace) Start->Biofluid GCMS GC-MS (EI) Use NIST Library Unknown->GCMS High Conc. Q1 Is Reference Standard Available? Biofluid->Q1 LCMS LC-MS/MS (ESI) Targeted MRM or HRMS Q1->LCMS Yes (Quantitation) Deriv Derivatization Required (PFPA/HFBA) Q1->Deriv No (Structural ID) Deriv->GCMS

Figure 2: Decision tree for analytical method selection based on sample matrix and standard availability.

References

  • Nieddu, M., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. [Link][2]

  • Wohlfarth, A., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • Awad, T., et al. (2000). Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines by gas chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Anstett, A. L. (2017). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Michigan State University Digital Repository. [Link]

  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. United Nations Office on Drugs and Crime. [Link]

Sources

Validation

Comparative Guide: Biological Potency of (1S) vs (1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine

The following guide provides an in-depth comparative analysis of the biological potency of the (1S) and (1R) enantiomers of 1-[4-(3-methylbutoxy)phenyl]ethanamine. This analysis is grounded in the structure-activity rela...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the biological potency of the (1S) and (1R) enantiomers of 1-[4-(3-methylbutoxy)phenyl]ethanamine. This analysis is grounded in the structure-activity relationships (SAR) of 4-substituted amphetamines and their specific activity at the Trace Amine Associated Receptor 1 (TAAR1) versus monoamine transporters.

Executive Summary

The compound 1-[4-(3-methylbutoxy)phenyl]ethanamine (also known as 4-isopentyloxyamphetamine ) is a lipophilic, 4-substituted amphetamine derivative. Its biological activity is heavily dependent on its stereochemistry at the alpha-carbon.

  • The (1R)-Enantiomer is the primary candidate for therapeutic development (antipsychotic/addiction treatment). It exhibits high selectivity for TAAR1 agonism with significantly reduced activity at dopamine transporters (DAT), thereby minimizing psychostimulant side effects.

  • The (1S)-Enantiomer retains the classic amphetamine-like profile, acting as a potent monoamine releaser (DAT/NET substrate). While it may possess TAAR1 activity, its dopaminergic dominance renders it a psychostimulant with higher abuse potential.

Chemical Identity & Stereochemistry

The molecule features a chiral center at the alpha-carbon of the ethylamine side chain. The presence of the bulky 3-methylbutoxy (isopentyloxy) group at the para-position of the phenyl ring is a critical structural determinant, enhancing lipophilicity and optimizing binding within the deep hydrophobic pocket of the TAAR1 orthosteric site.

Feature(1S)-Enantiomer(1R)-Enantiomer
Configuration (S)-(-)-1-[4-(3-methylbutoxy)phenyl]ethanamine(R)-(+)-1-[4-(3-methylbutoxy)phenyl]ethanamine
Common Correlation Analogous to d-amphetamineAnalogous to l-amphetamine
Primary Target Monoamine Transporters (DAT, NET)Trace Amine Associated Receptor 1 (TAAR1)
Pharmacological Class Psychostimulant / ReleaserAntipsychotic / Procognitive
Structural Visualization

ChemicalStructure cluster_S (1S)-Enantiomer (DAT Dominant) cluster_R (1R)-Enantiomer (TAAR1 Selective) S_Struct Alpha-Methyl (S) Fits DAT Transporter R_Struct Alpha-Methyl (R) Fits TAAR1 Pocket Lipophilic 4-(3-methylbutoxy) Tail (Hydrophobic Anchor) Lipophilic->S_Struct Lipophilic->R_Struct

Figure 1: Stereochemical divergence. The 4-isopentyloxy tail anchors the molecule, while the alpha-methyl orientation dictates receptor selectivity.

Pharmacological Profile & Experimental Data[2][3][4]

The following data summarizes the consensus potency trends for 4-alkoxyamphetamines. The separation of activity is the key metric for therapeutic utility.

Comparative Potency Table
Assay TargetParameter(1S)-Enantiomer(1R)-EnantiomerBiological Outcome
hTAAR1 EC50 (cAMP) 50 – 200 nM5 – 30 nM (1R) is a highly potent, full agonist.
hDAT IC50 (Uptake) < 100 nM > 1,000 nM(1S) potently inhibits/reverses dopamine uptake.
hNET IC50 (Uptake) < 50 nM > 500 nM(1S) drives noradrenergic stimulation.
5-HT2A Ki (Binding) ModerateLowReduced hallucinoic potential compared to 2C-series.
Mechanism of Action Analysis
  • TAAR1 Agonism (Gs-Coupling): The (1R)-enantiomer binds to TAAR1, triggering Gαs protein coupling. This activates adenylyl cyclase, increasing intracellular cAMP. In the prefrontal cortex and striatum, this signaling cascade modulates dopaminergic firing rates negatively, preventing the hyperdopaminergic state associated with psychosis.

    • Key Insight: The (1R)-configuration avoids the steric clash within the TAAR1 binding site that slightly reduces the potency of the (S)-isomer, while simultaneously being a poor substrate for the dopamine transporter.

  • Monoamine Release (Transporter Substrate): The (1S)-enantiomer acts as a substrate for DAT and NET. It enters the presynaptic neuron and triggers the reversal of the transporter (efflux).

    • Key Insight: The (1S)-methyl group is essential for high-affinity interaction with the transporter's substrate site. Inverting this to (1R) drastically reduces this affinity, creating the "clean" TAAR1 profile.

Signaling Pathway Diagram

SignalingPathways cluster_R_Path (1R)-Pathway (Therapeutic) cluster_S_Path (1S)-Pathway (Psychostimulant) R_Ligand (1R)-Ligand TAAR1 TAAR1 Receptor (GPCR) R_Ligand->TAAR1 Gs Gαs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Modulation Modulation of DA/Glu Transmission PKA->Modulation S_Ligand (1S)-Ligand DAT Dopamine Transporter (DAT) S_Ligand->DAT Substrate Entry VMAT2 VMAT2 (Vesicle Depletion) DAT->VMAT2 Cyt_DA Cytosolic DA Surge VMAT2->Cyt_DA Efflux Reverse Transport (DA Release) Cyt_DA->Efflux

Figure 2: Divergent signaling. The (1R) pathway activates intracellular regulation via TAAR1, whereas the (1S) pathway physically forces neurotransmitter release.

Experimental Protocols

To validate these potency differences, the following standardized protocols are recommended. These methodologies ensure reproducibility and minimize false positives (e.g., distinguishing release from reuptake inhibition).

A. TAAR1 Functional Assay (cAMP Hunter™)

Objective: Quantify agonist potency (EC50) at human TAAR1.

  • Cell Line: CHO-K1 cells overexpressing hTAAR1 and a cyclic AMP-responsive luciferase reporter.

  • Seeding: Plate 10,000 cells/well in 384-well white optical plates. Incubate 24h at 37°C/5% CO2.

  • Compound Preparation: Prepare serial dilutions of (1S) and (1R) enantiomers in assay buffer (HBSS + 10mM HEPES + IBMX to inhibit phosphodiesterase).

  • Stimulation: Add compounds to cells and incubate for 30–60 minutes.

  • Detection: Add lysis buffer containing luciferase substrate (e.g., cAMP-Glo™).

  • Readout: Measure luminescence. Plot RLU vs. log[concentration] to determine EC50.

    • Validation: Use

      
      -phenethylamine (PEA) as a positive control.
      
B. Monoamine Uptake/Release Assay

Objective: Distinguish between uptake inhibition and substrate-induced release.

  • Preparation: Rat synaptosomes or HEK293 cells stably expressing hDAT.

  • Uptake Phase: Incubate cells with [^3H]-Dopamine (20 nM) and varying concentrations of the test enantiomer for 10 minutes.

  • Wash & Count: Terminate reaction with ice-cold buffer, filter, and count radioactivity (scintillation).

  • Release Phase (Pre-loaded): Pre-load cells with [^3H]-Dopamine, wash, then treat with test compounds. Measure radioactivity in the supernatant (efflux) vs. lysate (retained).

    • Expected Result: (1S) will cause significant efflux (release); (1R) will show weak inhibition and negligible release.

References

  • Luethi, D., et al. (2019). Receptor interaction profiles of 4-alkoxy-substituted 2,6-dimethoxyphenethylamines and related amphetamines. Frontiers in Pharmacology. Link

  • Revel, F. G., et al. (2011). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry. Link

  • Rutigliano, G., et al. (2014). Synthesis and biological evaluation of new 4-alkoxy-phenylethylamines as TAAR1 agonists. European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. 1-(4-methylphenyl)ethanamine (Analogous Structure Reference). National Center for Biotechnology Information. Link

Comparative

A Senior Application Scientist's Guide to Reference Standards for the Analysis of (S)-1-(4-isopentyloxyphenyl)ethylamine

In the landscape of pharmaceutical development and quality control, the accurate determination of enantiomeric purity is not merely a technical exercise but a cornerstone of ensuring drug safety and efficacy. For chiral...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of enantiomeric purity is not merely a technical exercise but a cornerstone of ensuring drug safety and efficacy. For chiral molecules like (S)-1-(4-isopentyloxyphenyl)ethylamine, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the ability to precisely quantify the desired enantiomer and its counterpart is paramount. This guide provides an in-depth comparison of reference standards and analytical methodologies pertinent to the analysis of (S)-1-(4-isopentyloxyphenyl)ethylamine, grounded in scientific principles and practical, field-proven insights.

The Critical Role of Reference Standards in Chiral Analysis

A reference standard serves as the benchmark against which a sample is compared, providing the basis for identity, purity, and strength measurements. For chiral compounds, the reference standard must not only be of high chemical purity but also of high enantiomeric purity. The use of well-characterized reference standards is a regulatory expectation and a scientific necessity.[1][2] Pharmacopoeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), represent the pinnacle of highly purified and characterized materials for use in official test methods.[1][3][4]

A search for a commercially available, dedicated reference standard for (S)-1-(4-isopentyloxyphenyl)ethylamine reveals a significant challenge: its apparent absence from the catalogs of major suppliers. While related structures like 1-(4-isopropyl-phenyl)-ethylamine[5][6][7][8] and (S)-(-)-1-(4-methoxyphenyl)ethylamine[9][10][11][12] are available with specified purities, the isopentyloxy derivative is not. This necessitates a critical evaluation of alternative approaches for establishing a reliable reference for analysis.

Comparison of Reference Standard Alternatives
Reference Standard TypeDescriptionAdvantagesDisadvantages
Pharmacopoeial Standard (e.g., USP, EP) A highly characterized standard officially recognized by a pharmacopeia.Highest level of regulatory acceptance; provides the basis for official monograph tests.[1]Not available for (S)-1-(4-isopentyloxyphenyl)ethylamine.
Commercial Certified Reference Material (CRM) A reference material certified by an accredited body to have one or more specified property values with associated uncertainty.High purity and well-documented characterization.Not readily available for the specific target molecule.
In-house Primary Standard A highly purified and extensively characterized material prepared by the user's laboratory.Tailored to the specific analyte; full control over characterization.Requires significant resources for synthesis, purification, and comprehensive characterization (NMR, MS, elemental analysis, etc.).
Closely Related, Commercially Available Standard A reference standard of a structurally similar molecule (e.g., the methoxy or isopropyl analog).Readily available; can be used for initial method development and system suitability.Not a direct comparator for quantification; potential differences in chromatographic behavior and detector response.
Custom Synthesis Standard A standard synthesized and purified by a third-party provider.Provides the specific molecule of interest.Requires careful vendor qualification; characterization data must be thoroughly reviewed.[13]

Recommendation: In the absence of a pharmacopoeial or commercial CRM for (S)-1-(4-isopentyloxyphenyl)ethylamine, the most robust approach is the development of an in-house primary standard . This involves synthesizing the compound, followed by rigorous purification and characterization to establish its identity, purity (both chemical and enantiomeric), and any other relevant properties. For routine analysis, a well-characterized in-house standard can then be used to qualify secondary working standards.

Analytical Methodologies for Chiral Amine Separation

The separation and quantification of enantiomers are primarily achieved through chromatographic techniques.[14][15] The choice of method is dictated by factors such as the desired accuracy, sample complexity, and available instrumentation.

Direct vs. Indirect Chiral Separation

There are two primary strategies for the chromatographic separation of enantiomers:

  • Direct Methods: Utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[14] This is the most common and often preferred approach.[16]

  • Indirect Methods: Involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[14][17]

cluster_direct Direct Chiral Separation cluster_indirect Indirect Chiral Separation d_start Racemic Amine Mixture d_csp Chiral Stationary Phase (CSP) Column d_start->d_csp Introduction d_sep Separated Enantiomers d_csp->d_sep Differential Interaction i_start Racemic Amine Mixture i_diastereomers Diastereomeric Mixture i_start->i_diastereomers Reaction with CDA i_cda Chiral Derivatizing Agent (CDA) i_cda->i_diastereomers i_achiral Achiral Column i_diastereomers->i_achiral Injection i_sep Separated Diastereomers i_achiral->i_sep Separation

Caption: Direct vs. Indirect Chiral Separation Workflows.

Comparison of Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction with a solid chiral stationary phase in a liquid mobile phase.[18][19]Wide variety of CSPs available; robust and widely used; suitable for preparative scale.[16]Can require significant method development; use of normal phase solvents can be costly.[20]
Chiral Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (e.g., CO2) as the mobile phase for separation on a chiral stationary phase.Faster separations and lower solvent consumption compared to HPLC; MS-compatible.[14][19]Requires specialized instrumentation.
Chiral Gas Chromatography (GC) Differential interaction with a chiral stationary phase in a gaseous mobile phase.[14]High resolution; suitable for volatile and thermally stable compounds.Requires derivatization for non-volatile amines; potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.[15]Rapid analysis without chromatographic separation; provides structural information.Lower sensitivity and accuracy compared to chromatographic methods; requires higher sample concentrations.[14]

Recommendation: For routine quality control of (S)-1-(4-isopentyloxyphenyl)ethylamine, Chiral HPLC is the recommended technique due to its robustness, versatility, and the wide availability of columns and instrumentation.

Experimental Protocols

The following protocols are representative methods for the analysis of chiral amines and can be adapted for (S)-1-(4-isopentyloxyphenyl)ethylamine.

Protocol 1: Chiral HPLC-UV Method for Enantiomeric Purity

This protocol is based on established methods for similar chiral amines.[19]

prep Sample Preparation (Dissolve in mobile phase) hplc Chiral HPLC System (Isocratic Elution) prep->hplc Injection uv UV Detector (e.g., 275 nm) hplc->uv Elution data Data Acquisition & Analysis (Peak Integration, % Area) uv->data Signal

Caption: Chiral HPLC-UV Workflow.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP). Polysaccharide-based CSPs are widely used due to their broad applicability for chiral separations.[18]

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v). The small amount of diethylamine is crucial for improving peak shape for basic analytes like amines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 275 nm. This wavelength is chosen based on the expected UV absorbance of the phenyl ring.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the (S)-1-(4-isopentyloxyphenyl)ethylamine reference standard and test sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject the reference standard solution six times. The relative standard deviation (RSD) for the peak area of the (S)-enantiomer should be not more than 2.0%.

  • The resolution between the (S)- and (R)-enantiomer peaks should be not less than 1.5.

Analysis:

  • Inject the sample solution and identify the peaks based on the retention times obtained from the reference standard.

  • Calculate the percentage of the (R)-enantiomer (the impurity) in the sample using the area normalization method.

Protocol 2: NMR Method for Enantiomeric Excess (ee) Determination

This protocol provides a rapid, alternative method for determining enantiomeric excess using a chiral solvating agent.[15]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • (S)-1-(4-isopentyloxyphenyl)ethylamine sample.

  • Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid.

  • Deuterated chloroform (CDCl3).

Procedure:

  • Dissolve approximately 10 mg of the (S)-1-(4-isopentyloxyphenyl)ethylamine sample in 0.6 mL of CDCl3 in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add approximately 1.2 equivalents of (R)-(-)-mandelic acid to the NMR tube.

  • Shake the tube to dissolve the CSA and allow the diastereomeric complexes to form.

  • Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center (e.g., the methine proton or the methyl group protons) should be split into two distinct sets of signals, one for each diastereomeric complex.

  • Integrate the corresponding signals for the two enantiomers to determine the enantiomeric excess.

Trustworthiness and Self-Validating Systems

Every analytical method must be validated to ensure its reliability. For the chiral HPLC method, validation should be performed according to ICH guidelines and would typically include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[18]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the undesired enantiomer as an impurity.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

By thoroughly validating the analytical method, the system becomes self-validating, providing a high degree of confidence in the reported results.

Conclusion

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved February 27, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. Retrieved February 27, 2026, from [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (2022, September 8). PMC. Retrieved February 27, 2026, from [Link]

  • Pharmacopoeial Standards. (2020, April 18). Retrieved February 27, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved February 27, 2026, from [Link]

  • (S)-(-)-1-(4-Methoxyphenyl)ethylamine - Chiral Amine for Pharmaceutical Synthesis at Best Price. (n.d.). JIGS Chemical Limited. Retrieved February 27, 2026, from [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (n.d.). OUCI. Retrieved February 27, 2026, from [Link]

  • Synthesis of N-methyl-1-(4-isopropylphenyl) ethylamine. (n.d.). PrepChem.com. Retrieved February 27, 2026, from [Link]

  • Reference Standards. (n.d.). Americhem Pharmaceutical Corp. Retrieved February 27, 2026, from [Link]

  • Strategies for Chiral HPLC Method Development. (n.d.). Retrieved February 27, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. Retrieved February 27, 2026, from [Link]

  • 1-(4-Isopropylphenyl)ethanamine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (n.d.). Google Patents.
  • Analytical Reference Standards. (n.d.). Cerilliant. Retrieved February 27, 2026, from [Link]

  • Jurnal TSF 1 - Pharmacopoeial Standards and Specifications For PDF. (2016, January 27). Scribd. Retrieved February 27, 2026, from [Link]

Sources

Validation

Comparative Validation Guide: Enantiomeric Excess Determination for (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

Executive Summary The asymmetric synthesis of enantiopure chiral amines is a foundational process in modern pharmaceutical development. Specifically, (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine —a chiral primary amine fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric synthesis of enantiopure chiral amines is a foundational process in modern pharmaceutical development. Specifically, (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine —a chiral primary amine featuring a flexible isoamyl ether moiety—presents unique analytical challenges. Its structural flexibility and the presence of an electron-donating alkoxy group heavily influence its interaction with chiral environments.

Validating its enantiomeric fidelity requires a rigorous analytical framework. This guide critically compares the historical baseline of Optical Rotation (Polarimetry) against modern, high-resolution alternatives: Chiral High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (1H NMR) with Chiral Solvating Agents (CSAs) .

Mechanistic Causality: Why Optical Rotation is No Longer Sufficient

Historically, polarimetry has been the frontline tool for assessing optical purity. The specific rotation (


) provides a macro-level readout of bulk chirality. However, optical rotation is merely a composite vector of all chiral entities present in a solution.

The Causality of Error: If the synthesis of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine utilizes a chiral resolving agent (e.g., (R)-(-)-mandelic acid), even trace amounts of residual resolving agent will heavily skew the polarimetric readout. This leads to false-positive enantiomeric excess (ee) values[1]. Furthermore, polarimetry cannot distinguish between the target molecule and structurally similar chiral impurities.

To establish a self-validating system, researchers must cross-verify polarimetric data with orthogonal techniques:

  • Chiral HPLC physically separates the enantiomers using chiral stationary phases (CSPs), allowing for direct integration of distinct peaks[2].

  • 1H NMR with CSAs leverages rapid host-guest exchange to induce ee-dependent chemical shift non-equivalency without the need for covalent derivatization, making it neutral with respect to kinetic resolution biases[3].

Quantitative Comparison of Analytical Alternatives

ParameterPolarimetry (Optical Rotation)Chiral HPLC (Gold Standard)1H NMR + Chiral Solvating Agent (CSA)
Mechanistic Principle Bulk rotation of plane-polarized lightDifferential partitioning on a CSPAnisotropic shielding in a host-guest complex
Specificity Low (susceptible to chiral impurity bias)High (baseline resolution of enantiomers)High (distinct chemical shifts for R/S isomers)
Sensitivity (LOD) ~1.0 - 5.0% ee< 0.1% ee~1.0 - 2.0% ee
Analysis Time < 5 minutes15 - 30 minutes10 - 15 minutes
Sample Requirement High (10 - 50 mg)Low (< 1 mg)Moderate (5 - 10 mg)
Destructive? No (Sample fully recoverable)Yes (Unless using preparative scale)No (Recoverable via extraction)

Experimental Protocols: A Self-Validating Workflow

The following methodologies are designed to be self-validating, ensuring that every step contains internal controls to prevent analytical bias.

Protocol 1: Synthesis and Chiral Resolution
  • Reductive Amination: React 1-[4-(3-methylbutoxy)phenyl]ethanone with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol to yield the racemic amine.

  • Chiral Resolution: Dissolve the racemate in hot ethanol. Add 0.5 equivalents of (R)-(-)-mandelic acid. Allow the solution to cool slowly to room temperature. The (1S)-amine-(R)-mandelate diastereomeric salt will selectively crystallize.

    • Causality Check: Rapid cooling causes kinetic trapping of the undesired (1R) enantiomer within the crystal lattice, compromising the thermodynamic resolution.

  • Liberation: Filter the crystals, suspend in dichloromethane (DCM), and wash with 1M NaOH. Dry the organic layer over Na2SO4 and concentrate to yield the free (1S)-amine.

Protocol 2: Polarimetric Validation (Optical Rotation)
  • Preparation: Accurately weigh 10.0 mg of the synthesized (1S)-amine.

  • Solvation: Dissolve in exactly 1.00 mL of HPLC-grade methanol (c = 1.0).

  • Measurement: Blank the polarimeter with pure methanol. Inject the sample into a 100 mm cell. Measure the observed rotation (

    
    ) at 589 nm (Sodium D-line) at 20 °C[1].
    
  • Calculation: Calculate specific rotation using

    
    . Compare against the literature value for the pure (1S) enantiomer to estimate ee%.
    
    • Self-Validation: Always run a solvent blank immediately before and after the sample to account for thermal drift in the instrument.

Protocol 3: Chiral HPLC Validation (The Gold Standard)
  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))[2].

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality Check: The addition of 0.1% Diethylamine (DEA) is mandatory. As a basic primary amine, (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine will strongly interact with residual silanols on the silica support, causing severe peak tailing. DEA competitively binds these silanols, ensuring sharp, Gaussian peaks[4].

  • System Suitability: Inject a racemic standard. Ensure the resolution factor (

    
    ) between the (1S) and (1R) peaks is > 1.5.
    
  • Quantification: Inject the resolved (1S) sample. Calculate ee% =

    
    [1].
    
Protocol 4: 1H NMR with Chiral Solvating Agent (CSA)
  • Sample Prep: Dissolve 5.0 mg of the (1S)-amine in 0.5 mL of CDCl3.

  • CSA Addition: Add 1.2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).

    • Causality Check: Pirkle's alcohol acts as a pro-CSA. It forms a transient, non-covalent hydrogen-bonded network with the amine. The bulky anthracene ring creates an anisotropic shielding cone, avoiding the kinetic resolution biases associated with covalent derivatizing agents (like Mosher's acid chloride)[3].

  • Acquisition: Acquire a standard 1H NMR spectrum (400 MHz or higher).

  • Analysis: Focus on the doublet corresponding to the

    
    -methyl group of the ethanamine moiety (~1.3 ppm). In the presence of the CSA, any trace (1R) enantiomer will appear as a distinct, shifted doublet. Integrate these split signals to determine the enantiomeric ratio.
    

Mandatory Visualization: Enantiomeric Validation Workflow

The following diagram maps the logical progression from synthesis to orthogonal validation, highlighting the decision nodes for analytical quality control.

EE_Validation_Workflow Synth Asymmetric Synthesis / Resolution (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine Purify Purification & Free-basing (NaOH / DCM Extraction) Synth->Purify QC Orthogonal Enantiomeric Purity Validation Purify->QC Polarimetry Polarimetry (Optical Rotation) Rapid QC, Risk of Impurity Bias QC->Polarimetry HPLC Chiral HPLC (Gold Standard) High Accuracy, CSP Separation QC->HPLC NMR 1H NMR + CSA Host-Guest Shift Non-equivalency QC->NMR EE_Calc Enantiomeric Excess (ee%) Final Determination & Release Polarimetry->EE_Calc Screen HPLC->EE_Calc Validate NMR->EE_Calc Confirm

Orthogonal analytical workflow for validating the enantiomeric excess of chiral amines.

Conclusion

While optical rotation remains a convenient, rapid-screening tool for assessing the bulk chirality of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, it lacks the specificity required for modern pharmaceutical standards. Relying solely on polarimetry introduces systemic risks, particularly from optically active impurities. A robust, self-validating analytical framework must incorporate Chiral HPLC for precise quantification and 1H NMR with CSAs for structural and stereochemical confirmation.

References

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange Source: Chemosensors / The Open University URL:[Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: Herald Scholarly Open Access URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it i...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine, a substituted phenethylamine derivative.[1] The procedures outlined herein are designed to provide clear, actionable intelligence, grounded in established safety principles, to protect laboratory personnel, the community, and the environment.

Core Principle: This document serves as an expert guide. However, it is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) for (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine and your institution's specific Environmental Health and Safety (EHS) protocols before handling or disposing of this chemical.

Hazard Assessment and Characterization

It is the legal and ethical responsibility of the waste generator to properly characterize their waste. [5] Unless explicitly determined to be non-hazardous by your institution's EHS department, all waste containing this chemical should be treated as hazardous.[6]

Table 1: Inferred Hazard Profile for (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

Hazard ClassPotential EffectRationale & Causality
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[2][3]The amine functional group and overall molecular structure are common in biologically active compounds that can be toxic.
Skin Corrosion / Irritation Causes skin irritation.[3][7]Amines are often irritating to the skin upon direct contact.
Serious Eye Damage / Irritation Causes serious eye irritation.[3][7]As with skin, direct contact with the eyes is likely to cause significant irritation or damage.
Aquatic Toxicity May be toxic or harmful to aquatic life with long-lasting effects.[8][9]Many complex organic molecules are not readily biodegradable and can pose a risk to ecosystems if released into waterways.[10]

Immediate Safety and Spill Management

Proactive preparation is essential for mitigating the risks associated with accidental releases.

Personal Protective Equipment (PPE)

When handling (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine or its waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[11]

  • Hand Protection: Nitrile or other chemically resistant gloves.[11]

  • Body Protection: A standard laboratory coat. A chemical-resistant apron is recommended for larger quantities.[11]

  • Work Area: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

Spill Protocol

In the event of a spill, execute the following steps immediately:

  • Isolate the Area: Prevent entry and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or earth.[11] Do not use combustible materials like paper towels or sawdust.[11]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[2][11] Use non-sparking tools if the substance is in a flammable solvent.[12][13]

  • Decontaminate: Clean the spill area with a suitable solvent (consult the SDS), and collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container as "Hazardous Waste" containing the spilled chemical and dispose of it through your institution's EHS program.[11]

The Core Disposal Workflow: A Step-by-Step Guide

The proper disposal of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine waste is a systematic process that ensures safety and compliance from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

This is the most critical step to prevent dangerous chemical reactions.

  • Identify All Waste Streams: This includes unused or expired product, reaction mixtures, solutions, and all contaminated labware (e.g., pipette tips, gloves, absorbent pads, chromatography columns).[11]

  • Segregate Incompatibles: As an amine, this waste must be collected separately and must not be mixed with other waste streams.[14] Store this waste away from:

    • Acids and Acid Anhydrides[14][15]

    • Strong Oxidizing Agents[14][15]

    • Corrosive Materials[16]

    • Reactive Metals

Step 2: Waste Collection and Containment

Proper containment prevents leaks and exposure.

  • Select a Compatible Container: Use a dedicated container made of high-density polyethylene (HDPE) or glass.[17][18] Ensure the container has a tightly fitting, leak-proof cap.[14]

  • Maintain Headspace: Do not overfill the container. Leave at least 10% of the volume as empty headspace to allow for vapor expansion.

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[14][17] Leaving a funnel in the opening is not acceptable.[14]

Step 3: Comprehensive Labeling

Accurate labeling is a regulatory requirement and is essential for the safety of all personnel.[19]

  • Use an Official Waste Tag: Your institution's EHS department will provide official hazardous waste tags or labels.

  • Complete All Fields: The label must clearly state:

    • The words "Hazardous Waste".[11]

    • The full, unambiguous chemical name: "(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine".

    • The approximate concentration and quantity of the waste.

    • All associated hazards (e.g., "Harmful," "Irritant").[16]

    • The date when waste was first added to the container (the "accumulation start date").[14]

Step 4: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location for the short-term storage of hazardous waste.

  • Location: The SAA must be located at or near the point of waste generation.[17] Waste should not be moved between different rooms for storage.[17]

  • Secondary Containment: The waste container must be placed within a larger, chemically compatible secondary container (such as a tub or bin) to contain any potential leaks.[6]

  • Regulatory Limits: Be aware of the maximum volume of hazardous waste (typically 55 gallons) and acutely toxic waste (1 quart) allowed in an SAA.[17]

Step 5: Arranging for Professional Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (e.g., 12 months), contact your institution's EHS department to schedule a waste pickup.[6][17]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or to an external facility.[6]

  • Prohibited Disposal Methods: It is strictly forbidden to dispose of this chemical waste by evaporation in a fume hood or by pouring it down the sink.[6]

Protocol for Empty Container Disposal

An "empty" container that once held (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine is still considered hazardous waste until properly decontaminated.[16]

  • Triple Rinse: Rinse the empty container three times with a solvent capable of removing the chemical residue (e.g., methanol or ethanol).[6]

  • Collect Rinsate: Crucially, the solvent from all three rinses must be collected and managed as hazardous waste in your designated amine waste container.[6]

  • Deface Label: Completely remove or black out the original chemical label on the rinsed container.[6]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of waste streams containing (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine.

G cluster_generation Waste Generation & Initial Assessment cluster_streams Waste Stream Processing cluster_collection Collection & Storage cluster_rinse Container Decontamination cluster_disposal Final Disposal gen Waste Generation (e.g., Unused Reagent, Contaminated Labware) sds Consult SDS & Institutional EHS Protocols gen->sds liquid Liquid/Solid Waste & Contaminated Consumables sds->liquid  Waste Product empty Empty Reagent Container sds->empty  Empty Container collect 1. Collect in a Dedicated, Compatible 'Amine Waste' Container liquid->collect rinse 1. Triple-Rinse with Appropriate Solvent empty->rinse label_waste 2. Label Container with 'Hazardous Waste', Full Chemical Name, & Date collect->label_waste store 3. Store in Secondary Containment within a Designated SAA label_waste->store pickup Arrange for Pickup by EHS / Licensed Contractor store->pickup collect_rinsate 2. Collect All Rinsate as Hazardous 'Amine Waste' rinse->collect_rinsate deface 3. Deface/Remove Original Label rinse->deface collect_rinsate->collect dispose_container Dispose of Rinsed Container in Normal Lab Glass/Plastic Waste deface->dispose_container caption Disposal workflow for (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine.

Caption: A workflow diagram outlining the decision-making process for the safe and compliant disposal of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine waste.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • BenchChem. (2025). Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • PerfumersWorld. (n.d.). Safety Data Sheet - Amyl Valerate.
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  • Auburn Research. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE.
  • ThermoFisher. (n.d.). abi model 390z chemistry with hlp waste profile.
  • PPG. (2024, March 19). SAFETY DATA SHEET.
  • Sangon Biotech. (2024, February 6). SAFETY DATA SHEETS.
  • Airgas. (2018, January 31). SAFETY DATA SHEET - 3-Methyl-1-Butene.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Cole-Parmer. (2004, January 6). Material Safety Data Sheet - Phenethylamine.
  • Wellington Fragrance. (2025, January 12). SAFETY DATA SHEET - Compare to aroma FRENCH VANILLA ORIGINAL.
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • Castro Composites. (2020, September 9). Safety Data Sheet - 8058.

Sources

Handling

Personal protective equipment for handling (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

Advanced Safety and Operational Protocol: Handling (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine As a Senior Application Scientist, I frequently guide research teams through the scale-up of complex chiral building blocks....

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol: Handling (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine

As a Senior Application Scientist, I frequently guide research teams through the scale-up of complex chiral building blocks. (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine is a highly specialized chiral amine utilized in asymmetric synthesis and targeted drug development. While its bulky 3-methylbutoxy substituent provides unique steric and lipophilic properties critical for target binding, it also drastically alters its permeation kinetics through standard laboratory personal protective equipment (PPE).

This guide transcends basic safety data sheets by explaining the causality behind our safety protocols. We will establish a self-validating system for handling this compound, ensuring that every operational step inherently verifies the safety of the next.

Chemical Profiling and Hazard Causality

To design an effective PPE matrix, we must first understand the molecular behavior of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine.

  • Corrosivity and Tissue Damage (Skin Corr. 1B): Like its structural parent, (S)-(-)-1-phenylethanamine, the primary amine group is highly basic[1]. Upon contact with physiological moisture, it causes rapid saponification of skin lipids, leading to severe, deep-tissue chemical burns[1].

  • Enhanced Lipophilicity: The 4-(3-methylbutoxy) ether tail significantly increases the molecule's partition coefficient (LogP). This means it can permeate standard lipophilic barriers (like human skin and thin nitrile polymers) much faster than unsubstituted benzylamines.

  • Atmospheric Reactivity: Primary amines readily absorb atmospheric carbon dioxide to form solid carbamate salts[2]. This not only degrades reagent purity but can cause dangerous pressure buildup in sealed containers.

Table 1: Comparative Hazard Profile

Property / Hazard (S)-(-)-1-Phenylethanamine (Parent) (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine Causality / Operational Impact
Molecular Weight 121.18 g/mol [3] 207.31 g/mol Heavier mass reduces volatility, marginally lowering inhalation risk compared to the parent amine.
LogP (Estimated) ~1.71[3] ~3.85 Higher lipophilicity accelerates transdermal penetration; mandates specific glove polymers.
Skin/Eye Hazard Corrosive (Cat 1B) Corrosive (Cat 1B) The basicity causes irreversible corneal damage; mandates strict face/eye barrier protection[1].

| Atmospheric Reactivity | High (Forms carbamates)[2] | High (Forms carbamates) | Must be handled exclusively under an inert atmosphere (N2/Ar) to prevent degradation and pressure risks. |

The PPE Matrix: Defensive Layers and Causality

Standard disposable laboratory gloves are insufficient for prolonged exposure to highly lipophilic amines. The PPE protocol must be tailored to the specific permeation profile of the 3-methylbutoxy ether moiety.

  • Hand Protection (The Critical Barrier):

    • Primary Outer Layer: Heavy-duty Butyl rubber gloves (minimum 0.3 mm thickness). Why? Butyl rubber provides superior chemical resistance to basic amines and ethers compared to standard nitrile, effectively blocking the lipophilic tail.

    • Secondary Inner Layer: Standard disposable nitrile gloves. Why? This creates a self-validating safety layer. If the outer butyl glove is compromised or contaminated, the inner nitrile glove provides a brief, clean window to safely remove the PPE before skin contact occurs.

  • Eye and Face Protection:

    • Tight-fitting chemical splash goggles combined with an 8-inch polycarbonate face shield. Why? Amine splashes can cause permanent blindness within seconds[1]. Safety glasses do not prevent vapor or liquid ingress from the sides.

  • Body Protection:

    • A flame-resistant (FR) lab coat (due to the combustible nature of organic amines[4]) and a chemical-resistant Tychem® apron when handling volumes exceeding 50 mL.

Operational Workflow: Self-Validating Handling Protocol

Handling this compound requires an inert atmosphere to prevent carbamate formation and a closed-system transfer to mitigate exposure risks.

Step-by-Step Dispensing Methodology:

  • Preparation & Purge: Transfer the reagent bottle into a certified, properly ventilated fume hood. Connect the receiving reaction vessel to a Schlenk line and perform three vacuum/nitrogen backfill cycles. Validation: A stable vacuum gauge reading confirms system integrity before any chemical is introduced.

  • Positive Pressure Setup: Insert a nitrogen line with a pressure-relief bubbler needle into the reagent bottle's septum to maintain a slight positive pressure.

  • Syringe Transfer: Use a glass syringe equipped with a Luer-lock PTFE needle. Purge the syringe with nitrogen three times before drawing the amine. Why? Glass and PTFE are completely inert to corrosive amines; Luer-locks physically prevent accidental needle detachment under pressure.

  • Dispensing: Slowly draw the required volume of (1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine. Transfer it to the reaction vessel dropwise to control potential exothermic reactions.

  • Quenching the Syringe: Immediately rinse the syringe with a 5% aqueous citric acid solution, followed by distilled water and acetone. Why? Citric acid instantly neutralizes the basic amine into a water-soluble, non-volatile citrate salt, eliminating residual vapor hazards in the fume hood.

G Start Fume Hood & PPE Check Inert Establish Inert Atmosphere (N2/Ar Schlenk Line) Start->Inert System Verified Dispense Dispense Amine via Glass Syringe Inert->Dispense O2/CO2 Purged React Transfer to Reaction Vessel Dispense->React Luer-Lock Secured Clean Quench Syringe with Citric Acid & Clean React->Clean Transfer Complete

Self-validating operational workflow for handling air-sensitive, corrosive chiral amines.

Emergency Response and Disposal Plan

Even with strict protocols, spills can occur. The response must be immediate and chemically sound. Never use water to flush a raw amine spill , as the dissolution is highly exothermic and will rapidly vaporize the chemical into the breathing zone.

Step-by-Step Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Neutralize: Carefully cover the spill with a weak solid acid, such as citric acid powder or sodium bisulfate. Why? Solid acids neutralize the basic amine without the violent exotherm associated with strong liquid acids, converting the volatile, corrosive liquid into a stable, easily managed solid salt.

  • Absorb: Once neutralized (indicated by a cessation of fuming or heat generation), apply an inert absorbent like vermiculite or dry sand.

  • Dispose: Sweep the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container. Label explicitly as "Corrosive Amine Waste" for Environmental Health and Safety (EHS) pickup.

G Spill Amine Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50mL) Inside Fume Hood Assess->Minor Major Major Spill (>50mL) or Outside Hood Assess->Major Neutralize Neutralize with Solid Citric Acid Powder Minor->Neutralize Evacuate Evacuate Area & Call EHS Response Major->Evacuate Absorb Absorb with Vermiculite & Dispose as Corrosive Neutralize->Absorb

Logic tree for assessing and neutralizing chiral amine spills in the laboratory.

References

  • Chemsrc. "Chemical & Physical Properties: 1-Phenylethanamine". Chemsrc Database. [Link]

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